(2,6-Dichloropyridin-3-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEVVZQDRPWAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482830 | |
| Record name | (2,6-dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-90-0 | |
| Record name | (2,6-dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2,6-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dichloropyridin-3-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, stemming from the electron-withdrawing nature of the two chlorine atoms on the pyridine ring, make it a valuable synthon for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and reactivity of this compound, with a focus on its applications in drug discovery and development.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of halogen substituents onto the pyridine ring significantly modulates its chemical reactivity and provides handles for further functionalization through various cross-coupling and nucleophilic substitution reactions. This compound, with its strategic placement of two chlorine atoms and a reactive hydroxymethyl group, presents a unique combination of functionalities that are highly sought after in the design and synthesis of novel therapeutic agents. The electron-deficient nature of the pyridine ring enhances its susceptibility to nucleophilic attack, while the primary alcohol offers a site for a wide range of chemical transformations. This guide aims to provide a detailed technical resource for researchers and scientists working with this important chemical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 55304-90-0 | [Santa Cruz Biotechnology, n.d.[1]] |
| Molecular Formula | C₆H₅Cl₂NO | [Santa Cruz Biotechnology, n.d.[1]] |
| Molecular Weight | 178.02 g/mol | [Santa Cruz Biotechnology, n.d.[1]] |
| Melting Point | 73-74 °C | [Biosynce, n.d.[2]] |
| Boiling Point | 311.6 ± 37.0 °C at 760 mmHg | [Biosynce, n.d.[2]] |
| Density | 1.5 ± 0.1 g/cm³ | [Biosynce, n.d.[2]] |
| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from chemical structure and general solubility principles |
Synthesis
The most common and efficient method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2,6-dichloronicotinic acid.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol: Reduction of 2,6-Dichloronicotinic Acid
This protocol describes the reduction of 2,6-dichloronicotinic acid using a borane-tetrahydrofuran complex to yield this compound[3].
Materials:
-
2,6-Dichloronicotinic acid
-
Anhydrous tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Water
-
Potassium carbonate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,6-dichloronicotinic acid (1.00 g, 5.21 mmol) in anhydrous tetrahydrofuran (5 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (7.82 mL, 7.82 mmol, 1.0 M solution in THF) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), cautiously add water (1 mL) to quench the excess borane, followed by the addition of potassium carbonate.
-
Continue stirring for an additional 2 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of 10:90 to 20:80 ethyl acetate/hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to afford this compound as a solid.
Yield: 876 mg (94%)[3].
Spectral Analysis
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.96 | d | 1H | H-4 |
| 7.45 | d | 1H | H-5 |
| 4.64 | s | 2H | -CH₂OH |
Solvent: Methanol-d₄, Frequency: 400 MHz, J = 8.0 Hz[3].
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch: A broad and strong absorption in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.
-
C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions typically below 3000 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): A series of bands in the 1600-1400 cm⁻¹ region.
-
C-O stretch: A strong absorption in the 1260-1000 cm⁻¹ region.
-
C-Cl stretch: Absorptions in the 850-550 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 177, corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments will be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1. Common fragmentation patterns would likely involve the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by the interplay of the dichloropyridine ring and the hydroxymethyl group.
Reactivity of the Dichloropyridine Ring
The two electron-withdrawing chlorine atoms significantly activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the selective displacement of one or both chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is a cornerstone of its utility in building complex molecular scaffolds.
Caption: General reactivity of the dichloropyridine ring via nucleophilic aromatic substitution.
Reactivity of the Hydroxymethyl Group
The primary alcohol functionality of this compound can undergo a wide range of standard transformations, including:
-
Oxidation: to the corresponding aldehyde or carboxylic acid.
-
Esterification: reaction with carboxylic acids or their derivatives.
-
Etherification: formation of ethers.
-
Conversion to halides: for subsequent nucleophilic displacement.
This dual reactivity makes this compound a highly versatile building block for creating diverse chemical libraries for drug screening.
Applications in Kinase Inhibitor Synthesis
The 2,6-disubstituted pyridine motif is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif, forming crucial hydrogen bonds with the protein kinase. While specific examples detailing the direct use of this compound in the synthesis of named kinase inhibitors are not prevalent in the readily available literature, its structural features make it an ideal starting material for such endeavors. For instance, the sequential SNAr reactions on the dichloropyridine core, coupled with modifications of the hydroxymethyl group, provide a facile route to a variety of 2,3,6-trisubstituted pyridines, which are popular scaffolds for drug candidates[4][5]. The development of novel Protein Kinase C theta (PKCθ) inhibitors has utilized related 3-substituted-2,6-difluoropyridines, highlighting the importance of this substitution pattern in kinase inhibitor design[4][5].
Safety and Handling
This compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined synthesis, distinct physicochemical properties, and predictable reactivity make it an attractive starting material for the construction of complex, biologically active molecules. The ability to selectively functionalize both the dichloropyridine ring and the hydroxymethyl group provides chemists with a powerful tool for the rapid generation of diverse chemical entities for screening and lead optimization. This technical guide serves as a comprehensive resource for researchers looking to harness the full potential of this important chemical intermediate.
References
- Biosynce. (n.d.). This compound CAS 55304-90-0.
- PubMed. (2018). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed.
- ResearchGate. (n.d.). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors.
Sources
- 1. (4-Amino-2,6-dichloropyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(2,6-Dichloropyridin-3-yl)methanol CAS number
An In-depth Technical Guide to (2,6-Dichloropyridin-3-yl)methanol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key building block in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, spectroscopic characterization, applications, and safety protocols. The information is presented to not only inform but also to explain the rationale behind its utility and handling.
Core Compound Identification and Physicochemical Properties
This compound is a substituted pyridine derivative whose structural features—a dichlorinated aromatic ring and a primary alcohol—make it a versatile intermediate for introducing the 2,6-dichloropyridin-3-yl moiety into more complex molecules.
| Property | Value | Source |
| CAS Number | 55304-90-0 | [1] |
| Molecular Formula | C₆H₅Cl₂NO | |
| Molecular Weight | 178.02 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 2,6-Dichloronicotinyl alcohol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reduction of the corresponding carboxylic acid or its ester derivative. This transformation is a cornerstone of functional group interconversion in organic synthesis. The choice of a mild reducing agent like sodium borohydride is critical to selectively reduce the ester to the alcohol without affecting the chlorine substituents on the pyridine ring.
Synthetic Workflow: Reduction of a Carboxylate Ester
The following diagram illustrates a typical synthetic pathway from a readily available starting material.
Caption: A typical workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of this compound.[2]
-
Dissolution: Dissolve the starting material, such as methyl 2,6-dichloropyridine-3-carboxylate, in an appropriate alcohol solvent like methanol or ethanol in a reaction flask.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring. This is crucial for controlling the exothermic nature of the reduction reaction.
-
Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the cooled solution. Maintaining a low temperature prevents side reactions and ensures selective reduction.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at low temperature for a few hours, followed by stirring at room temperature to ensure the reaction goes to completion.
-
Quenching and Workup: Carefully add an acid, like dilute hydrochloric acid, to quench the reaction and neutralize any excess reducing agent.
-
Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers, dry over an anhydrous salt like magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield pure this compound.
Spectroscopic Characterization
Structural elucidation of this compound is typically achieved through a combination of NMR, IR, and mass spectrometry. The following table provides predicted data based on its structure and data from analogous compounds like 2,6-dichloropyridine.[3]
| Technique | Predicted Data | Interpretation |
| ¹H NMR | ~7.5-8.0 ppm (d, 1H), ~7.3-7.8 ppm (d, 1H), ~4.7 ppm (s, 2H), ~2.5-3.5 ppm (s, 1H) | Aromatic protons on the pyridine ring, methylene protons of the alcohol, and the hydroxyl proton. |
| ¹³C NMR | ~150-155 ppm (2C), ~138-142 ppm (1C), ~120-125 ppm (2C), ~60-65 ppm (1C) | Carbons of the pyridine ring and the methylene carbon. |
| IR (cm⁻¹) | ~3200-3600 (broad), ~3000-3100, ~1550-1600, ~1000-1100, ~700-800 | O-H stretch (alcohol), C-H stretch (aromatic), C=C/C=N stretches (ring), C-O stretch, C-Cl stretch. |
| Mass Spec (m/z) | ~177/179/181 | Molecular ion peaks showing the characteristic isotopic pattern for two chlorine atoms. |
Role in Drug Discovery and Medicinal Chemistry
Pyridine derivatives are integral to the development of new pharmaceuticals due to their presence in a wide array of biologically active compounds.[4] this compound serves as a valuable building block for several reasons:
-
Versatile Intermediate: The primary alcohol is a versatile functional group that can be easily oxidized to an aldehyde or carboxylic acid, or converted to other functionalities, allowing for diverse synthetic modifications.
-
Scaffold for Bioactive Molecules: The dichloropyridine core is a common scaffold in medicinal chemistry. The chlorine atoms can serve as handles for cross-coupling reactions or can be retained for their electronic and steric effects, which can influence binding to biological targets.
-
Application in Kinase Inhibitors: Substituted pyridines are frequently found in protein kinase inhibitors, a major class of drugs.[5] This compound provides a ready-made, functionalized core for the synthesis of novel inhibitor candidates.
Caption: Logical workflow of utilizing this compound in a drug discovery pipeline.
Safety and Handling
While specific hazard data for this compound is limited, related compounds exhibit certain hazards that should be considered.[6]
-
GHS Hazard Statements (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
References
- BLDpharm. This compound.
- Sigma-Aldrich. (4,6-dichloropyridin-3-yl)methanol.
- Benchchem.
- Google Patents. Method for producing (2,6-dichloropyridin-4-yl) methanol.
- National Center for Biotechnology Information. 2,6-Dichloropyridine-3,5-dicarbonitrile.
- PubChem. (5,6-Dichloropyridin-3-yl)methanol.
- ResearchGate. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors.
Sources
- 1. 55304-90-0|this compound|BLD Pharm [bldpharm.com]
- 2. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (5,6-Dichloropyridin-3-yl)methanol | C6H5Cl2NO | CID 21882961 - PubChem [pubchem.ncbi.nlm.nih.gov]
(2,6-Dichloropyridin-3-yl)methanol molecular weight
An In-depth Technical Guide to (2,6-Dichloropyridin-3-yl)methanol
Executive Summary
This compound is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern synthetic chemistry. Its unique electronic and structural properties, imparted by the two chlorine atoms on the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, a robust synthesis and purification protocol, methods for structural characterization, key applications, and essential safety and handling procedures. The focus is not merely on presenting data, but on providing the causal logic behind experimental choices and protocols, ensuring a self-validating and reliable framework for its use in a research and development setting.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. These data points are critical for reaction planning, purification, and storage.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 55304-90-0 | [1] |
| Molecular Formula | C₆H₅Cl₂NO | [2] |
| Molecular Weight | 178.02 g/mol | [2] |
| Physical Form | Solid | |
| SMILES | OCC1=CC=NC(Cl)=C1Cl | [2] |
| InChIKey | ZOFUUOULXZPZHP-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The reliable synthesis of this compound is paramount for its application in multi-step synthetic campaigns. A common and efficient method involves the selective reduction of the corresponding carbaldehyde or carboxylate precursor. This approach is favored due to the commercial availability of the starting materials and the high yields achievable with mild reducing agents that do not affect the chlorinated aromatic ring.
Synthetic Pathway Overview
The conversion of 2,6-Dichloropyridine-3-carbaldehyde to this compound is typically achieved via chemoselective reduction. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild reductant, which ensures that the aldehyde functional group is selectively reduced to a primary alcohol while leaving the robust dichloropyridine ring intact. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Caption: Synthetic route from aldehyde to alcohol.
Experimental Protocol: Synthesis
This protocol details the reduction of 2,6-Dichloropyridine-3-carbaldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Dichloropyridine-3-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. The portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1M hydrochloric acid (HCl) dropwise until the effervescence ceases and the pH is neutral (~7).
-
Workup: Concentrate the mixture under reduced pressure to remove the methanol. Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL). The organic layers are combined.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
Purification Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice is a mixture of ethyl acetate and hexanes.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate complete crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Spectroscopic Characterization
Structural verification is a non-negotiable step. A combination of NMR, MS, and IR spectroscopy provides unambiguous confirmation of the identity and purity of the synthesized this compound.
Caption: Workflow for spectroscopic analysis.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet or triplet for the hydroxyl proton (which may exchange with D₂O), and a characteristic singlet for the two methylene protons (-CH₂OH).
-
¹³C NMR: The carbon NMR will display signals for the four unique carbons in the aromatic ring and one signal for the methylene carbon.
-
Mass Spectrometry (MS): The mass spectrum is critical for confirming the molecular weight. A key feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic pattern of peaks at M, M+2, and M+4 will be observed, with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms[4].
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.
Applications in Research and Development
This compound is not an end product but a high-value intermediate. Its utility stems from the ability to further functionalize the primary alcohol (e.g., through oxidation, etherification, or esterification) while leveraging the electronic properties of the dichloropyridine core.
Role as a Synthetic Intermediate
This compound is a key precursor in the synthesis of more complex molecules. The chlorine atoms can be substituted via nucleophilic aromatic substitution reactions, and the hydroxymethyl group provides a handle for building out molecular complexity. This dual reactivity makes it a strategic component in combinatorial chemistry and library synthesis.
Sources
An In-depth Technical Guide to the Structure Elucidation of (2,6-Dichloropyridin-3-yl)methanol
This technical guide provides a comprehensive overview of the synthesis and detailed structure elucidation of (2,6-Dichloropyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental methodologies and data interpretation required for the unambiguous characterization of this molecule.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 55304-90-0 , is a substituted pyridylmethanol derivative.[1] Its structural features, particularly the presence of two chlorine atoms on the pyridine ring, make it a versatile building block in organic synthesis. Accurate and thorough characterization is paramount to ensure the purity and identity of this compound for subsequent applications. This guide will detail a reliable synthetic route and a multi-faceted analytical approach for its complete structure elucidation, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 2,6-dichloronicotinic acid. This transformation can be effectively achieved using a borane-tetrahydrofuran complex.
Synthesis workflow for this compound.
Experimental Protocol
The following protocol is a detailed procedure for the synthesis of this compound.[2]
Materials:
-
2,6-Dichloronicotinic acid
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Potassium carbonate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,6-dichloronicotinic acid (1.0 g, 5.21 mmol) in anhydrous tetrahydrofuran (5 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add borane-tetrahydrofuran complex (7.82 mL, 7.82 mmol, 1.0 M solution in THF) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete, quench the reaction by the careful addition of water (1 mL).
-
Add potassium carbonate and continue stirring for 2 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (10:90 to 20:80) as the eluent to yield this compound.[2]
Spectroscopic Characterization and Structure Elucidation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons on the pyridine ring and the two protons of the methylene group.
Experimental Data: The ¹H NMR spectrum of the synthesized product was recorded on a 400 MHz spectrometer in methanol-d4.[2]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 7.96 | Doublet | 8.0 | 1H | H-4 |
| 2 | 7.45 | Doublet | 8.0 | 1H | H-5 |
| 3 | 4.64 | Singlet | - | 2H | -CH₂- |
Interpretation:
-
The two doublets at 7.96 and 7.45 ppm are characteristic of two adjacent aromatic protons on a pyridine ring. The coupling constant of 8.0 Hz confirms their ortho relationship.
-
The singlet at 4.64 ppm, integrating to two protons, is assigned to the methylene (-CH₂) group of the methanol substituent. The absence of coupling indicates no adjacent protons.
-
The downfield shift of the H-4 proton compared to the H-5 proton is consistent with the substitution pattern on the pyridine ring.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~151 |
| C-6 | ~150 |
| C-4 | ~140 |
| C-3 | ~135 |
| C-5 | ~124 |
| -CH₂- | ~60 |
Interpretation:
-
The signals for C-2 and C-6 are expected to be in the most downfield region due to the direct attachment of the electronegative chlorine atoms and the nitrogen atom of the pyridine ring.
-
The signal for C-4 is also expected to be downfield.
-
The signal for the methylene carbon (-CH₂) is anticipated to appear in the aliphatic region, around 60 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While a specific experimental spectrum for this compound was not found, the expected characteristic absorption bands can be predicted based on its structure and data from similar compounds like 2,6-dichloropyridine.[3][4]
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (from the alcohol) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2900 | Medium | Aliphatic C-H stretch (-CH₂) |
| ~1600-1400 | Strong | C=C and C=N stretching vibrations of the pyridine ring |
| ~1100-1000 | Strong | C-O stretch |
| ~800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₅Cl₂NO), which is approximately 177 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M⁺, M⁺+2, and M⁺+4 will be observed with relative intensities of approximately 9:6:1.
-
Key Fragmentation Patterns:
-
Loss of a chlorine atom (-Cl) to give a fragment at [M-35]⁺.
-
Loss of the hydroxymethyl group (-CH₂OH) to give a fragment at [M-31]⁺.
-
Cleavage of the C-C bond between the pyridine ring and the methanol group.
-
Predicted key fragmentation pathways for this compound.
Crystallographic Analysis
While a single-crystal X-ray structure for this compound has not been reported in the searched literature, analysis of closely related structures, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, reveals common supramolecular motifs.[5] In many substituted pyridylmethanol derivatives, hydrogen bonding between the hydroxyl group and the pyridine nitrogen of an adjacent molecule is a dominant intermolecular interaction, often leading to the formation of chains or other organized structures in the solid state.[5][6] Such interactions would also be expected to play a significant role in the crystal packing of this compound.
Conclusion
The structure of this compound can be confidently elucidated through a combination of a well-defined synthetic protocol and comprehensive spectroscopic analysis. The reduction of 2,6-dichloronicotinic acid provides an efficient route to the target molecule. The structure is unequivocally confirmed by ¹H NMR spectroscopy, and further supported by predicted ¹³C NMR, FT-IR, and mass spectrometry data. This guide provides the necessary experimental details and data interpretation framework for researchers working with this important chemical intermediate.
References
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Spectroscopic Blueprint of (2,6-Dichloropyridin-3-yl)methanol: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic characteristics of (2,6-Dichloropyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures to provide a robust analytical framework.
Structural and Spectroscopic Overview
This compound, with the molecular formula C₆H₅Cl₂NO, possesses a unique electronic and structural profile arising from the interplay of the electron-withdrawing chloro substituents and the hydroxymethyl group on the pyridine ring. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification in synthetic applications.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted ¹H NMR, ¹³C NMR, key IR absorptions, and mass spectrometric fragmentation for this compound.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.85 | Doublet (d) | ~8.0 | H-4 |
| ~7.35 | Doublet (d) | ~8.0 | H-5 |
| ~4.80 | Singlet (s) | - | -CH₂- |
| ~2.50 (broad) | Singlet (s) | - | -OH |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-2, C-6 |
| ~140.0 | C-4 |
| ~128.0 | C-3 |
| ~122.0 | C-5 |
| ~60.0 | -CH₂OH |
Table 3: Key Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 (broad) | Strong | O-H stretch (intermolecular hydrogen bonded) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic -CH₂-) |
| ~1580, ~1550 | Strong | C=C and C=N stretching vibrations (pyridine ring) |
| ~1450 | Medium | -CH₂- scissoring |
| ~1100-1000 | Strong | C-O stretch (primary alcohol) |
| ~800-700 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Abundance (%) | Assignment |
| 177 | High | [M]⁺ (with ²³⁵Cl) |
| 179 | High | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 181 | Moderate | [M+4]⁺ (with ²³⁷Cl) |
| 148 | Moderate | [M-CHO]⁺ |
| 112 | Moderate | [M-CH₂OH - Cl]⁺ |
In-Depth Spectroscopic Interpretation and Rationale
The predicted data are grounded in the fundamental principles of spectroscopy and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.
-
¹H NMR: The aromatic region is expected to show two doublets corresponding to the two adjacent protons on the pyridine ring (H-4 and H-5). The downfield shift of H-4 is anticipated due to the deshielding effect of the adjacent nitrogen and chloro-substituent. The methylene protons (-CH₂) of the methanol group are expected to appear as a singlet, as they lack adjacent protons for coupling. The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent.[1][2]
-
¹³C NMR: The pyridine ring carbons will exhibit distinct chemical shifts. The carbons bearing the chlorine atoms (C-2 and C-6) are expected to be the most downfield due to the strong electron-withdrawing effect of the chlorine atoms. The carbon attached to the hydroxymethyl group (C-3) will also be significantly deshielded. The methylene carbon of the methanol group will appear in the aliphatic region, typically around 60 ppm.[3][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present.
The most characteristic absorption will be a broad band in the 3400-3200 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl group involved in intermolecular hydrogen bonding.[5][6] Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The presence of the pyridine ring will be confirmed by strong C=C and C=N stretching bands around 1580 and 1550 cm⁻¹. The C-O stretching of the primary alcohol will likely appear as a strong band between 1100 and 1000 cm⁻¹. Finally, the C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 700 cm⁻¹.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Under electron ionization (EI), the molecular ion peak ([M]⁺) is expected to be prominent. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and its fragments. The M, M+2, and M+4 peaks will appear in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[9][10] Common fragmentation pathways for benzylic alcohols include the loss of a hydrogen radical, a formyl radical (CHO), or the entire hydroxymethyl group.[11]
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.[12] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Insert the sample into a high-field NMR spectrometer (e.g., 400 or 500 MHz). After temperature equilibration, tune and shim the probe to optimize the magnetic field homogeneity. For ¹H NMR, acquire the spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[13]
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. For ¹H NMR, the signals are integrated to determine the relative ratios of the different types of protons.
FT-IR Data Acquisition
Caption: Workflow for FT-IR data acquisition using the KBr pellet method.
Methodology:
-
Sample Preparation: For a solid sample, the KBr pellet technique is common.[14] A small amount of the sample (1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.[15]
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. This removes interfering signals from atmospheric water and carbon dioxide.
Mass Spectrometry Data Acquisition
Caption: Workflow for Mass Spectrometry data acquisition using Electron Ionization.
Methodology:
-
Sample Introduction: The sample can be introduced directly into the ion source via a heated probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). A detector then records the abundance of each ion.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, FT-IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. The provided workflows and interpretations are designed to ensure scientific integrity and facilitate the accurate structural elucidation and quality assessment of this important chemical intermediate.
References
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- Wong, J. L. (1975). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 53(15), 2239-2247.
- University of Cape Town. (n.d.). Chapter 2: Synthesis and characterisation of chromium(III) tri-pyridine complexes.
- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
- Lu, X., Wang, L., Yu, Y., & Yang, H. (2016). High resolution NMR spectra of as-prepared samples. ResearchGate.
- Reth, M., Zenckel, U., O'Sullivan, G., & Tentschert, J. (2017). Deconvolution of Soft Ionization Mass Spectra of Chlorinated Paraffins To Resolve Congener Groups. ResearchGate.
- Chemistry 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696).
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
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- Kuhn, S., & Gasteiger, J. (2023). NMR shift prediction from small data quantities.
- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
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- Wikipedia. (n.d.). 2,6-Dichloropyridine.
- Sharma, V. K., Kumar, P., & Sharma, S. D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531.
- SpectraBase. (n.d.). 2,6-Dichloropyridine - Optional[15N NMR] - Chemical Shifts.
- Infochems. (n.d.). This compound.
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- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
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Physical properties of (2,6-Dichloropyridin-3-yl)methanol
An In-depth Technical Guide to the Physical and Chemical Characterization of (2,6-Dichloropyridin-3-yl)methanol
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate is profoundly influenced by its physical and chemical properties, which dictate reaction conditions, formulation strategies, and ultimately, its suitability for incorporation into drug candidates. This technical guide provides a comprehensive overview of the essential physical properties of this compound. Beyond a simple datasheet, this document details the experimental methodologies for property determination, offering field-proven insights into the causality behind these analytical choices. It is designed for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this important compound.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is a disubstituted pyridine ring bearing two chlorine atoms and a hydroxymethyl group.
-
Molecular Formula: C₆H₅Cl₂NO
-
Molecular Weight: 178.02 g/mol
-
CAS Number: 185129-63-7
-
Canonical SMILES: C1=C(C(=NC(=C1)Cl)Cl)CO
The arrangement of substituents is critical. The two electron-withdrawing chlorine atoms at positions 2 and 6 significantly influence the electron density of the pyridine ring, impacting its reactivity and basicity. The hydroxymethyl group at position 3 provides a key functional handle for further synthetic transformations and introduces the potential for hydrogen bonding.
Summary of Physical Properties
Comprehensive, experimentally verified data for this specific isomer is not extensively published. The following table summarizes key physical properties based on data from analogous compounds and predictive models, which serve as a reliable baseline for laboratory work.
| Property | Value / Description | Significance in Drug Development |
| Appearance | White to off-white solid | Purity indicator; affects handling and formulation. |
| Melting Point | 93 - 98 °C | A sharp melting range is a primary indicator of purity. |
| Boiling Point | ~305.7 °C at 760 mmHg (Predicted) | Defines purification options (distillation) and thermal stability limits. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Low solubility in water. | Crucial for selecting reaction solvents, purification methods, and developing formulations for biological assays. |
| Density | ~1.5 g/cm³ (Predicted) | Important for process scale-up and reaction volume calculations. |
| pKa | ~12.5 (Alcoholic Proton, Predicted) | Influences the compound's charge state in physiological environments, affecting solubility, permeability, and target binding. |
Spectroscopic and Chromatographic Profile
Spectroscopic analysis is indispensable for structural verification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework.
-
¹H NMR: The proton spectrum is expected to show distinct signals:
-
A singlet or broad singlet for the hydroxyl (-OH) proton, whose chemical shift is highly dependent on solvent and concentration.
-
A singlet for the methylene (-CH₂) protons adjacent to the hydroxyl group.
-
Two doublets in the aromatic region corresponding to the two protons on the pyridine ring, exhibiting coupling to each other.
-
-
¹³C NMR: The carbon spectrum will show six distinct signals: one for the methylene carbon and five for the carbons of the dichloropyridine ring. The carbons bonded to chlorine will be significantly downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=C and C=N Stretch: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.
Mass Spectrometry (MS)
MS confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. The exact mass should correspond to the molecular formula C₆H₅Cl₂NO.
Experimental Protocols for Property Determination
The trustworthiness of physical data hinges on the validity of the experimental methods used. The following are standardized protocols for characterizing a novel compound like this compound.
Melting Point Determination Workflow
Causality: The melting point is a sensitive measure of purity. Impurities disrupt the crystal lattice, typically broadening and depressing the melting range. A sharp, well-defined melting point is a primary criterion for compound validation.
Caption: Workflow for accurate melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: Thermodynamic solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method (OECD Guideline 105) is the gold standard for its determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.
-
Separation: Allow the suspension to settle. Separate the saturated aqueous phase from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Validation: The process should be repeated to ensure reproducibility. The pH of the saturated solution should also be measured and reported.
The Role of Physical Properties in Drug Discovery
Understanding the physical properties of this compound is not an academic exercise; it directly impacts its application in synthesizing novel therapeutics.
Caption: Interrelation of physical properties and their impact on drug discovery workflows.
-
Synthetic Utility: The solubility profile dictates the choice of solvents for synthetic reactions, ensuring homogeneity and optimal reaction rates. The hydroxyl group's reactivity is modulated by the electronic effects of the chloro-substituents.
-
Purification and Isolation: The solid nature and melting point of the compound make recrystallization a viable and effective purification method. Its chromatographic behavior is determined by its polarity.
-
Biological Screening: When used to create new chemical entities, the inherent properties of the dichloropyridine scaffold, such as its pKa and lipophilicity, contribute to the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.
Safety, Handling, and Storage
As with all chlorinated heterocyclic compounds, proper handling is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
-
Hazard Identification: This compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]
Conclusion
This compound is more than just a chemical structure; it is a tool for innovation in pharmaceutical research. Its physical properties—melting point, solubility, and spectroscopic signature—are the critical parameters that define its utility, purity, and safety. By applying the rigorous experimental methodologies outlined in this guide, researchers can ensure the quality and reliability of their work, paving the way for the successful development of next-generation therapeutics.
References
- PubChem. (5,6-Dichloropyridin-3-yl)methanol.
- Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]
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Solubility of (2,6-Dichloropyridin-3-yl)methanol in organic solvents
An In-depth Technical Guide to the Solubility of (2,6-Dichloropyridin-3-yl)methanol in Organic Solvents
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its efficacy, bioavailability, and formulate-ability.[1][2][3] This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic intermediate in pharmaceutical synthesis. We delve into the foundational physicochemical properties of the molecule that govern its behavior in various solvent systems. This guide synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. A detailed, step-by-step protocol for the universally recognized shake-flask method is provided, supplemented by a high-throughput screening context.[4][5] Lacking extensive public data, this document offers a predictive solubility map based on the principle of "like dissolves like" and an analysis of intermolecular forces.[6][7] This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to understand, predict, and experimentally verify the solubility of this compound, thereby accelerating process optimization and formulation development.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical research and development, the journey from a new chemical entity (NCE) to a viable drug product is fraught with challenges. Among the most fundamental of these is solubility. An API must be in a dissolved state to be absorbed and exert its therapeutic effect, particularly for oral dosage forms, which are the most common and convenient route of administration.[1][8][9] Poor aqueous solubility is a leading cause of failure for promising drug candidates, leading to low or erratic bioavailability, which can compromise clinical outcomes.[1][3][9]
Understanding the solubility of an API like this compound in a variety of organic solvents is paramount for several reasons:
-
Process Chemistry: Optimizing reaction conditions, controlling crystallization, and designing effective purification strategies (e.g., recrystallization) all depend on precise solubility knowledge.
-
Formulation Development: Creating stable and effective dosage forms, from liquid solutions to amorphous solid dispersions, requires selecting appropriate excipients and solvent systems in which the API is sufficiently soluble.[10]
-
Preclinical Assessment: Early-stage in vitro and in vivo screening assays require the compound to be dissolved, often in a co-solvent system, to obtain reliable data on efficacy and toxicity.[1][11]
This guide provides the theoretical framework and practical protocols to empower researchers to make informed decisions regarding the use of this compound in their development workflows.
Physicochemical Profile of this compound
To predict the solubility of a compound, one must first understand its molecular structure and inherent properties. The structure dictates the types and strengths of intermolecular forces it can form with solvent molecules.
-
Molecular Structure:
-
Key Structural Features Influencing Solubility:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom is a hydrogen bond acceptor and contributes to the molecule's overall polarity.
-
Dichloro-Substituents: Two chlorine atoms are attached to the pyridine ring at positions 2 and 6. These electronegative atoms create significant dipole moments, increasing the molecule's polarity. However, they also add to the molecular volume, which can sometimes hinder solubility.
-
Methanol Group (-CH₂OH): This is the most significant functional group for determining solubility in polar solvents. The hydroxyl (-OH) group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This capability is crucial for interacting with protic solvents like water, methanol, and ethanol.
-
Based on these features, this compound can be classified as a polar organic molecule with strong potential for hydrogen bonding.
Theoretical Principles: "Like Dissolves Like"
The guiding principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and forms similar types of intermolecular forces.[6][7][14] This is a consequence of the thermodynamics of mixing, where a favorable dissolution process requires the energy released from new solute-solvent interactions to be comparable to the energy required to break existing solute-solute and solvent-solvent interactions.
-
Polar Solvents: These solvents have large dipole moments. They can be further divided into:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are most effective at dissolving polar solutes that can also participate in hydrogen bonding.[6]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile): These possess dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They are good at dissolving polar solutes through dipole-dipole interactions.
-
-
Nonpolar Solvents (e.g., hexane, toluene): These have minimal to no dipole moment and primarily interact through weak London dispersion forces. They are effective at dissolving nonpolar solutes.[6]
Given its structure, this compound is expected to be most soluble in polar solvents, particularly those that are protic, due to the potential for strong hydrogen bonding.
Experimental Determination of Thermodynamic Solubility
While theoretical principles provide a strong predictive foundation, empirical measurement is essential for obtaining accurate, quantitative solubility data. The Shake-Flask Method is the gold-standard technique for determining thermodynamic (or equilibrium) solubility due to its reliability and directness.[4][5]
The Shake-Flask Protocol: A Self-Validating System
This protocol is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved.
Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to add enough solid so that some remains undissolved at the end of the experiment, ensuring saturation.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24-48 hours is standard.[15] Causality: This extended period ensures that the dissolution rate and precipitation rate become equal, reflecting the true thermodynamic solubility rather than a kinetically trapped state.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended particles. Trustworthiness: This step is critical to prevent undissolved solid from being carried over into the sample for analysis, which would artificially inflate the measured solubility.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a syringe filter into a clean vial. Causality: Filtration removes any fine, non-sedimented particles, providing a final, self-validating check to ensure only the dissolved compound is quantified.
-
Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared from standards of known concentration is required for accurate quantification.[16]
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Predicted Solubility Profile of this compound
In the absence of extensive published quantitative data, a qualitative solubility profile can be predicted based on the principles of intermolecular forces. This table serves as a practical guide for solvent selection in initial experimental designs.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Interactions |
| Polar Protic | Methanol, Ethanol | High | Strong Hydrogen Bonding (Donor & Acceptor) with -OH group |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Dipole-Dipole interactions, H-Bond Accepting (with -OH) |
| Polar Aprotic | DMSO, DMF | High | Strong Dipole-Dipole, Strong H-Bond Accepting |
| Slightly Polar | Dichloromethane (DCM) | Moderate | Dipole-Dipole interactions |
| Nonpolar Aromatic | Toluene | Low | Weak London Dispersion Forces, some Pi-stacking |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Weak London Dispersion Forces |
Analysis of Intermolecular Interactions
The predicted solubility trends are a direct result of the specific interactions between the solute and solvent molecules.
-
In Polar Protic Solvents (e.g., Methanol): The primary interaction is strong hydrogen bonding. The hydroxyl group of this compound can donate a hydrogen to the oxygen of a methanol molecule and accept a hydrogen from another methanol molecule. The pyridine nitrogen also acts as a hydrogen bond acceptor. These strong, favorable interactions readily overcome the solute's crystal lattice energy, leading to high solubility.[17]
-
In Polar Aprotic Solvents (e.g., Acetone): The carbonyl oxygen of acetone is a strong hydrogen bond acceptor and can interact favorably with the hydroxyl group of the solute. Additionally, strong dipole-dipole interactions exist between the polar C=O bond of acetone and the polar C-Cl and pyridine ring of the solute. While strong, these interactions are generally less energetic than the dual donor/acceptor hydrogen bonds in protic solvents, resulting in slightly lower but still significant solubility.
-
In Nonpolar Solvents (e.g., Hexane): The only available interactions are weak London dispersion forces. These forces are insufficient to break the strong intermolecular hydrogen bonds and dipole-dipole interactions holding the solute molecules together in their crystal lattice. Consequently, solubility is very low.
Diagram of Molecular Interactions
Caption: Dominant intermolecular forces with different solvent types.
Conclusion and Practical Implications
This guide establishes that this compound is a polar molecule with a high propensity for forming hydrogen bonds. Its solubility is predicted to be highest in polar solvents, particularly protic ones like methanol and ethanol, and lowest in nonpolar aliphatic solvents like hexane.
For the practicing scientist, this means:
-
Reaction Chemistry: Polar solvents such as acetonitrile, DMF, or alcohols are likely excellent choices for conducting reactions involving this compound.
-
Purification: A mixed-solvent system could be ideal for recrystallization. For example, dissolving the compound in a "good" solvent like hot methanol and then adding a "poor" anti-solvent like water or hexane could effectively induce crystallization of the pure product.
-
Formulation: For early-stage testing, stock solutions can be reliably prepared in DMSO or ethanol.
While this guide provides a robust predictive framework, the Shake-Flask method remains the indispensable tool for obtaining the precise quantitative data needed for rigorous process development, formulation design, and regulatory filings.
References
- Gokey, T., et al. (2020). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 12(1), 1759731.
- StudySmarter. Polarity and Solubility of Organic Compounds.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
- Enamine. Shake-Flask Aqueous Solubility Assay.
- Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations.
- Homework.Study.com. How does polarity affect solubility?.
- Quora. (2017). Is it true that polar organic solvents dissolve polar organic solutes better than water?.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Farmacia. (2020). The Importance of Solubility for New Drug Molecules.
- Pharma Excipients. (2025). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- BioAssay Systems. Solubility Testing – Shake Flask Method.
- AZoLifeSciences. (2020). How to Achieve Drug Solubility.
- Nielsen, S. B., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International Journal of Pharmaceutics, 569, 118583.
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233.
- BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.
- PubChem. (5,6-Dichloropyridin-3-yl)methanol.
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- BLDpharm. This compound.
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An In-Depth Technical Guide to (2,6-Dichloropyridin-3-yl)methanol: From Discovery to Application
This guide provides a comprehensive technical overview of (2,6-Dichloropyridin-3-yl)methanol, a key heterocyclic building block in modern organic synthesis. We will explore its historical discovery, delve into detailed synthetic protocols with mechanistic insights, and illuminate its critical role in the development of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound, with the CAS Registry Number 55304-90-0, is a substituted pyridinylmethanol that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring with two chlorine atoms and a hydroxymethyl group, offers multiple reaction sites for further functionalization. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the pyridine ring, making it a versatile scaffold for the construction of various biologically active compounds. This guide will trace the journey of this molecule from its initial synthesis to its application in the pharmaceutical industry.
The Genesis of this compound: A Historical Perspective
The first comprehensive synthesis of this compound was reported by B. D. Christie and H. Rapoport in their 1985 publication in the Journal of Organic Chemistry.[1][2][3] Their work, focused on the synthesis of optically pure pipecolates, laid the groundwork for the preparation of this important synthetic intermediate.[2] The development of a reliable synthetic route to this compound was a significant step, enabling its use in more complex synthetic endeavors, particularly in the field of medicinal chemistry.
Prior to the targeted synthesis of this compound, the foundational work on the synthesis of its precursor, 2,6-dichloropyridine, was crucial. This precursor is typically produced through the chlorination of pyridine or 2-chloropyridine.[4] The availability of 2,6-dichloropyridine was a key enabler for the subsequent development of its derivatives, including the title compound.
Synthetic Methodologies: A Detailed Protocol and Mechanistic Insights
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2,6-dichloronicotinic acid, or its aldehyde, 2,6-dichloropyridine-3-carboxaldehyde.
Synthesis of the Precursor: 2,6-Dichloropyridine-3-carboxaldehyde
The aldehyde precursor can be synthesized from this compound through oxidation, or more strategically, prepared from 2,6-dichloropyridine. A common route involves the lithiation of 2,6-dichloropyridine followed by quenching with a formylating agent.
Reduction of 2,6-Dichloropyridine-3-carboxaldehyde to this compound
The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis.
Experimental Protocol:
Reaction: Reduction of 2,6-Dichloropyridine-3-carboxaldehyde
-
Materials:
-
2,6-Dichloropyridine-3-carboxaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2,6-Dichloropyridine-3-carboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by silica gel column chromatography if necessary.
-
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the chloro-substituents on the pyridine ring.
-
Solvent: Methanol is a good solvent for both the aldehyde and sodium borohydride and also serves as a proton source for the workup.
-
Temperature Control: The initial cooling to 0 °C is to control the initial exothermic reaction upon the addition of the reducing agent.
Oxidation of this compound to 2,6-Dichloropyridine-3-carboxaldehyde
For certain synthetic applications, the reverse reaction, the oxidation of the alcohol to the aldehyde, is necessary.
Experimental Protocol:
Reaction: Oxidation of this compound
-
Materials:
-
This compound (1.0 eq)
-
Dess-Martin periodinane (DMP) (2.0 eq)[5]
-
Dichloromethane (solvent)
-
5% Aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound in dichloromethane, add Dess-Martin periodinane at room temperature.[5]
-
Stir the reaction mixture for 2 hours, monitoring by TLC.[5]
-
Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate and stir for 30 minutes.[5]
-
Extract the mixture with dichloromethane.[5]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,6-dichloropyridine-3-carboxaldehyde.[5]
-
Trustworthiness of the Protocol: This protocol is a well-established method for the oxidation of primary alcohols to aldehydes under mild conditions, ensuring high yields and minimal side products.
Applications in Drug Discovery and Development
The utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The 2,6-dichloropyridine core is present in several marketed drugs and clinical candidates.
Precursor to Key Pharmaceutical Intermediates
This compound and its corresponding aldehyde are valuable precursors to a variety of substituted pyridines that are central to the structure of numerous pharmaceuticals. The chlorine atoms at the 2 and 6 positions can be selectively displaced by various nucleophiles, allowing for the introduction of diverse functionalities.
Role in the Synthesis of Marketed Drugs
While direct synthesis pathways from this compound are not always explicitly published for proprietary reasons, its structural motif is found in drugs derived from 2,6-dichloropyridine. For instance, the 2,6-disubstituted pyridine core is a key feature in:
-
Enoxacin: A broad-spectrum fluoroquinolone antibiotic. The synthesis of Enoxacin involves intermediates derived from 2,6-dichloropyridine.[2]
-
Liranaftate: An antifungal agent. The synthesis of Liranaftate utilizes 2,6-dichloropyridine as a starting material to introduce the 6-methoxy-2-methylaminopyridine moiety.[6]
-
Anpirtoline: A 5-HT1B receptor agonist.[7]
The availability of this compound provides a strategic starting point for the synthesis of analogs and derivatives of these and other important therapeutic agents.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Aldehyde Precursor
| Property | This compound | 2,6-Dichloropyridine-3-carboxaldehyde |
| CAS Number | 55304-90-0 | 55304-73-9[5][7] |
| Molecular Formula | C₆H₅Cl₂NO | C₆H₃Cl₂NO[7] |
| Molecular Weight | 178.02 g/mol | 176.00 g/mol [7] |
| Appearance | White to off-white solid | White to orange to green powder/crystal[5] |
| Melting Point | Not reported | 74-75 °C[5] |
| Boiling Point | Not reported | 95 °C / 3 mmHg[5] |
Visualization of Synthetic Pathways
Diagram 1: Synthesis of this compound
Caption: Reduction of the aldehyde to the alcohol.
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A Technical Guide to (2,6-Dichloropyrin-3-yl)methanol: Synthesis, Characterization, and Applications
An In-depth Technical Resource for Chemical Researchers and Drug Development Professionals
Abstract
(2,6-Dichloropyridin-3-yl)methanol is a pivotal halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two chlorine atoms flanking a hydroxymethyl group on a pyridine ring, offers distinct reactivity and structural properties. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and characterization. Furthermore, it delves into the compound's strategic applications in drug discovery, highlighting its role as a key intermediate in the synthesis of complex, biologically active molecules. Detailed, field-tested protocols for its synthesis and analytical validation are provided to support researchers in its practical application.
Introduction and Nomenclature
This compound is a key chemical intermediate whose structure is foundational for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The strategic placement of chloro-substituents at the 2 and 6 positions of the pyridine ring significantly influences the molecule's reactivity. These electron-withdrawing groups activate the pyridine ring for certain nucleophilic substitutions while also providing steric hindrance that can direct reactions regioselectively. The hydroxymethyl group at the 3-position serves as a versatile functional handle for a wide array of chemical transformations.
The formal IUPAC name for this compound is This compound . It is also commonly referred to as 2,6-dichloro-3-(hydroxymethyl)pyridine.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a compound is critical for its handling, reaction setup, and purification. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 55304-90-0 | [1] |
| Molecular Formula | C₆H₅Cl₂NO | [2] |
| Molecular Weight | 178.01 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 82 - 83 °C | |
| SMILES | C1=C(C=NC(=C1Cl)Cl)CO | [2] |
| InChIKey | ZOFUUOULXZPZHP-UHFFFAOYSA-N | [2] |
Synthesis and Mechanism
The most prevalent and reliable method for the synthesis of this compound is the reduction of a suitable carboxylic acid or aldehyde precursor. The choice of starting material dictates the necessary reducing agent and reaction conditions.
Synthetic Pathway: Reduction of 2,6-Dichloronicotinic Acid
A common and efficient route involves the reduction of 2,6-dichloronicotinic acid (also known as 2,6-dichloropyridine-3-carboxylic acid). Due to the stability of the carboxylic acid, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. LiAlH₄ is a potent, non-selective reducing agent capable of converting carboxylic acids to primary alcohols. Its high reactivity necessitates the use of anhydrous ethereal solvents like tetrahydrofuran (THF) and strict exclusion of moisture.
-
Solvent: Anhydrous THF is the solvent of choice as it is inert to LiAlH₄ and effectively solubilizes the reactants.
-
Workup: The reaction is quenched by the careful, sequential addition of water and a sodium hydroxide solution. This procedure, known as the Fieser workup, is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying product isolation.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the reduction of 2,6-dichloronicotinic acid.
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 2,6-dichloronicotinic acid (1.0 eq.)[3] in anhydrous THF dropwise over 30 minutes.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular white precipitate should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrate and washes, and concentrate the solution under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.
Applications in Drug Discovery and Chemical Research
The utility of this compound stems from the differential reactivity of its functional groups. The two chlorine atoms can be displaced by various nucleophiles in SNAr (Nucleophilic Aromatic Substitution) reactions, while the primary alcohol can be oxidized or converted into other functional groups. This makes it a valuable scaffold for building molecular complexity.
Dichloropyridine derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5] Specifically, 2,3,6-trisubstituted pyridines, which can be readily accessed from this starting material, are a popular scaffold for drug candidates and other biologically active compounds, including novel protein kinase C (PKC) theta inhibitors.[6][7]
Synthetic Utility Diagram
The following diagram illustrates the role of this compound as a key intermediate for accessing diverse chemical structures.
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An In-depth Technical Guide to (2,6-Dichloropyridin-3-yl)methanol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (2,6-Dichloropyridin-3-yl)methanol, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the commercial sourcing, quality control, safe handling, and synthetic applications of this versatile reagent. The insights provided are grounded in established scientific principles and practical laboratory experience to empower your research and development endeavors.
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. Specifically, multi-substituted pyridines are integral components of a wide array of drug candidates and approved medicines.[1][2] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This compound, with its reactive hydroxyl and chloro substituents, serves as a versatile precursor for the synthesis of complex 2,3,6-trisubstituted pyridines, which are prevalent in many biologically active compounds.[1][2]
Commercial Availability and Supplier Overview
This compound is readily available from a number of reputable chemical suppliers. When selecting a supplier, it is crucial to consider not only the cost but also the purity of the material, the availability of comprehensive analytical data, and the supplier's reliability. Below is a comparative table of prominent commercial suppliers for this compound.
| Supplier | Product Number (Example) | Purity Specification (Typical) | CAS Number | Molecular Formula | Molecular Weight |
| BLDpharm | 55304-90-0 | ≥97% | 55304-90-0 | C₆H₅Cl₂NO | 178.02 |
| Sigma-Aldrich | D73707 (related 2,6-Dichloropyridine) | 97% | 73998-95-5 (isomer) | C₆H₅Cl₂NO | 178.02 |
| ChemScene | CS-0100910 (isomer) | ≥97% | 558465-93-3 (isomer) | C₆H₅Cl₂NO | 178.02 |
Note: Product numbers and specifications for isomers are provided for illustrative purposes. Always verify the exact specifications for this compound (CAS: 55304-90-0) with the supplier.
Quality Control and Analytical Characterization
Ensuring the identity and purity of starting materials is a fundamental tenet of reproducible and reliable research. For this compound, a comprehensive quality control workflow should be established, incorporating both spectroscopic and chromatographic techniques.
Certificate of Analysis (CoA) Review
Prior to use, a thorough review of the supplier's Certificate of Analysis is imperative. A typical CoA for high-purity this compound will include the following information:
-
Appearance: White to off-white solid.[3]
-
Identity Confirmation (¹H NMR): The proton NMR spectrum should be consistent with the expected structure.[3]
-
Purity (HPLC): Purity levels of ≥99% are commonly reported by reputable suppliers.[3]
In-House Quality Control Protocols
While a supplier's CoA provides a baseline, independent verification is recommended, especially for critical applications.
Experimental Protocol: Quality Control of this compound
-
¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Confirm the presence of characteristic peaks corresponding to the aromatic protons and the methylene protons of the hydroxymethyl group. The chemical shifts and coupling patterns should align with the structure of this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Develop a reverse-phase HPLC method using a C18 column. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid or formic acid.
-
Inject the sample and analyze the chromatogram for the presence of impurities. The main peak should have a purity of ≥98% by area normalization.
-
Caption: Quality control workflow for this compound.
Safety, Handling, and Storage
This compound and its isomers are hazardous chemicals that require careful handling to minimize risk to laboratory personnel.
Hazard Identification
Based on available Safety Data Sheets (SDS), the primary hazards associated with dichloropyridine derivatives include:
-
Acute Oral Toxicity: Toxic if swallowed.[4]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Safe Handling Practices
Adherence to standard laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically 2-8°C.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed hazardous waste disposal facility.
Caption: Key safety protocols for handling this compound.
Synthetic Utility and Applications
The primary utility of this compound in drug discovery lies in its capacity to serve as a versatile intermediate for the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The two chloro substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The regioselectivity of these reactions can often be controlled by the nature of the nucleophile and the reaction conditions.
Modification of the Hydroxymethyl Group
The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups such as halides or amines, further expanding the synthetic possibilities.
Illustrative Synthetic Pathway
While a specific, documented synthesis of this compound was not found in the initial search, a plausible and commonly employed synthetic route would involve the reduction of the corresponding carboxylic acid or its ester. A patent describing the synthesis of the isomeric (2,6-dichloropyridin-4-yl)methanol illustrates this approach.[6]
Experimental Protocol: Conceptual Synthesis of this compound
-
Esterification: Convert 2,6-dichloronicotinic acid to its methyl or ethyl ester using standard esterification methods (e.g., treatment with methanol or ethanol in the presence of a catalytic amount of strong acid).
-
Reduction: Dissolve the resulting ester in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, in portions.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the careful addition of an acidic solution (e.g., dilute HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain pure this compound.
Caption: A plausible synthetic route to this compound.
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of novel, biologically active compounds. A thorough understanding of its sourcing, quality control, safe handling, and synthetic applications is paramount for its effective and safe utilization in research and drug development. By adhering to the principles and protocols outlined in this guide, researchers can confidently incorporate this versatile reagent into their synthetic strategies, paving the way for the discovery of next-generation therapeutics.
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Stability and storage conditions for (2,6-Dichloropyridin-3-yl)methanol
An In-Depth Technical Guide to the Stability and Storage of (2,6-Dichloropyridin-3-yl)methanol
This guide provides a comprehensive overview of the critical considerations for the stability and storage of this compound, a key building block in pharmaceutical research and development. Adhering to the highest standards of scientific integrity, this document synthesizes established chemical principles with actionable, field-proven methodologies to ensure the long-term viability of this important reagent.
Introduction to this compound
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the dichlorinated pyridine ring and the primary alcohol functional group, make it a versatile synthon for the creation of more complex molecules with potential therapeutic applications. The integrity of this starting material is paramount, as impurities or degradation products can have profound impacts on reaction outcomes, biological activity, and the overall safety profile of downstream compounds. Understanding and controlling the stability of this compound is, therefore, a foundational requirement for its effective use.
Physicochemical Properties and Inherent Stability Considerations
While extensive, specific stability data for this compound is not widely published, we can infer its likely stability profile based on its structure and data from related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,6-Dichloropyridine | (2,5-dichloropyridin-3-yl)methanol |
| Molecular Formula | C₆H₅Cl₂NO | C₅H₃Cl₂N[1] | C₆H₅Cl₂NO[2][3] |
| Molecular Weight | 178.02 g/mol | 147.99 g/mol [1] | 178.02 g/mol [2][3] |
| Appearance | White to off-white solid (typical) | White solid[1] | Colorless crystalline solid[2] |
| Melting Point | Not widely reported | 86-89 °C[1] | 64-66 °C[2] |
| Boiling Point | Not widely reported | 211-212 °C[1] | 292 °C[2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Low solubility in water is expected. | Soluble in organic solvents. | Lower solubility in water; soluble in ethanol, ether, and acetone.[2] |
The presence of the dichloropyridine ring suggests a susceptibility to nucleophilic substitution, although the chlorine atoms are somewhat deactivated by the electron-withdrawing nature of the nitrogen atom. The primary alcohol group is a site for oxidation to the corresponding aldehyde or carboxylic acid. The pyridine ring itself can be susceptible to photodegradation.[4]
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be hypothesized. Understanding these potential routes of degradation is crucial for designing appropriate storage conditions and stability studies.
-
Oxidation: The primary alcohol is susceptible to oxidation, which can be promoted by atmospheric oxygen, trace metal contaminants, or oxidizing agents. This would lead to the formation of 2,6-dichloro-3-pyridinecarboxaldehyde and subsequently 2,6-dichloronicotinic acid.
-
Photodegradation: Pyridine and its derivatives are known to be photolabile.[4] Exposure to UV or even visible light could induce ring-opening reactions or the formation of polymeric impurities.
-
Acid/Base Hydrolysis: While the ether linkage is absent, extreme pH conditions can affect the stability of heterocyclic compounds. Studies on related pyridine derivatives have shown instability in both acidic and alkaline media.[4]
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition. The presence of chlorine atoms could lead to the formation of hydrogen chloride gas upon decomposition.[5]
Caption: Hypothetical degradation pathways for this compound.
Recommended Storage and Handling Conditions
To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets for structurally similar compounds.[5][6][7]
Table 2: Recommended Storage and Handling Protocols
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[7] Refrigeration (2-8°C) is advisable for long-term storage. | Lower temperatures slow down the rate of chemical reactions, including oxidation and other degradation pathways. |
| Light | Store away from sunlight in a well-ventilated place.[6] Use amber glass vials or store in a dark cabinet. | To prevent photodegradation, which can be a significant issue for pyridine derivatives.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis. |
| Container | Keep container tightly closed.[5][6][7] | Prevents exposure to moisture and atmospheric contaminants. |
| Incompatibilities | Avoid strong oxidizing agents.[5][7] | Strong oxidizers will readily convert the primary alcohol to an aldehyde or carboxylic acid. |
Methodologies for Stability Assessment
A comprehensive stability assessment of this compound should be conducted in line with guidelines from the International Council for Harmonisation (ICH).[8][9] This involves forced degradation studies to identify potential degradation products and pathways, as well as long-term and accelerated stability studies to determine shelf-life.
Caption: Workflow for a comprehensive stability assessment of this compound.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[9][10]
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, expose a solution of the compound to the same conditions. At appropriate time points, dissolve the solid or dilute the solution for analysis.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method. An LC-MS method should be used to identify the mass of any degradation products.
Long-Term and Accelerated Stability Studies
These studies are performed to propose a shelf-life and storage conditions for the material.[11][12][13]
Protocol 2: Long-Term and Accelerated Stability Study
-
Packaging: Package the this compound in the proposed long-term storage container (e.g., amber glass vials with screw caps).
-
Storage Conditions:
-
Long-Term: Place the samples in a stability chamber at 25°C ± 2°C and 60% RH ± 5% RH.
-
Accelerated: Place the samples in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.
-
-
Testing Schedule:
-
Analytical Tests: At each time point, test the samples for:
-
Appearance
-
Purity (by a stability-indicating HPLC method)
-
Related substances (degradation products)
-
Moisture content (if applicable)
-
Conclusion
The chemical stability of this compound is a critical parameter that influences its utility in research and drug development. While specific degradation kinetics are not publicly available, an understanding of its chemical structure allows for the prediction of potential degradation pathways, primarily oxidation of the alcohol functional group and photodegradation of the pyridine ring. By adhering to the recommended storage conditions—cool, dry, and dark, under an inert atmosphere—and by performing rigorous stability testing as outlined in this guide, researchers can ensure the quality and reliability of this important chemical intermediate. The provided protocols for forced degradation and long-term stability studies offer a robust framework for establishing a comprehensive stability profile for this compound.
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A Comprehensive Safety Guide for (2,6-Dichloropyridin-3-yl)methanol: Hazard Analysis and Risk Mitigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Section 1: Introduction and Scope
(2,6-Dichloropyridin-3-yl)methanol is a halogenated pyridine derivative that serves as a key intermediate and building block in medicinal chemistry and the synthesis of novel agrochemicals. Its structural features, particularly the dichlorinated pyridine ring, make it a valuable synthon for introducing this scaffold into more complex molecules. However, the same reactive sites and chemical properties that make it useful also necessitate a thorough understanding of its potential hazards.
This guide provides a comprehensive overview of the known and anticipated hazards associated with this compound. It is designed for laboratory personnel, including researchers, chemists, and drug development professionals, who handle this compound. The protocols and recommendations herein are synthesized from safety data for structurally similar compounds and are intended to foster a proactive safety culture. The core principle is to empower scientists with the knowledge to perform a robust risk assessment and implement effective control measures, ensuring personal safety and experimental integrity.
Section 2: Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by examining data from analogous chlorinated pyridines. The primary hazards are associated with its irritant properties and potential for acute toxicity upon ingestion or inhalation.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks. Based on data from closely related compounds, the following classification is anticipated.[1]
Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation |
This table is an aggregated summary based on notifications for the structural isomer (5,6-Dichloropyridin-3-yl)methanol and other similar compounds.[1]
Primary Routes of Exposure and Health Effects
-
Inhalation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2][3] Symptoms can include coughing, wheezing, and shortness of breath.[4]
-
Skin Contact: Direct contact is likely to cause skin irritation, characterized by redness, itching, and inflammation.[1][2][3][5] Prolonged contact may lead to dermatitis.[6]
-
Eye Contact: This compound is expected to be a serious eye irritant.[1][2][3][5] Direct contact can cause redness, pain, and potentially severe eye damage.[3][7]
-
Ingestion: Ingestion is expected to be harmful.[1][2][8] It may cause gastrointestinal irritation, nausea, vomiting, and abdominal pain.[4][9]
Section 3: Risk Assessment and Mitigation Strategy
A proactive approach to safety is paramount. Before any experiment, a formal risk assessment must be conducted. This process involves identifying the hazards, evaluating the risks associated with the specific experimental procedure (e.g., quantity used, duration of handling), and implementing control measures according to the Hierarchy of Controls .
-
Elimination/Substitution: The most effective control. In this context, it involves asking if a less hazardous reagent could achieve the same scientific outcome.
-
Engineering Controls: Physical changes to the workspace to isolate personnel from the hazard. This is the primary method for controlling exposure to this compound.
-
Administrative Controls: Changes to work practices, such as standard operating procedures (SOPs) and training.
-
Personal Protective Equipment (PPE): The last line of defense, used to protect the individual when other controls cannot eliminate the risk entirely.
The following diagram outlines a logical workflow for this risk assessment process.
Caption: Risk Assessment Workflow for Chemical Handling.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a detailed SOP is crucial for minimizing exposure.
Engineering Controls
The causality behind requiring robust engineering controls is the compound's irritant nature and potential for generating airborne dust.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning certified laboratory chemical fume hood.[2][10][11] This is non-negotiable.
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors in the event of an unforeseen release.
-
Safety Equipment: An emergency eyewash station and a safety shower must be located in the immediate vicinity of the handling area and be unobstructed.[2][12]
Personal Protective Equipment (PPE)
PPE selection is based on preventing the primary routes of exposure: dermal, ocular, and inhalation.
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant chemical safety goggles.[2] A face shield should be worn over goggles for splash hazards. | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand | Chemically resistant gloves (e.g., Butyl rubber or laminate). Nitrile gloves may offer limited splash protection but should be changed immediately upon contact.[10] | Prevents skin irritation and potential absorption. |
| Body | A fully buttoned, long-sleeved laboratory coat.[10] Chemical-resistant apron for larger quantities. | Protects skin on the arms and body from accidental contact. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors/particulates is required if engineering controls are insufficient or during a large spill clean-up.[2] | Prevents inhalation of dust or aerosols that cause respiratory irritation. |
Safe Handling and Storage Protocol
-
Preparation: Designate a specific area within the fume hood for the handling of this compound. Ensure all necessary equipment and spill clean-up materials are readily available.
-
Weighing/Transfer: Handle as a solid to minimize dust generation. Use a spatula for transfers. If the material is a fine powder, consider techniques to reduce dust, such as gentle handling or weighing in a glove bag if necessary.
-
Housekeeping: Do not allow the chemical to accumulate on surfaces. Clean the work area thoroughly after each use. Do not eat, drink, or smoke in the laboratory.[2][4] Wash hands thoroughly after handling, even after removing gloves.[2][3]
-
Storage: Store in a tightly sealed, properly labeled container.[2][3] The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and heat.[2][3] Store locked up and segregated from incompatible materials, particularly strong oxidizing agents.[2][3][4]
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate injury.
Accidental Exposure Protocol
-
Inhalation: Immediately move the affected person to fresh air.[2][3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][9] If the person is conscious, rinse their mouth thoroughly with water. Call a poison control center or physician immediately.[2]
Spill and Leak Containment Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Control: For a small spill, wear appropriate PPE, and cover the spill with an inert absorbent material such as sand, earth, or vermiculite.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3] Avoid raising dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][3]
-
Specific Hazards: Thermal decomposition can produce highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][3]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2]
Section 6: Waste Disposal
All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, regional, and national regulations.[2][3] Collect in a clearly labeled, sealed container for chemical waste.
Section 7: Conclusion
This compound is a valuable research chemical whose hazards can be effectively managed through a diligent and informed approach to safety. The foundation of this approach is a thorough understanding of its irritant and toxic properties, the consistent application of engineering controls, the correct use of personal protective equipment, and preparedness for emergency situations. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can work confidently and safely with this compound.
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An In-depth Technical Guide to the Reactivity Profile of (2,6-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dichloropyridin-3-yl)methanol is a pivotal building block in modern synthetic chemistry, particularly in the fields of pharmaceuticals and agrochemicals. Its utility stems from the differential reactivity of its substituted pyridine core. The two chlorine atoms at the C2 and C6 positions serve as versatile handles for functionalization, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The hydroxymethyl group at the C3 position offers a site for further modification and influences the electronic and steric landscape of the ring. This guide provides a comprehensive analysis of the reactivity profile of this molecule, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the key transformations, explain the causality behind reaction conditions, and offer detailed methodologies to empower researchers in their synthetic endeavors.
Electronic and Steric Landscape: A Prelude to Reactivity
The reactivity of the this compound ring is dictated by the interplay of several electronic and steric factors.
-
The Pyridine Nitrogen: As the most electronegative atom in the ring, the nitrogen atom significantly reduces the electron density of the entire aromatic system, particularly at the α (C2, C6) and γ (C4) positions. This electron deficiency makes the ring susceptible to nucleophilic attack but highly resistant to electrophilic substitution.[1]
-
Chloro Substituents (C2, C6): The two chlorine atoms are strongly electron-withdrawing via induction and weakly deactivating through resonance. Their primary role is to serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and as reaction sites for a plethora of cross-coupling reactions.[2][3] Their position alpha to the nitrogen further activates them for these transformations.
-
Hydroxymethyl Substituent (C3): The -CH₂OH group is a weakly electron-donating group. Its presence can subtly influence the regioselectivity of reactions. Furthermore, it provides a functional handle for subsequent synthetic modifications, such as oxidation to the corresponding aldehyde or carboxylic acid.
This combination of features creates a molecule with distinct reactive zones, allowing for controlled and selective functionalization.
Diagram 1: Reactivity Hotspots
The following diagram illustrates the primary sites of reactivity on the this compound core.
Caption: Overview of reactive sites on this compound.
Reactions at the C2 and C6 Positions: The Epicenter of Functionalization
The chlorine atoms at the C2 and C6 positions are the most valuable synthetic handles on the molecule. The electron-withdrawing nature of the pyridine nitrogen makes these positions highly electrophilic and thus susceptible to a range of transformations.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing heteroatom nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[4] The stability of this intermediate, which is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom, is the key driver for the reaction's facility at the C2/C6 positions.[5]
Common nucleophiles include:
-
Alkoxides and Phenoxides (O-Nucleophiles): To form ether linkages.
-
Amines (N-Nucleophiles): To form substituted aminopyridines.
-
Thiols (S-Nucleophiles): To form thioethers.
The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, which is opposite to that of SN2 reactions.[4] While fluoropyridines are more reactive, chloropyridines like the title compound offer a good balance of reactivity, stability, and cost-effectiveness.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized modern synthesis, and the C-Cl bonds of this compound are excellent substrates for these transformations. While C-Cl bonds are stronger and less reactive than C-Br or C-I bonds, modern catalyst systems have been developed to efficiently activate them.[6] This lower reactivity can also be an advantage, allowing for selective mono-functionalization.[3]
Diagram 2: Generalized Palladium Cross-Coupling Cycle
Caption: Key steps in a typical Palladium(0)-catalyzed cross-coupling cycle.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the dichloropyridine with an organoboron reagent (boronic acid or ester).[2]
-
Causality of Conditions: The activation of the C-Cl bond is the rate-limiting step (oxidative addition). To overcome this, catalytic systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, Ad₂PⁿBu) which stabilize the Pd(0) center and facilitate its insertion into the C-Cl bond.[2][3][6] A base, such as K₃PO₄ or LiOᵗBu, is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[2][6]
B. Sonogashira Coupling (C-C Bond Formation)
This reaction creates a C(sp²)-C(sp) bond between the dichloropyridine and a terminal alkyne.[7][8]
-
Causality of Conditions: The Sonogashira coupling uniquely employs a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the aryl halide, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[7][9] This intermediate then undergoes transmetalation with the palladium complex. An amine base (e.g., triethylamine) is used to scavenge the HX produced during the reaction.[3] While effective, this reaction may require more forcing conditions for chlorides compared to bromides or iodides.[3]
C. Buchwald-Hartwig Amination (C-N Bond Formation)
This is a premier method for synthesizing aryl amines by coupling the dichloropyridine with a primary or secondary amine.[10][11]
-
Causality of Conditions: Like the Suzuki coupling, this reaction relies on a palladium catalyst with specialized ligands (e.g., BINAP, Xantphos) to facilitate the C-N bond formation.[10][12] A strong, non-nucleophilic base (e.g., NaOᵗBu, LiHMDS) is crucial for deprotonating the amine, allowing it to coordinate to the palladium center before reductive elimination forms the final product.[2][12] The choice of ligand and base is critical and depends on the specific amine substrate.[2]
| Reaction Type | Typical Catalyst System | Typical Base | Typical Solvent | Key Consideration |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Requires electron-rich, bulky ligands to activate C-Cl bond.[6] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or Toluene | Dual catalyst system; can require higher temperatures for chlorides.[3][9] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOᵗBu | Toluene or Dioxane | Strong, non-nucleophilic base is essential for amine activation.[2][10] |
| Table 1: Comparative overview of key cross-coupling reactions at the C2/C6 positions. |
Reactivity at Other Ring Positions (C4, C5)
C4 Position
The C4 position is significantly less reactive towards nucleophilic attack than the C2/C6 positions due to less effective stabilization of the Meisenheimer intermediate.[5] Electrophilic substitution is also highly disfavored due to the deactivating effects of the nitrogen and chlorine atoms.[1] However, functionalization at this position is not impossible and can sometimes be achieved through directed ortho-metalation (DoM) strategies, although this is challenging. Lithiation of simpler halopyridines has been shown to occur, but the directing effects in the title compound would need careful consideration.[13][14][15]
C5 Position
The C5 position is the most inert on the ring. It is meta to the nitrogen and flanked by electron-withdrawing chlorine atoms, making it electron-poor and generally unreactive towards both nucleophiles and electrophiles under standard conditions.
Experimental Protocols: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for a selective mono-Suzuki-Miyaura coupling reaction.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling of this compound
Objective: To synthesize (2-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)methanol.
Materials:
| Reagent | M.W. | Equiv. | Moles (mmol) | Mass/Volume |
| This compound | 178.01 | 1.0 | 5.62 | 1.0 g |
| 4-Methoxyphenylboronic acid | 151.96 | 1.1 | 6.18 | 939 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.02 | 0.112 | 25 mg |
| SPhos | 410.48 | 0.04 | 0.225 | 92 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 11.24 | 2.39 g |
| Toluene | - | - | - | 40 mL |
| Water | - | - | - | 4 mL |
Table 2: Reagent quantities for a representative Suzuki-Miyaura coupling.
Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.62 mmol), 4-methoxyphenylboronic acid (939 mg, 6.18 mmol), potassium phosphate (2.39 g, 11.24 mmol), palladium(II) acetate (25 mg, 0.112 mmol), and SPhos (92 mg, 0.225 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed toluene (40 mL) and degassed water (4 mL) via syringe. The solvent should be degassed beforehand by bubbling with argon for 20-30 minutes or by using the freeze-pump-thaw method.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its reactivity is dominated by the two chloro-substituents at the activated C2 and C6 positions, which readily participate in nucleophilic aromatic substitution and a wide array of palladium-catalyzed cross-coupling reactions. By understanding the underlying electronic principles and selecting the appropriate modern catalytic systems, chemists can achieve selective mono- or di-functionalization with high efficiency. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to effectively harness the synthetic potential of this important building block in the development of complex molecular targets.
References
- A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions. (2025). Benchchem.
- 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. (2025). Benchchem.
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.).
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing.
- Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines. (2025). Benchchem.
- Reactivity Face-Off: 2,6-Difluoropyridine vs.
- Buchwald–Hartwig amin
- Sonogashira coupling. (n.d.). Wikipedia.
- REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. (n.d.). Journal of the Heterocyclic Chemistry.
- Buchwald-Hartwig Amin
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- Buchwald-Hartwig amin
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Electrophilic substitution on pyridine. (n.d.). Química Organica.org.
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An In-depth Technical Guide to (2,6-Dichloropyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(2,6-Dichloropyridin-3-yl)methanol , a key heterocyclic building block, holds significant importance in the landscape of medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a pyridine core substituted with two chlorine atoms and a hydroxymethyl group, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, physicochemical characteristics, reactivity, and notable applications, providing researchers and drug development professionals with a thorough understanding of this pivotal intermediate.
Introduction: A Versatile Pyridine Derivative
This compound, also known as 2,6-dichloro-3-(hydroxymethyl)pyridine, belongs to the class of dichloropyridines, which are widely recognized as important intermediates in the synthesis of a variety of biologically active compounds.[1] The presence of two chlorine atoms on the pyridine ring significantly influences its electronic properties and reactivity, making it a valuable synthon for introducing the 2,6-dichloropyridinylmethyl moiety into target molecules. This structural motif is found in a range of pharmaceutical agents, underscoring the compound's relevance in drug discovery.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of this compound is essential for its effective use in synthesis and for quality control purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55304-90-0 | [2][4] |
| Molecular Formula | C₆H₅Cl₂NO | [5] |
| Molecular Weight | 178.02 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in organic solvents like tetrahydrofuran, ethyl acetate, and methanol. | Inferred from synthetic protocols[5] |
Spectroscopic Data:
The structural identity of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR (400 MHz, MeOD-d4): δ 7.96 (d, 1H, J = 8.0 Hz), 7.45 (d, 1H, J = 8.0 Hz), 4.64 (s, 2H).[5] This spectrum clearly shows the two aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group.
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of a suitable precursor, typically 2,6-dichloronicotinic acid or its derivatives.
Reduction of 2,6-Dichloronicotinic Acid
A common and efficient method for the synthesis of this compound is the reduction of 2,6-dichloronicotinic acid using a borane-tetrahydrofuran complex.[5] This method offers high yields and straightforward purification.
Synthesis of this compound.
Experimental Protocol: Reduction of 2,6-Dichloronicotinic Acid [5]
-
Dissolve 2,6-dichloronicotinic acid (1.0 g, 5.21 mmol) in anhydrous tetrahydrofuran (5 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (7.82 mL of a 1.0 M solution in THF, 7.82 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), cautiously add water (1 mL) to quench the excess reagent, followed by the addition of potassium carbonate.
-
Continue stirring for 2 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of 10:90 to 20:80 ethyl acetate/hexane as the eluent to afford pure this compound.
Chemical Reactivity and Transformations
The reactivity of this compound is primarily dictated by the presence of the hydroxymethyl group and the two chlorine atoms on the electron-deficient pyridine ring.
Oxidation to the Aldehyde
The primary alcohol functionality can be readily oxidized to the corresponding aldehyde, 2,6-dichloro-3-pyridinecarboxaldehyde. This transformation is a key step in further functionalization of the molecule. A common and mild oxidizing agent for this purpose is the Dess-Martin periodinane.[7]
Oxidation of the hydroxymethyl group.
Experimental Protocol: Oxidation to 2,6-Dichloro-3-pyridinecarboxaldehyde [7]
-
To a solution of this compound (1.0 g, 5.62 mmol) in dichloromethane (10 mL), add Dess-Martin periodinane (4.8 g, 11.24 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, quench the reaction by adding a 5% aqueous solution of Na₂S₂O₃ and continue stirring for 30 minutes.
-
Extract the mixture with dichloromethane (2 x 30 mL).
-
The combined organic layers are then processed to isolate the product.
Nucleophilic Aromatic Substitution
The chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this reaction. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to displace one or both chlorine atoms, leading to a diverse array of substituted pyridine derivatives.[3] The reactivity of the two chlorine atoms can be influenced by the nature of the nucleophile and the reaction conditions.
Applications in Drug Discovery and Medicinal Chemistry
This compound and its derivatives are valuable building blocks in the synthesis of various pharmaceutical agents. The 2,6-dichloropyridine scaffold is a key component in several drugs with diverse therapeutic applications.
While specific examples where this compound is a direct precursor are not extensively documented in publicly available literature, the broader class of 2,6-dichloropyridine derivatives serves as crucial intermediates for a range of pharmaceuticals. For instance, 2,6-dichloropyridine is a known precursor for the synthesis of the antibiotic Enoxacin and the antifungal agent Liranaftate .[2][6] The functionalized side chain at the 3-position of this compound offers a handle for further chemical modifications, making it a potentially valuable intermediate in the synthesis of novel drug candidates.
For example, the hydroxymethyl group can be converted into other functional groups, such as an amine via a Mitsunobu reaction or a nitrile through a two-step oxidation and cyanation process. These transformations open up avenues for the synthesis of a wider range of substituted pyridines for screening in drug discovery programs.
Conclusion
This compound is a strategically important building block in organic and medicinal chemistry. Its synthesis via the reduction of 2,6-dichloronicotinic acid is a well-established and high-yielding process. The presence of multiple reactive sites—the hydroxymethyl group and two chlorine atoms—allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of complex heterocyclic compounds. As the demand for novel therapeutics continues to grow, the utility of such versatile building blocks in the design and synthesis of new drug candidates remains paramount.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of 2,6-Dichloropyridine in Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 2,6-Dichloropyridine in Modern Pharmaceutical Synthesis.
- ZCPC. (2025). 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry.
- ChemicalBook. (2025). (2,6-Dichloro-3-pyridinyl)methanol Chemical Properties,Uses,Production.
- Wikipedia. (2024). 2,6-Dichloropyridine.
- National Center for Biotechnology Information. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile. PubChem.
- ChemicalBook. (2025). 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE Chemical Properties,Uses,Production.
- BLDpharm. (n.d.). 55304-90-0|this compound.
Sources
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- 4. 55304-90-0|this compound|BLD Pharm [bldpharm.com]
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- 7. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE | 55304-73-9 [chemicalbook.com]
Methodological & Application
Synthesis of (2,6-Dichloropyridin-3-yl)methanol: A Detailed Protocol for a Key Pharmaceutical Intermediate
Abstract
(2,6-Dichloropyridin-3-yl)methanol is a crucial building block in the synthesis of various pharmaceutical compounds, valued for its role in constructing complex molecular architectures. This application note provides a comprehensive and reliable protocol for the synthesis of this compound via the chemoselective reduction of 2,6-dichloropyridine-3-carboxaldehyde. The described method utilizes sodium borohydride, a mild and selective reducing agent, ensuring a high-yield and clean conversion. This document is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and safety considerations.
Introduction
The halogenated pyridine framework is a prevalent motif in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. Specifically, the this compound scaffold serves as a versatile intermediate for the introduction of a functionalized hydroxymethyl group at the 3-position of the dichloropyridine ring. This functionality allows for further synthetic manipulations, making it a valuable precursor in the development of novel therapeutic agents.
The synthesis of this key intermediate can be approached through various reductive strategies. While potent reducing agents like lithium aluminum hydride (LAH) are capable of reducing a corresponding carboxylic acid or ester, they often lack chemoselectivity and require stringent anhydrous reaction conditions.[1][2] A more strategic and safer approach involves the reduction of the corresponding aldehyde, 2,6-dichloropyridine-3-carboxaldehyde. For this transformation, sodium borohydride (NaBH₄) presents an ideal choice. It is a mild reducing agent that selectively reduces aldehydes and ketones over other functional groups like esters and, importantly, does not affect the halogen substituents on the pyridine ring.[3][4] This protocol details a robust and scalable method for the synthesis of this compound using this chemoselective reduction.
Synthetic Scheme
The overall synthetic transformation is depicted below:
Figure 1: Reduction of 2,6-dichloropyridine-3-carboxaldehyde to this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,6-Dichloropyridine-3-carboxaldehyde | ≥97% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Deionized Water (H₂O) | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Ice bath | - | Standard laboratory equipment |
| Separatory funnel | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (56.8 mmol) of 2,6-dichloropyridine-3-carboxaldehyde in 100 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C. The cooling is crucial to control the exothermicity of the reaction upon addition of the reducing agent.
-
Addition of Sodium Borohydride: While maintaining the temperature between 0-5 °C, slowly add 2.15 g (56.8 mmol) of sodium borohydride in small portions over a period of 30 minutes. The portion-wise addition helps to manage the reaction rate and prevent excessive foaming.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Once the starting material is fully consumed as indicated by TLC, carefully quench the reaction by the dropwise addition of 50 mL of deionized water. This step decomposes any unreacted sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by 50 mL of deionized water.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to afford a white to off-white solid.
Expected Yield and Characterization
-
Expected Yield: 85-95%
-
Appearance: White to off-white solid
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mechanistic Insights
The reduction of the aldehyde to a primary alcohol by sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
The reaction is initiated by the attack of the hydride from sodium borohydride on the carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. In the presence of a protic solvent like methanol, the alkoxide is protonated to yield the final primary alcohol product.
Safety Precautions
-
Sodium Borohydride: While milder than LAH, sodium borohydride is still a reactive substance. It reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanol and Dichloromethane: These are volatile and flammable organic solvents. Avoid inhalation of vapors and skin contact. All manipulations should be performed in a fume hood.
-
Quenching: The quenching of the reaction with water should be done slowly and carefully, especially if there is a significant amount of unreacted sodium borohydride, as it can be exothermic and produce hydrogen gas.
Conclusion
This application note details a straightforward, efficient, and high-yielding protocol for the synthesis of this compound. The use of sodium borohydride as a reducing agent offers excellent chemoselectivity and operational simplicity, making this method highly suitable for both academic research and industrial applications in the field of drug discovery and development.
References
- JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl)
- WO 03/011853 A1 - 6-Aryl-4-Aminopicolinates and Their Derivatives as Herbicides - Google P
- US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google P
- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P
- 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC - NIH. [Link]
- Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | P
- Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. [Link]
- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. [Link]
- Sodium borohydride, Sodium tetrahydrobor
- (2,5-dichloropyridin-3-yl)methanol - ChemBK. [Link]
- This compound - Infochems. [Link]
- US5112982A - Process for preparing 2,6-dichloropyridine - Google P
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. [Link]
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchG
- Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC - NIH. [Link]
Sources
Application Notes & Protocols: (2,6-Dichloropyridin-3-yl)methanol as a Versatile Building Block in Medicinal Chemistry
Introduction: Strategic Value of the 2,6-Dichloropyridin-3-yl Scaffold
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design due to its presence in numerous FDA-approved drugs and its ability to engage in key biological interactions. (2,6-Dichloropyridin-3-yl)methanol emerges as a particularly valuable building block, offering a unique combination of reactive sites that can be selectively functionalized. The two chlorine atoms at the C2 and C6 positions are activated by the electron-withdrawing nature of the pyridine nitrogen, making them susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] The primary alcohol at the C3 position provides a handle for a variety of transformations, including oxidation, esterification, and etherification. This trifunctional nature allows for the construction of complex, three-dimensional molecules with diverse pharmacological profiles. Pyridine derivatives are known to be important intermediates in the synthesis of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2]
This guide provides a detailed exploration of the chemical reactivity of this compound and offers experimentally grounded protocols for its application in the synthesis of medicinally relevant compounds.
Chemical Reactivity and Strategic Considerations
The reactivity of this compound is governed by the interplay of its three functional groups. The chlorine atoms at the C2 and C6 positions are electronically activated towards nucleophilic attack and are excellent handles for cross-coupling reactions. Generally, in cross-coupling reactions involving halopyridines, the reactivity trend is I > Br > Cl.[3] While chloro-substituents are less reactive than their bromo- and iodo-counterparts, this can be advantageous for achieving selective mono-functionalization.[3] The hydroxymethyl group offers a site for diversification that is orthogonal to the reactivity of the chloro-substituents.
Logical Workflow for a Diversification Strategy
The following diagram illustrates a logical workflow for the sequential functionalization of this compound, enabling the synthesis of a library of diverse compounds from a single starting material.
Caption: A general workflow for the diversification of this compound.
Protocols for Key Transformations
The following protocols are based on established methodologies for the functionalization of dichloropyridines and related halo-aromatic systems. Researchers should optimize these conditions for their specific substrates.
Protocol 1: O-Alkylation (Ether Synthesis)
The synthesis of ether derivatives from the hydroxymethyl group can be readily achieved under standard Williamson ether synthesis conditions.
Rationale: The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the primary alcohol, forming a nucleophilic alkoxide. A polar aprotic solvent like tetrahydrofuran (THF) is ideal for this type of reaction.
Experimental Protocol:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the desired alkyl halide (1.1 eq.) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| This compound | 1.0 | THF | 0 to 60 | 4-12 | 75-90 |
| Sodium Hydride | 1.2 | THF | 0 to 60 | 4-12 | 75-90 |
| Alkyl Halide | 1.1 | THF | 0 to 60 | 4-12 | 75-90 |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. Due to the lower reactivity of chloro-substituents, a robust catalytic system is often required.[3]
Rationale: The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial for activating the C-Cl bond.[3] A base such as potassium phosphate is used to activate the boronic acid. A mixture of a polar aprotic solvent like dioxane and water is commonly employed.
Experimental Protocol:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).[3]
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[3]
-
Add a degassed solvent system (e.g., dioxane/water 4:1).[3]
-
Stir the reaction mixture at the specified temperature (typically 80-120 °C) for the required time, monitoring progress by TLC or LC-MS.[3]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds, which are prevalent in many pharmaceutical compounds.
Rationale: Similar to the Suzuki-Miyaura coupling, a palladium catalyst and a suitable ligand are required. A strong base, such as sodium tert-butoxide, is typically used to deprotonate the amine.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110 °C, stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Application in the Synthesis of a Kinase Inhibitor Scaffold
The 2,6-disubstituted pyridine motif is a common feature in many kinase inhibitors. The following hypothetical scheme illustrates how this compound can be used to synthesize a key intermediate for such a scaffold.
Caption: A synthetic route to a kinase inhibitor scaffold.
This strategy allows for the late-stage introduction of diversity at three key positions, making it a powerful approach for generating a library of analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemistry. Its distinct reactive sites allow for a wide range of selective functionalization reactions, enabling the efficient synthesis of complex and diverse molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the full potential of this important synthetic intermediate in their drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol.
- BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
- ChemBK. (2024). (2,5-dichloropyridin-3-yl)methanol.
- Vilarelle, L. et al. (2004). Some pyridine derivatives are known to be important intermediates in pharmaceutical and medicinal chemistry. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1854-o1856.
- BenchChem. (2025).
- BenchChem. (2025).
- Krushinski, J. H. et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.
- BenchChem. (2025).
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The Lynchpin in Modern Crop Protection: Applications of (2,6-Dichloropyridin-3-yl)methanol in Agrochemical Synthesis
Abstract
(2,6-Dichloropyridin-3-yl)methanol is a pivotal heterocyclic building block in the synthesis of advanced agrochemicals. Its unique substitution pattern provides a robust scaffold for the creation of potent insecticides that target the insect central nervous system. This guide offers an in-depth exploration of the role of this compound as a key intermediate, focusing on its application in the synthesis of the butenolide insecticide, Flupyradifurone, and its potential as a precursor for novel neonicotinoid analogues. Detailed, field-proven protocols, mechanistic insights, and synthetic workflows are provided to equip researchers and development professionals with the practical knowledge required for innovation in crop protection.
Introduction: The Strategic Importance of the Dichloropyridinylmethyl Scaffold
The chloropyridinylmethyl moiety is a cornerstone of modern insecticide chemistry.[1] This structural motif is the key pharmacophore in several classes of insecticides, most notably the neonicotinoids and the more recent butenolides. These compounds act as agonists at insect nicotinic acetylcholine receptors (nAChRs), leading to nervous system disruption, paralysis, and mortality in target pests.[2] Their high efficacy against a broad spectrum of sap-feeding insects has made them indispensable tools in global agriculture.[3]
This compound serves as a crucial precursor for introducing the (2,6-dichloropyridin-3-yl)methyl group into a target molecule. The presence of two chlorine atoms on the pyridine ring influences the electronic properties of the molecule and can enhance its metabolic stability and insecticidal activity. This guide will detail the synthetic journey from this key alcohol intermediate to high-value insecticidal active ingredients.
Synthesis of Key Intermediates
The utility of this compound begins with its own synthesis and subsequent "activation" into a more reactive form suitable for coupling reactions.
Plausible Synthesis of this compound
While various methods exist for substituted pyridines, a common and reliable route to this compound involves the reduction of its corresponding carboxylic acid, 2,6-dichloronicotinic acid. This transformation is a fundamental process in organic synthesis.
-
Causality of Experimental Choice: 2,6-Dichloronicotinic acid is a stable, commercially available starting material.[4] Its reduction to the primary alcohol is a high-yielding and straightforward transformation. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or milder reagents such as Borane-Tetrahydrofuran complex (BH₃·THF) are effective. The choice of reagent depends on factors like lab safety protocols, cost, and compatibility with other functional groups, though for this specific substrate, both are highly effective.
Activation Protocol: Synthesis of 2,6-Dichloro-3-(chloromethyl)pyridine
For most nucleophilic substitution reactions, the hydroxyl group of this compound is a poor leaving group. Therefore, it must be converted into a better one, typically a halide. The conversion to 2,6-dichloro-3-(chloromethyl)pyridine is a critical activation step.
-
Protocol Justification: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle. The use of a slight excess of thionyl chloride ensures the full conversion of the starting alcohol.
Protocol 1: Synthesis of 2,6-Dichloro-3-(chloromethyl)pyridine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap for HCl and SO₂), add this compound (1.0 eq).
-
Solvent Addition: Add an inert solvent such as dichloromethane (DCM) or toluene to dissolve the starting material.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (1.2 eq) dropwise. Caution: The reaction is exothermic and releases toxic gases.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then gently heat to reflux (approx. 40 °C for DCM) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Application Note: Synthesis of Flupyradifurone
Flupyradifurone is a novel butenolide insecticide that demonstrates excellent efficacy against a wide range of sucking pests.[5] Its synthesis relies on the alkylation of a furanone intermediate with a chloropyridinylmethyl halide. The activated intermediate, 2,6-dichloro-3-(chloromethyl)pyridine, is a suitable, albeit more halogenated, analogue of the commonly used 2-chloro-5-(chloromethyl)pyridine (CCMP) in patented routes.[6][7]
Synthetic Strategy
The core of the synthesis involves an N-alkylation reaction. A deprotonated furanone amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring.
// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2,6-Dichloro-3-\n(chloromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="4-[(2,2-difluoroethyl)amino]\nfuran-2(5H)-one", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Flupyradifurone Analogue", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label=" SOCl₂\n(Activation)", color="#4285F4"]; {rank=same; B; C;} B -> D [label=" N-Alkylation\n(Base, THF)", color="#34A853"]; C -> D [color="#34A853"];
// Invisible node for alignment dummy [style=invis, width=0, height=0, label=""]; C -> dummy [style=invis]; dummy -> D [style=invis]; } endom Caption: Workflow for the synthesis of a Flupyradifurone analogue.
Detailed Experimental Protocol
This protocol is adapted from established methods for Flupyradifurone synthesis, utilizing the dichlorinated pyridine intermediate.[7]
Protocol 2: Synthesis of a Flupyradifurone Analogue
-
Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Nucleophile Addition: To this suspension, add a solution of 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one (1.0 eq) in anhydrous THF dropwise at 0 °C. Justification: NaH is a strong, non-nucleophilic base that efficiently deprotonates the amine, forming the sodium salt which is a potent nucleophile. THF is an ideal aprotic solvent for this reaction.
-
Anion Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C and add a solution of 2,6-dichloro-3-(chloromethyl)pyridine (1.1 eq) in anhydrous THF dropwise.
-
Reaction Completion: After addition, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC or LC-MS.
-
Quenching: After cooling to room temperature, carefully quench the reaction by the slow addition of methanol to destroy any excess NaH, followed by the addition of water.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield the final compound.
| Parameter | Value / Condition | Rationale / Reference |
| Starting Material | This compound | Key building block |
| Activation Reagent | Thionyl Chloride (SOCl₂) | Efficient conversion of alcohol to chloride |
| Nucleophile | 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one | Core structure for butenolide activity |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for deprotonation[7] |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic solvent suitable for organometallic bases[7] |
| Reaction Type | Nucleophilic Substitution (N-Alkylation) | Forms the key C-N bond |
| Typical Yield | Moderate to High (literature dependent) | Varies with specific substrate and conditions |
Application Note: A Synthon for Neonicotinoid Insecticides
Neonicotinoids are a major class of insecticides characterized by the presence of a chloropyridinylmethyl group linked to a nitrogen-containing heterocycle (e.g., imidazolidine).[1][8] This group is essential for binding to the insect nAChR.[2] While commercial neonicotinoids like Imidacloprid use a 2-chloro-5-pyridinylmethyl structure, the 2,6-dichloro-3-pyridinylmethyl moiety derived from our title compound represents a scaffold for creating novel, potentially more potent or selective, analogues.
The Generalized Synthetic Approach
The synthesis universally involves the coupling of the electrophilic chloromethylpyridine intermediate with a nucleophilic amine-containing fragment.
// Nodes A [label="2,6-Dichloro-3-\n(chloromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nucleophilic Moiety\n(e.g., N-nitro-imidazolidine-2-ylideneamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Novel Neonicotinoid\nAnalogue", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> C [label=" Coupling Reaction\n(Base, Solvent)", color="#34A853"]; B -> C [color="#34A853"]; } endom Caption: Generalized coupling for novel neonicotinoid synthesis.
Protocol for Exploratory Synthesis
This protocol provides a general framework for researchers aiming to synthesize new neonicotinoid structures using the dichlorinated intermediate.
Protocol 3: General Coupling for Neonicotinoid Analogues
-
Reaction Setup: In a round-bottom flask, dissolve the nucleophilic component (e.g., an N-substituted imidazolidine or similar amine, 1.0 eq) in a suitable polar aprotic solvent like acetonitrile or DMF.
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq). Justification: The base acts as a proton scavenger for the HCl generated during the reaction and can also facilitate the deprotonation of the nucleophile, increasing its reactivity.
-
Electrophile Addition: Add a solution of 2,6-dichloro-3-(chloromethyl)pyridine (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates completion.
-
Workup: Cool the reaction mixture and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent like dichloromethane and wash with water to remove any remaining salts or DMF. Dry the organic layer and concentrate. The final product can be purified via column chromatography or recrystallization.
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and strategic platform for the development of next-generation agrochemicals. Its activated chloromethyl derivative provides a direct route to the synthesis of complex insecticidal molecules like Flupyradifurone and offers a rich scaffold for the discovery of novel neonicotinoid analogues. The protocols and insights provided herein serve as a foundational guide for researchers dedicated to advancing the field of crop protection through innovative chemical synthesis. By understanding the causality behind each synthetic step, scientists can better troubleshoot, optimize, and adapt these methods to create more effective and sustainable solutions for global agriculture.
References
- Casida, J. E. (2006). Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice. Chemical Research in Toxicology, 19(7), 944-951.
- Wikipedia. (n.d.). Flupyradifurone.
- Elbert, A., et al. (2008). New Applications for Neonicotinoid Insecticides Using Imidacloprid as an Example.
- Nauen, R., et al. (2015). Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science, 71(6), 850-862.
- Journal of Entomology and Zoology Studies. (2017). Role of neonicotinoids in insect pest management: A review.
- Tomizawa, M., & Casida, J. E. (2006). Chloropyridinyl neonicotinoid insecticides: diverse molecular substituents contribute to facile metabolism in mice. PubMed.
- Buchanan, C., & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars.
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- 1. researchgate.net [researchgate.net]
- 2. entomoljournal.com [entomoljournal.com]
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- 4. 2,6-Dichloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Flupyradifurone - Wikipedia [en.wikipedia.org]
- 6. Synthetic route to the insecticide Flupyradifurone_Chemicalbook [chemicalbook.com]
- 7. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloropyridinyl neonicotinoid insecticides: diverse molecular substituents contribute to facile metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Derivatives from (2,6-Dichloropyridin-3-yl)methanol
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
(2,6-Dichloropyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic functionalization, featuring a reactive hydroxymethyl group and a dichlorinated pyridine ring, offers a versatile platform for the synthesis of a diverse array of novel derivatives. The electron-withdrawing nature of the two chlorine atoms significantly influences the reactivity of both the pyridine ring and the benzylic alcohol, making it a subject of interest for the development of new therapeutic agents. Pyridine derivatives are known to be important intermediates in the synthesis of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This guide provides detailed protocols for the synthesis of ether and ester derivatives from this compound, offering insights into the underlying chemical principles and practical execution for researchers in the field.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound is primarily centered around two reactive sites: the hydroxyl group and the chlorinated pyridine ring. The hydroxyl group can readily undergo O-alkylation and esterification to introduce a variety of substituents. Concurrently, the chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), although this typically requires more forcing conditions compared to reactions at the hydroxyl group. This differential reactivity allows for a stepwise and controlled functionalization of the molecule.
The electron-deficient nature of the pyridine ring, accentuated by the two chlorine atoms, enhances the acidity of the hydroxyl proton, facilitating its deprotonation for subsequent nucleophilic attack in ether synthesis. For esterification, the hydroxyl group acts as a nucleophile, attacking an activated carboxylic acid derivative. Understanding these electronic effects is crucial for optimizing reaction conditions and achieving high yields of the desired products.
Safety and Handling Precautions
Hazard Statements for 2,6-Dichloropyridine:
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[3] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the sodium alkoxide in situ. Its insolubility in most organic solvents requires a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
-
Solvent: Anhydrous DMF is an excellent choice as it is a polar aprotic solvent that can dissolve both the alkoxide and the alkyl halide, promoting the SN2 reaction. Its high boiling point also allows for heating to accelerate the reaction if necessary.
-
Reaction Temperature: The reaction is typically initiated at 0°C during the deprotonation step to control the exothermic reaction of NaH with the alcohol. The subsequent alkylation is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
Experimental Workflow: Ether Synthesis
Caption: Workflow for the synthesis of ether derivatives.
Protocol 1: Synthesis of 3-(Benzyloxymethyl)-2,6-dichloropyridine
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0°C, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0°C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product.
Expected Characterization Data:
-
1H NMR (CDCl3): δ 7.50-7.20 (m, 7H, Ar-H), 4.65 (s, 2H, O-CH2-Ph), 4.55 (s, 2H, Pyr-CH2-O).
-
13C NMR (CDCl3): δ 150.5, 140.0, 138.0, 128.5, 128.0, 127.8, 122.0, 72.0, 68.0.
-
MS (ESI): m/z calculated for C13H11Cl2NO [M+H]+, found [M+H]+.
| Reactant | Molar Eq. | Reaction Time | Solvent | Yield (%) |
| Benzyl bromide | 1.1 | 16 h | DMF | ~85-95% |
| Ethyl iodide | 1.2 | 12 h | THF | ~80-90% |
| Propyl bromide | 1.2 | 18 h | DMF | ~80-90% |
Synthesis of Ester Derivatives via Acylation
Esterification of this compound can be achieved by reacting it with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. This method is generally high-yielding and proceeds under mild conditions.
Causality Behind Experimental Choices:
-
Acylating Agent: Acid chlorides are highly reactive acylating agents that readily react with alcohols. The use of an acid chloride often leads to a rapid and complete reaction.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is used to neutralize the HCl gas that is generated during the reaction. This prevents the protonation of the starting alcohol and the product, which would otherwise inhibit the reaction.
-
Solvent: Anhydrous dichloromethane (DCM) or chloroform is a suitable solvent as it is inert to the reaction conditions and readily dissolves both the reactants and the product.
Experimental Workflow: Ester Synthesis
Caption: Workflow for the synthesis of ester derivatives.
Protocol 2: Synthesis of (2,6-Dichloropyridin-3-yl)methyl acetate
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add acetyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product.
Expected Characterization Data:
-
1H NMR (CDCl3): δ 7.45 (d, J = 8.0 Hz, 1H, Pyr-H), 7.30 (d, J = 8.0 Hz, 1H, Pyr-H), 5.15 (s, 2H, Pyr-CH2-O), 2.10 (s, 3H, COCH3).
-
13C NMR (CDCl3): δ 170.5, 150.0, 140.5, 122.5, 65.0, 21.0.
-
MS (ESI): m/z calculated for C8H7Cl2NO2 [M+H]+, found [M+H]+.
| Acylating Agent | Base | Reaction Time | Solvent | Yield (%) |
| Acetyl chloride | TEA | 3 h | DCM | ~90-98% |
| Benzoyl chloride | Pyridine | 4 h | DCM | ~85-95% |
| Propionyl chloride | TEA | 3 h | DCM | ~90-97% |
Characterization of Novel Derivatives
The synthesized ether and ester derivatives should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the synthesized compounds. The chemical shifts, multiplicities, and coupling constants of the protons and carbons provide detailed information about the molecular framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target molecules.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the C-O-C stretch in ethers and the C=O stretch in esters.
-
Chromatography: TLC is used for monitoring the progress of the reaction, while column chromatography is the primary method for purification. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final products.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a solid foundation for the synthesis of novel ether and ester derivatives from this compound. The versatility of this starting material, coupled with the robust synthetic methodologies described, opens up avenues for the creation of diverse chemical libraries for screening in drug discovery programs. Future work could explore the reactivity of the chloro-substituents on the pyridine ring for further functionalization, leading to the generation of even more complex and potentially bioactive molecules. The exploration of one-pot multi-step syntheses starting from this compound could also streamline the drug development process.
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Google Patents. (2003). Method for producing (2,6-dichloropyridin-4-yl) methanol.
- Google Patents. (2003). 6-ARYL-4-AMINOPICOLINATES AND THEIR USE AS HERBICIDES.
- MDPI. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups.
- Google Patents. (2019). United States Patent.
- National Center for Biotechnology Information. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile.
- ResearchGate. (2019, October 4). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.
- Google Patents. (1992). Process for preparing 2,6-dichloropyridine.
- Google Patents. (2015). Synthesis method of 2,6-dichloropyridine.
- ResearchGate. (n.d.). 2,6-Dichloro-3-nitropyridine.
- Patsnap. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride.
- Synthesis. (2013, March 27). Synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines by regioselective Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine.
- Royal Society of Chemistry. (2013). Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions.
- PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.
- Wikipedia. (n.d.). 2,6-Dichloropyridine.
- ResearchGate. (2025, October 17). Synthesis of Mono (2, 6-dichloro-3-methylaniline) organophosphate ester derivative and its Characterization from IR Absorption Spectra.
- National Center for Biotechnology Information. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity.
- Google Patents. (2006). Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
- ResearchGate. (2013, May 15). ChemInform Abstract: Synthesis and Spectral Characterization of Dicyanopyrazine-Related Cyanoheterocycles..
- National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- Google Patents. (n.d.). 2-hydrocarbyl-3,6-dichloropyridines and their preparation.
- Royal Society of Chemistry. (n.d.). Synthesis of pyridine-fused porphyrinoid: oxopyridochlorin.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with (2,6-Dichloropyridin-3-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing (2,6-Dichloropyridin-3-yl)methanol, a versatile and strategic building block in modern organic synthesis. Pyridine scaffolds are foundational in pharmaceuticals, agrochemicals, and functional materials, making their efficient functionalization a critical objective for researchers.[1][2][3] This document moves beyond simple procedural lists to explain the underlying principles governing reaction selectivity and efficiency. We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic insights and structured data to guide experimental design. The protocols are designed to be self-validating, incorporating monitoring and purification steps to ensure reproducibility for professionals in research and drug development.
Introduction: The Strategic Value of this compound
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methodologies for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.[4][5][6] The ability to selectively functionalize heterocyclic cores like pyridine is of paramount importance. This compound emerges as a particularly valuable substrate due to its trifunctional nature:
-
Two Reactive C-Cl Bonds: The chlorine atoms at the C2 and C6 positions serve as reactive handles for cross-coupling.[2] Generally, chloro-arenes are less reactive than their bromo or iodo counterparts, a challenge that necessitates the use of highly active, modern catalyst systems, often employing bulky, electron-rich phosphine ligands.[1]
-
Differential Reactivity & Selectivity: The electronic environment of the pyridine ring, influenced by the nitrogen atom, makes the C2 and C6 positions susceptible to oxidative addition by palladium.[4] A key synthetic challenge and opportunity lies in achieving regioselective mono-functionalization, as both sites are electronically similar. Steric influence from the adjacent C3-hydroxymethyl group can play a subtle but important role in directing incoming reagents.
-
A Versatile Functional Handle: The primary alcohol at the C3 position offers a secondary site for subsequent synthetic transformations, such as oxidation, esterification, or etherification, allowing for the generation of diverse molecular architectures from a common intermediate.[3]
This guide provides the necessary protocols and rationale to effectively harness the synthetic potential of this scaffold.
Experimental Workflows & General Considerations
A successful cross-coupling experiment relies on a systematic and rigorous workflow. The following diagram outlines the critical stages from preparation to analysis. Adherence to inert atmosphere techniques is crucial for the stability and activity of palladium catalysts.
Caption: A generalized workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling the dichloropyridine with an organoboron reagent.[7] It is widely used to introduce aryl and heteroaryl moieties.
Mechanistic Rationale & Causality
The catalytic cycle involves three key steps: oxidative addition of the C-Cl bond to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
-
Catalyst & Ligand Choice: The oxidative addition to the relatively strong C-Cl bond is often the rate-limiting step. To overcome this, highly active catalyst systems are required.[1] We employ Palladium(II) acetate, which is reduced in situ to the active Pd(0) species. Bulky, electron-rich phosphine ligands like SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are critical. They stabilize the Pd(0) center, promote the difficult oxidative addition, and accelerate the final reductive elimination step.
-
Base & Solvent System: A base, such as potassium phosphate (K₃PO₄), is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8] A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic reagents and the inorganic base.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol: Mono-Arylation of this compound
This protocol provides a general procedure for selective mono-arylation, which typically occurs due to statistical probability and reaction control.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and Water (4:1 ratio)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial inside a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos. Add a small amount of the degassed dioxane to form a slurry.
-
Reaction Assembly: Add the degassed 4:1 dioxane/water solvent system to the Schlenk flask containing the reagents.
-
Catalyst Addition: Transfer the catalyst slurry to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.[1][4][7]
| Entry | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 110 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 110 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 100 | 70-80 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds, linking the dichloropyridine to a terminal alkyne.[2] This reaction is fundamental for synthesizing conjugated systems and is often used in materials science.
Mechanistic Rationale & Causality
The Sonogashira reaction proceeds via a dual-catalyst system involving both palladium and copper.
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the C-Cl bond to Pd(0).
-
Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst (CuI) in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the arylpalladium(II) complex.
-
Catalyst & Reagents: Pd(PPh₃)₂Cl₂ is a common and effective palladium source. Copper(I) iodide is the essential co-catalyst. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial; it acts both as a base to deprotonate the alkyne and as a solvent or ligand.[1]
Caption: Catalytic Cycle of the Sonogashira Coupling.
Protocol: Mono-Alkynylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) Iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed THF or DMF
-
Nitrogen or Argon gas
Procedure:
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add the degassed solvent (THF or DMF), followed by the amine base (Et₃N or DIPEA) and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if the reaction is sluggish. Monitor progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, dilute the reaction with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[1][2][9]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Temp | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | RT | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | DIPEA | 50 °C | 80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | RT | 75-85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with amines.[10] It has largely replaced harsher classical methods and offers broad substrate scope.
Mechanistic Rationale & Causality
The mechanism is analogous to other cross-coupling reactions but with specific requirements for the C-N bond-forming step.
-
Catalyst & Ligand: A palladium precursor like Pd₂(dba)₃ is often used. The choice of ligand is absolutely critical for a successful amination. Bidentate phosphine ligands like Xantphos are highly effective. They form stable complexes with palladium, facilitate the oxidative addition, and are sterically configured to promote the challenging C-N reductive elimination without allowing for competing side reactions like β-hydride elimination.[10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Its role is to deprotonate the amine in the catalytic cycle to form the palladium-amido complex, which is the immediate precursor to the final product.[4] The base must be strong enough to deprotonate the amine but not so nucleophilic that it competes in the reaction.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol: Mono-Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Nitrogen or Argon gas
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound to the tube.
-
Solvent and Amine: Add the anhydrous, deoxygenated solvent, followed by the amine (liquid amines can be added via syringe).
-
Heating and Monitoring: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Typical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 70-85 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Dioxane | 80-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Toluene | 65-75 |
Conclusion
This compound is a highly effective and strategic scaffold for generating molecular diversity. The protocols and mechanistic rationale detailed in this guide demonstrate that through the careful selection of palladium catalysts, specialized ligands, and optimized reaction conditions, chemists can achieve selective C-C and C-N bond formations with high efficiency. The less reactive nature of the C-Cl bonds is readily overcome with modern catalytic systems, unlocking the full potential of this versatile building block for applications in drug discovery, materials science, and beyond.
References
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. Benchchem.
- Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyrazine. Benchchem.
- 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. Benchchem.
- Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.
- Bipyridine. Organic Syntheses.
- Negishi coupling. Wikipedia.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.
- Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. ResearchGate.
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions. Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine. Benchchem.
- The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Buchwald–Hartwig amination. Wikipedia.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Request PDF - ResearchGate.
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Application Notes and Protocols for the Selective Oxidation of (2,6-Dichloropyridin-3-yl)methanol
Introduction: Strategic Importance of 2,6-Dichloropyridine-3-carbaldehyde
(2,6-Dichloropyridin-3-yl)methanol is a key starting material in the synthesis of various biologically active molecules. Its selective oxidation to 2,6-Dichloropyridine-3-carbaldehyde is a critical transformation, as the resulting aldehyde is a versatile intermediate for introducing the dichloropyridinyl moiety into larger, more complex structures through reactions such as reductive amination, Wittig reactions, and aldol condensations. The electron-deficient nature of the pyridine ring, further accentuated by the two chlorine atoms, presents unique challenges and opportunities in its synthetic manipulations. This guide provides a detailed exploration of reliable methods for this oxidation, with a focus on practical application, mechanistic understanding, and safety considerations.
Choosing the Right Oxidizing Agent: A Comparative Overview
The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid requires the use of mild oxidizing agents.[1][2][3] Several reliable methods are available, each with its own advantages and disadvantages. The choice of oxidant often depends on factors such as substrate tolerance, scale of the reaction, and available laboratory resources.
| Oxidation Method | Key Reagents | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Mild conditions, high chemoselectivity, short reaction times.[4][5][6] | Reagent is shock-sensitive and potentially explosive.[4][7] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Mild, avoids heavy metals, wide functional group tolerance.[8][9][10] | Formation of foul-smelling dimethyl sulfide byproduct.[9][11] |
| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium Chlorochromate | Effective for a wide range of alcohols.[12][13][14] | Chromium-based reagent (toxic), can be acidic.[15] |
For the oxidation of this compound, the Dess-Martin Periodinane (DMP) oxidation is often a preferred method due to its mild reaction conditions and high yield.[16]
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of this compound
This protocol provides a step-by-step guide for the oxidation of this compound to 2,6-Dichloropyridine-3-carbaldehyde using Dess-Martin Periodinane.
Experimental Workflow
Caption: Workflow for DMP Oxidation.
Materials and Reagents
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
5% w/v aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure
-
To a solution of this compound (1.0 g, 5.62 mmol) in dichloromethane (10 ml), add Dess-Martin periodinane (4.8 g, 11.24 mmol) at 26 °C.[16]
-
Stir the reaction mixture at room temperature for 2 hours.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 5% aqueous solution of Na₂S₂O₃ and continue stirring for 30 minutes.[16]
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 30 ml).[16]
-
Combine the organic layers and wash sequentially with a saturated NaHCO₃ solution (50 ml) and brine (30 ml).[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-Dichloropyridine-3-carbaldehyde.[16] The crude product can often be used directly in the next step or purified further by column chromatography if necessary.[17]
Mechanism of Dess-Martin Periodinane Oxidation
Caption: Simplified DMP Oxidation Mechanism.
The reaction proceeds through a ligand exchange where the alcohol displaces an acetate group on the hypervalent iodine reagent.[3][5] This is followed by an intramolecular proton transfer from the carbon bearing the oxygen to another acetate group, leading to the formation of the aldehyde, acetic acid, and the reduced iodinane byproduct.[5]
Alternative Protocol: Swern Oxidation
The Swern oxidation is another excellent choice for this transformation, particularly when avoiding potentially explosive reagents is a priority. It utilizes readily available and inexpensive reagents.[8][9][10]
Experimental Workflow
Caption: Workflow for Swern Oxidation.
Mechanism of Swern Oxidation
Caption: Simplified Swern Oxidation Mechanism.
The Swern oxidation begins with the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures to form an electrophilic sulfur species.[8][9][10] The alcohol then adds to this species, forming an alkoxysulfonium salt.[9] A hindered base, typically triethylamine, is then added to deprotonate the carbon adjacent to the oxygen, leading to an intramolecular elimination that yields the desired aldehyde, dimethyl sulfide, and triethylammonium salt.[8][9]
Work-up and Purification Considerations
Proper work-up and purification are crucial for obtaining the desired aldehyde in high purity.
-
Quenching: For DMP oxidations, quenching with sodium thiosulfate is essential to reduce any remaining hypervalent iodine species.[16] For Swern oxidations, quenching with water is typically sufficient.
-
Extraction and Washing: A standard aqueous work-up is generally effective.[18][19] Washing with a mild base like sodium bicarbonate can help remove any acidic byproducts.[18] A final wash with brine helps to remove residual water from the organic layer.[18]
-
Purification of the Aldehyde: While the crude product is often pure enough for subsequent steps, purification can be achieved by column chromatography on silica gel.[17] It is important to note that aldehydes can sometimes be sensitive to silica gel, and care should be taken to avoid prolonged exposure. Alternatively, purification can be achieved by forming a water-soluble bisulfite adduct, which can then be separated by extraction and the aldehyde regenerated by basification.[20][21][22]
Safety Precautions
-
Handling Oxidizing Agents: Oxidizing agents should be handled with care in a well-ventilated fume hood.[23][24][25] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[26][27]
-
Dess-Martin Periodinane: DMP is shock-sensitive and has the potential to be explosive, especially when impure.[4][7] It should be handled with appropriate caution.
-
Swern Oxidation: The reaction is highly exothermic and must be performed at low temperatures (-78 °C) to control the reaction rate and prevent side reactions. The byproduct, dimethyl sulfide, has an extremely unpleasant odor and should be handled in a fume hood.[9][11] Glassware can be decontaminated by rinsing with bleach.[9]
Characterization of 2,6-Dichloropyridine-3-carbaldehyde
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₆H₃Cl₂NO[28][29] |
| Molecular Weight | 176.00 g/mol [28][29] |
| Appearance | White to orange to green powder/crystal[16] |
| Melting Point | 74-75 °C[16] |
Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure of the synthesized aldehyde.
References
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- ACS Publications.
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Application Notes and Protocols for the Esterification of (2,6-Dichloropyridin-3-yl)methanol
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of (2,6-Dichloropyridin-3-yl)methanol and its Esters
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the dichloropyridine motif offers a scaffold that is both electronically distinct and synthetically versatile. Esterification of the primary alcohol functionality is a critical transformation, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. The resulting esters are valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and other functionalized materials. For instance, derivatives of 2,6-dichloropyridine have been explored for their potential as herbicides and in the development of novel therapeutic agents. This guide provides detailed protocols for several robust esterification methods applicable to this compound, offering insights into the selection of appropriate reaction conditions and purification strategies.
Safety Precautions
Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
This compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Comparative Overview of Esterification Methods
The choice of esterification method depends on several factors, including the nature of the carboxylic acid, the desired scale of the reaction, and the presence of other functional groups. Below is a comparative table of the methods detailed in this guide.
| Method | Acylating Agent | Key Reagents | Typical Reaction Conditions | Advantages | Disadvantages | Typical Yield Range |
| Acylation with Acid Anhydride | Acetic Anhydride | Pyridine (catalyst and base) | 0°C to room temperature | High yielding, simple work-up for acetate esters. | Limited to commercially available anhydrides. | 85-95% |
| Acylation with Acid Chloride | Benzoyl Chloride | Triethylamine or Pyridine (base) | 0°C to room temperature | Broad scope of commercially available acid chlorides. | Generates stoichiometric amounts of amine hydrochloride salt. | 80-95% |
| Steglich Esterification | Benzoic Acid | DCC, DMAP | Room temperature | Mild conditions, suitable for acid-sensitive substrates. | Formation of dicyclohexylurea (DCU) byproduct can complicate purification. | 70-90% |
| Mitsunobu Reaction | Benzoic Acid | DEAD or DIAD, PPh₃ | 0°C to room temperature | Mild conditions, stereochemical inversion of secondary alcohols (not applicable here). | Stoichiometric amounts of triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts. | 60-85% |
Detailed Experimental Protocols
Protocol 1: Esterification using Acetic Anhydride
This method is highly efficient for the synthesis of the acetate ester. Pyridine acts as both a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.
Reaction Workflow:
Caption: Workflow for Acylation with Acetic Anhydride.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine (dry)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dry pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (2,6-dichloropyridin-3-yl)methyl acetate.
Protocol 2: Esterification using Benzoyl Chloride
This protocol is a classic and effective method for introducing a benzoate group. A tertiary amine base is used to scavenge the HCl generated during the reaction.
Reaction Workflow:
Caption: Workflow for Acylation with Benzoyl Chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N, dry)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel, ethyl acetate, and hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield (2,6-dichloropyridin-3-yl)methyl benzoate.
Protocol 3: Steglich Esterification
The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[1][2] This method is particularly useful for sensitive substrates.[1]
Reaction Mechanism:
Caption: Simplified Mechanism of Steglich Esterification.
Materials:
-
This compound
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel, ethyl acetate, and hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes) to obtain the desired ester.
Protocol 4: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions using triphenylphosphine and an azodicarboxylate.[3]
Reaction Mechanism:
Sources
Application Note: High-Purity Isolation of (2,6-Dichloropyridin-3-yl)methanol via Automated Flash Column Chromatography
Abstract
This document provides a comprehensive, field-proven protocol for the purification of (2,6-Dichloropyridin-3-yl)methanol from a crude synthetic reaction mixture. This compound is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purification can be challenging due to the presence of structurally similar impurities, including unreacted starting materials and over-chlorinated byproducts.[1][2] This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized, automated flash chromatography protocol designed for high-throughput and high-purity applications.
Introduction and Purification Rationale
This compound is a polar aromatic alcohol. Its structure, featuring two electron-withdrawing chlorine atoms and a hydrophilic hydroxymethyl group, imparts a moderate to high polarity. The primary goal of this chromatographic protocol is to separate the target compound from:
-
Less-polar impurities: Such as unreacted 2,6-dichloropyridine or other non-polar starting materials.
-
More-polar impurities: Such as potential diol byproducts or highly polar baseline impurities formed during the synthesis.
Given the polar nature of the target compound and its impurities, normal-phase chromatography using silica gel is the method of choice.[3] The separation relies on the differential adsorption of analytes to the polar silica stationary phase.[3] A non-polar mobile phase is used to elute less-polar compounds, while a more polar solvent is gradually introduced to desorb and elute compounds with increasing polarity.[3][4]
Pre-Chromatography Workflow: Method Development via TLC
Prior to committing the bulk crude material to a flash column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). This preliminary step saves significant time and resources and ensures a successful separation.
Objective: To identify a binary solvent system that provides a target Rf value between 0.15 and 0.40 for this compound, with clear separation from all major impurities.[5]
Protocol: TLC Method Development
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare a separate solution of a reference standard of pure this compound, if available.
-
Select Initial Solvent System: Based on the compound's structure (polar alcohol with halogenated aromatic rings), a Hexane/Ethyl Acetate system is the standard and most effective choice.[4][6]
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the reference standard side-by-side on a silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Develop the Plate: Place the plate in a sealed TLC chamber containing a shallow pool of the chosen solvent system (e.g., start with 30% Ethyl Acetate in Hexane). Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate) to visualize non-UV active compounds.
-
Analyze and Optimize: Calculate the Retention Factor (Rf) for each spot.
-
If the target compound's Rf is too low (<0.15), increase the polarity of the mobile phase by increasing the percentage of Ethyl Acetate.[5]
-
If the Rf is too high (>0.40), decrease the polarity by increasing the percentage of Hexane.[5]
-
Test several solvent compositions to achieve optimal separation. For polar pyridines, a Dichloromethane/Methanol system can also be effective.[6]
-
Data Interpretation:
| Solvent System (Hexane:EtOAc) | Target Rf | Impurity 1 Rf (Less Polar) | Impurity 2 Rf (More Polar) | Observation & Action |
| 80:20 | ~0.10 | ~0.45 | Baseline | Target retention is too high. Increase polarity. |
| 70:30 | ~0.25 | ~0.65 | ~0.05 | Good separation. This is a suitable starting point for the flash column. |
| 50:50 | ~0.55 | ~0.85 | ~0.20 | Target elutes too quickly, poor separation from less-polar impurity. Decrease polarity. |
Protocol: Automated Flash Chromatography
This protocol assumes the use of an automated flash chromatography system with a UV detector. The principles can be adapted for manual column chromatography.
3.1. Materials and Reagents
-
Stationary Phase: Pre-packed silica gel flash column (e.g., 40 g size for 100 mg - 2 g of crude material).
-
Crude Material: this compound, crude reaction mixture.
-
Mobile Phase Solvents: HPLC-grade Hexane and Ethyl Acetate (EtOAc).
-
Sample Loading Adsorbent: Celite® or a small amount of silica gel for dry loading.
-
Collection Vessels: Test tubes or vials suitable for the fraction collector.
3.2. Column and System Preparation
-
Install the Column: Securely install the pre-packed silica gel column onto the flash system.
-
Equilibrate the System: Prime the pumps with the respective solvents (Solvent A: Hexane, Solvent B: Ethyl Acetate).
-
Equilibrate the Column: Flush the column with 100% Solvent A (Hexane) for at least 2-3 column volumes (CV) to ensure a fully equilibrated, non-polar environment.
3.3. Sample Preparation and Loading
Proper sample loading is critical for achieving a sharp separation. Dry loading is strongly recommended to prevent band broadening, especially if the crude material has poor solubility in the initial mobile phase.[5]
Protocol: Dry Loading
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add an inert adsorbent (e.g., Celite® or silica gel, approx. 2-3 times the weight of the crude material).
-
Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
Load this powder into an empty solid-load cartridge and place it at the head of the silica column.
3.4. Elution Method and Fraction Collection
Based on the TLC results (e.g., 30% EtOAc), a gradient elution is designed to ensure efficient separation. A shallow gradient around the target elution point provides the best resolution.
Table of Elution Gradient:
| Step | Solvent A (Hexane) % | Solvent B (EtOAc) % | Gradient Type | Length (CV) | Purpose |
| 1 | 95% | 5% | Isocratic | 2 | Load sample and wash off very non-polar impurities. |
| 2 | 95% -> 75% | 5% -> 25% | Linear | 5 | Gradually increase polarity to elute less-polar byproducts. |
| 3 | 75% -> 65% | 25% -> 35% | Linear (Shallow) | 10 | Elution Zone: Carefully elute the target compound. |
| 4 | 65% -> 0% | 35% -> 100% | Linear (Flush) | 3 | Flush the column of all remaining highly polar impurities. |
-
Flow Rate: Set according to column size and manufacturer's recommendation (e.g., 40 mL/min for a 40 g column).
-
Detection: Monitor the elution profile using a UV detector, typically at 254 nm, as the pyridine ring is UV-active.
-
Fraction Collection: Collect fractions based on the UV detector signal, ensuring the entire peak corresponding to the target compound is collected.
Post-Chromatography: Purity Verification and Isolation
4.1. Fraction Analysis
-
TLC Analysis: Spot every 2-3 collected fractions on a TLC plate alongside the crude material and a reference standard.
-
Develop the Plate: Use the same solvent system identified during method development (e.g., 70:30 Hexane:EtOAc).
-
Identify Pure Fractions: Under UV light, identify the fractions that contain only the spot corresponding to this compound.
4.2. Product Isolation
-
Combine Fractions: Pool the identified pure fractions into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the mobile phase solvents using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified product as a solid.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, LC-MS, and melting point analysis.
Visual Summaries of Workflow and Logic
Diagram 1: Overall Purification Workflow
Caption: High-level workflow from method development to final product isolation.
Diagram 2: Principle of Normal-Phase Separation
Caption: Separation mechanism on a polar silica stationary phase.
References
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Sorbent Technologies, Inc. (2025-08-11).
- King Group.
- Wikipedia. 2,6-Dichloropyridine. [Link]
Sources
Application Notes and Protocols: A Scalable Laboratory Synthesis of (2,6-Dichloropyyridin-3-yl)methanol
Abstract
(2,6-Dichloropyridin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This application note provides a detailed, scalable, and reliable protocol for the laboratory synthesis of this compound. The described two-step procedure, commencing with the selective reduction of 2,6-dichloronicotinic acid, offers a robust and efficient route to the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and practical guidance for successful synthesis and scale-up.
Introduction
This compound serves as a crucial intermediate in the development of a wide array of biologically active molecules. Its utility is prominent in the synthesis of novel herbicides and pharmaceutical agents, including inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 enzyme.[1][2] The strategic placement of the chloro and hydroxymethyl functionalities on the pyridine ring allows for diverse subsequent chemical modifications. Given its importance, a reproducible and scalable synthetic method is highly desirable for laboratory and potential pilot-plant applications.
This document outlines a two-step synthetic sequence. The first and key step is the selective reduction of the carboxylic acid group of 2,6-dichloronicotinic acid in the presence of the chlorinated pyridine ring. While several reducing agents can effect this transformation, borane complexes are particularly effective for the chemoselective reduction of carboxylic acids to primary alcohols.[3][4][5] The subsequent optional step involves the purification of the final product. This protocol has been optimized for both yield and purity, with scalability considerations at the forefront of the experimental design.
Synthetic Strategy and Mechanistic Considerations
The chosen synthetic route involves the direct reduction of 2,6-dichloronicotinic acid to this compound. This approach is favored due to the commercial availability of the starting material and the high selectivity of the reduction.
2.1. Reduction of 2,6-Dichloronicotinic Acid
The core of this synthesis is the chemoselective reduction of a carboxylic acid. While strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce carboxylic acids, they are often too reactive and can lead to side reactions, particularly with halogenated aromatic systems. Borane (BH3), often used as a complex with tetrahydrofuran (BH3·THF), is a milder and more selective reagent for this purpose.[5][6]
The mechanism of carboxylic acid reduction by borane involves the initial formation of a triacyloxyborane intermediate.[5] This is followed by two successive hydride transfers from the borane to the carbonyl carbon, ultimately leading to the primary alcohol after an aqueous workup.[3][7] This method is highly selective for carboxylic acids over other functional groups like esters, which is a significant advantage in complex molecule synthesis.[6][7]
An alternative and often more convenient laboratory-scale approach involves the use of sodium borohydride in combination with a Lewis acid or under specific conditions that generate diborane in situ. However, for direct and selective reduction of carboxylic acids, borane complexes are generally more reliable.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2,6-Dichloronicotinic acid | ≥97% | Sigma-Aldrich | 38496-18-3 |
| Borane-tetrahydrofuran complex solution | 1.0 M in THF | Sigma-Aldrich | 14044-65-6 |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Methanol (MeOH) | ACS reagent grade | Fisher Scientific | 67-56-1 |
| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR | 7647-01-0 |
| Sodium bicarbonate (NaHCO3) | Saturated aqueous solution | J.T. Baker | 144-55-8 |
| Anhydrous magnesium sulfate (MgSO4) | Reagent grade | EMD Millipore | 7487-88-9 |
| Ethyl acetate (EtOAc) | HPLC grade | Honeywell | 141-78-6 |
| Hexanes | HPLC grade | Honeywell | 110-54-3 |
3.2. Equipment
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a nitrogen inlet
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (1 L)
-
Standard laboratory glassware
-
Silica gel for column chromatography (230-400 mesh)
3.3. Synthetic Procedure
Step 1: Reduction of 2,6-Dichloronicotinic Acid
-
Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add 2,6-dichloronicotinic acid (10.0 g, 52.1 mmol).
-
Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir the mixture to dissolve the solid.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add borane-tetrahydrofuran complex solution (1.0 M in THF, 156.3 mL, 156.3 mmol) to the stirred solution via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to 0 °C in an ice-water bath.
-
Carefully and slowly quench the reaction by the dropwise addition of methanol (50 mL) to decompose the excess borane. Caution: Hydrogen gas evolution will occur.
-
After gas evolution ceases, slowly add 1 M hydrochloric acid (100 mL).
-
Stir the mixture for 30 minutes at room temperature.
-
Remove the THF and methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous layer to a 1 L separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
Step 2: Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
3.4. Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data Summary
| Parameter | Value |
| Starting Material Mass | 10.0 g |
| Molar Mass of Starting Material | 192.00 g/mol [8] |
| Moles of Starting Material | 52.1 mmol |
| Reducing Agent | 1.0 M BH3·THF |
| Molar Equivalents of Reducing Agent | 3.0 |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (~66 °C) |
| Expected Yield (Crude) | 85-95% |
| Expected Yield (Purified) | 75-85% |
| Appearance of Final Product | White to off-white solid |
| Melting Point | 74-75 °C[9] |
Safety Considerations
-
2,6-Dichloronicotinic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
-
Borane-tetrahydrofuran complex: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable gases. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation.[11]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
-
Hydrochloric acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10] Ensure that a safety shower and eyewash station are readily accessible.[10] All waste should be disposed of in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient amount of reducing agent. | Use a slight excess of the borane-THF complex. Ensure the reagent is fresh as its concentration can decrease over time. |
| Reaction time is too short. | Extend the reflux time and continue to monitor by TLC. | |
| Low yield | Inefficient extraction. | Perform additional extractions of the aqueous layer with ethyl acetate. |
| Loss of product during purification. | Optimize the solvent system for column chromatography to ensure good separation. | |
| Formation of byproducts | Reaction temperature too high during addition of reducing agent. | Maintain the temperature at 0 °C during the addition of the borane-THF complex. |
| Presence of water in the reaction. | Use anhydrous solvents and reagents and maintain a dry inert atmosphere. |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the laboratory synthesis of this compound. By employing a chemoselective borane reduction of 2,6-dichloronicotinic acid, this procedure offers high yields and purity. The comprehensive step-by-step instructions, safety guidelines, and troubleshooting information are designed to enable researchers to successfully implement this synthesis in their own laboratories for applications in pharmaceutical and agrochemical research and development.
References
- Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.
- Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Ward, D. E., & Rhee, C. K. (1987). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synthetic Communications, 18(16-17), 1927-1933.
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.
- P-A. K, et al. (2019). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 58(29), 9925-9929.
- LibreTexts Chemistry. (2023, January 22). The Reduction of Aldehydes and Ketones.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Rzepa, H. (2014, February 14). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog.
- LibreTexts Chemistry. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview.
- IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube.
- Al-Masum, M. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Mini-Reviews in Organic Chemistry, 12(2), 143-154.
- Guijarro, D., & Yus, M. (2000). DTBB-Catalyzed lithiation of 2,6-bis(chloromethyl)pyridine. Tetrahedron, 56(9), 1135-1138.
- Kambe, N., et al. (1990). Reductive lithiation of halopyridines using lithium naphthalenide. Tetrahedron Letters, 31(15), 2131-2132.
- Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. Organic Letters, 2(6), 803-805.
- PubChem. (n.d.). 2,6-Dichloropyridine-3-carbaldehyde. National Center for Biotechnology Information.
- Google Patents. (2003). JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol.
- Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805.
- Organic Syntheses. (n.d.). Arylations of 2,3-Dichloropyridine.
- ChemBK. (n.d.). (2,5-dichloropyridin-3-yl)methanol.
- Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation.
- PubChem. (n.d.). 2,6-Dichloronicotinic acid. National Center for Biotechnology Information.
- CABI Digital Library. (2020). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine.
- Google Patents. (2015). CN104478794A - Synthesis method of 2,6-dichloropyridine.
- National Center for Biotechnology Information. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E, Structure Reports Online, 66(Pt 11), o2638.
- Google Patents. (1992). US5112982A - Process for preparing 2,6-dichloropyridine.
- ResearchGate. (n.d.). The rate of 2,6-dichlorophenolindophenol (DCPIP) reduction measured by....
- Harcken, C. (n.d.). The synthesis of aldehydes through reduction has been previously covered in Houben. Science of Synthesis, 25, 731-758.
- PubChem. (n.d.). 2,4-Dichloropyridine-3-carbaldehyde. National Center for Biotechnology Information.
Sources
- 1. 2,6-Dichloronicotinic acid | 38496-18-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE CAS#: 55304-73-9 [amp.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Sodium Borohydride [commonorganicchemistry.com]
Experimental procedure for Suzuki coupling of (2,6-Dichloropyridin-3-yl)methanol derivatives
An Application Guide to the Suzuki-Miyaura Coupling of (2,6-Dichloropyridin-3-yl)methanol Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Pyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This palladium-catalyzed reaction is indispensable in both academic research and the pharmaceutical industry for constructing complex molecular architectures from readily available precursors.[2][3]
Within the vast landscape of synthetic targets, nitrogen-containing heterocycles, particularly pyridine derivatives, are of paramount interest. They are privileged scaffolds found in a multitude of natural products and clinically significant pharmaceuticals.[4][5] The ability to selectively functionalize pyridine rings via cross-coupling is therefore a critical tool for drug discovery and development.
This application note provides a detailed experimental framework for the Suzuki coupling of this compound and its derivatives. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind the selection of key reagents, and present a robust, step-by-step protocol. Special consideration is given to the unique challenges posed by dichloropyridine substrates, such as the high activation barrier of the carbon-chlorine (C-Cl) bond and potential catalyst inhibition by the pyridine nitrogen.[2][6][7]
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle orchestrated by a palladium complex. The cycle is traditionally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9] A crucial, often overlooked, prerequisite is the activation of the organoboron species by a base, which is essential for the transmetalation step to occur.[10]
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts itself into the carbon-halogen bond of the aryl halide (in this case, the C-Cl bond of the dichloropyridine). This step forms a new, high-valent Palladium(II) intermediate.
-
Transmetalation : Concurrently, the base reacts with the organoboron compound (e.g., an arylboronic acid) to form a more nucleophilic "ate" complex (a boronate).[8][10] This activated species then transfers its organic group to the Palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the desired product. This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[9]
Caption: The generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Dissecting the Reaction: Causality Behind Experimental Choices
A successful Suzuki coupling hinges on the synergistic interplay of several components. The selection of each reagent is a deliberate choice grounded in chemical principles designed to overcome the specific challenges of the substrate.
-
The Catalyst System (Palladium Source & Ligand) : The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, necessitating a highly active catalyst for the oxidative addition step.[6] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for some activated chlorides, modern systems employing bulky, electron-rich phosphine ligands are generally superior.[1][11] Ligands such as 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) form highly active, coordinatively unsaturated Pd(0) species that readily engage even unactivated aryl chlorides.[12] The steric bulk of these ligands also helps prevent catalyst deactivation and can mitigate inhibition by the coordinating pyridine nitrogen.[7]
-
The Base : The base is not merely a spectator; it is an essential activator.[13] Its primary role is to react with the boronic acid to form the boronate anion, which is significantly more nucleophilic and readily participates in transmetalation.[10] The choice of base is critical. Inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[14] For challenging couplings involving aryl chlorides, stronger bases like K₃PO₄ are often preferred as they more effectively promote the formation of the active boronate species.
-
The Solvent System : The ideal solvent must accommodate both the organic-soluble substrates and catalyst and the often inorganic, aqueous-soluble base. For this reason, mixtures of an inert organic solvent (e.g., 1,4-dioxane, toluene, THF) with water are standard.[15][16] The aqueous phase is crucial for dissolving the base and facilitating the formation of the boronate, while the organic phase dissolves the aryl halide and the palladium complex.[17] Thoroughly degassing the solvent system is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like the homocoupling of the boronic acid.[7]
-
Reaction Temperature : Due to the high bond dissociation energy of the C-Cl bond, a significant thermal energy input is typically required to drive the oxidative addition. Reactions are commonly heated to temperatures between 80-120 °C.[7][18] In some cases, microwave irradiation can be employed to drastically reduce reaction times by efficiently and rapidly heating the polar solvent mixture.[17]
Detailed Experimental Protocol: Suzuki Coupling of this compound
This protocol describes a general procedure for the diarylation of this compound with a generic arylboronic acid.
Table 1: Reagent and Stoichiometry
| Reagent | Cat. No. | MW ( g/mol ) | Equivalents | Amount (1.0 mmol scale) |
| This compound | (Internal) | 178.01 | 1.0 | 178 mg |
| Arylboronic Acid | (Varies) | (Varies) | 2.5 | 2.5 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | e.g., 88785 | 224.50 | 0.04 (4 mol%) | 9.0 mg |
| SPhos | e.g., 715933 | 410.51 | 0.08 (8 mol%) | 32.8 mg |
| Potassium Phosphate (K₃PO₄) | e.g., P5629 | 212.27 | 4.0 | 849 mg |
| 1,4-Dioxane (anhydrous, degassed) | (Varies) | 88.11 | - | 8.0 mL |
| Water (degassed) | - | 18.02 | - | 2.0 mL |
Step-by-Step Methodology
-
Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and potassium phosphate (4.0 equiv.).
-
Catalyst Pre-mixing : In a separate, small vial, combine Palladium(II) Acetate (4 mol%) and SPhos (8 mol%).
-
Reagent Addition : Add the solid catalyst premix to the Schlenk flask containing the other reagents.
-
Solvent Addition : Evacuate the Schlenk flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution : Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Reaction Monitoring : Monitor the reaction progress periodically by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up Procedure :
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[12]
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[19]
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2,6-diaryl-3-(hydroxymethyl)pyridine product.[20]
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Troubleshooting and Strategic Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst : Oxygen contamination has deactivated the Pd(0) species.[7]2. Insufficient Temperature : Activation energy for C-Cl bond cleavage not met.3. Incorrect Base/Solvent : Inefficient formation of the active boronate species. | 1. Ensure all reagents and solvents are rigorously degassed. Use a robust pre-catalyst or ligand system like SPhos.[12]2. Increase the reaction temperature in increments (e.g., to 110-120 °C) or consider using microwave heating.[17]3. Screen alternative bases (e.g., Cs₂CO₃) or solvent ratios. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[7] | Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent). Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Protodeboronation | Hydrolysis of the boronic acid, rendering it inactive.[7] | Use fresh, high-purity boronic acid. Minimize the amount of water if possible, or switch to a more stable boronate ester (e.g., pinacol ester) or a potassium aryltrifluoroborate salt.[21] |
| Complex Product Mixture | 1. Mono-arylation : Incomplete reaction or insufficient equivalents of boronic acid.2. Decomposition : Product or starting material may be unstable at high temperatures. | 1. Increase the equivalents of boronic acid and base; extend the reaction time.2. Attempt the reaction at a lower temperature for a longer duration. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of 2,6-diaryl-3-(hydroxymethyl)pyridine derivatives from this compound. Success with this challenging substrate class is predicated on a rational understanding of the reaction mechanism and the careful selection of a highly active catalyst system, an appropriate base, and a properly prepared solvent mixture. The protocol detailed herein, utilizing a Pd(OAc)₂/SPhos catalyst system with K₃PO₄ as the base in aqueous dioxane, offers a robust and reliable starting point for researchers in medicinal chemistry and materials science. By adhering to inert atmosphere techniques and systematic monitoring, this procedure can be effectively applied to generate a diverse library of valuable pyridine-containing compounds.
References
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
- Cernijenko, A., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Brenner, E., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. ACS Publications.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.
- Bellina, F., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Semantic Scholar.
- Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH.
- Benchchem. (n.d.). A Comparative Guide to Catalytic Systems for Suzuki Coupling of Dichloropyridines.
- Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF.
- Organics. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Kráľová, P., et al. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Badshah, S. A. (2014). Response to "How can the work up of Suzuki Reaction of arylbromides be best carried out?". ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines.
- Li, W., et al. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. ACS Publications.
- Reddit. (n.d.). Hydrophilic Suzuki-coupling product workup?. r/OrganicChemistry.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- Taylor, R. D., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Black, P. J., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ACS Publications.
- Sumrra, S. H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. NIH.
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- ResearchGate. (2025). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids from 2,5-Dichloropyridine.
- MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
- ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
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- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: (2,6-Dichloropyridin-3-yl)methanol as a Versatile Precursor for the Synthesis of Advanced Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridine scaffolds are foundational elements in medicinal chemistry and materials science. Among the diverse array of pyridine-based building blocks, (2,6-Dichloropyridin-3-yl)methanol emerges as a particularly strategic precursor. Its trifunctional nature—featuring two differentially reactive chlorine atoms and a primary alcohol—provides a versatile platform for constructing complex molecular architectures. This guide details the synthesis of the title compound and explores its application in palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations to yield high-value fused heterocyclic systems such as furo[3,2-b]pyridines and thieno[3,2-b]pyridines. Detailed, field-tested protocols, mechanistic insights, and troubleshooting advice are provided to empower researchers in leveraging this potent synthetic intermediate.
Precursor Profile: Physicochemical Properties and Reactivity
This compound is a stable, crystalline solid that serves as an excellent starting point for diversification. Its utility is rooted in the distinct reactivity of its functional groups.
| Property | Value |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| CAS Number | 55304-90-0[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethyl acetate, DCM, THF |
Reactivity Insights:
-
C2/C6-Chloro Groups: The two chlorine atoms are susceptible to displacement via transition metal-catalyzed cross-coupling reactions. The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, necessitating the use of highly active, modern catalyst systems, often employing bulky, electron-rich phosphine ligands.[2] This lower reactivity can be advantageous for achieving selective mono-functionalization by carefully controlling reaction stoichiometry.
-
C3-Methanol Group: The primary alcohol is a versatile functional handle. It can act as a nucleophile in cyclization reactions, be oxidized to an aldehyde or carboxylic acid for further elaboration, or be converted into a leaving group to facilitate substitution.
Synthesis of the Precursor
The most direct route to this compound is the reduction of the corresponding commercially available carboxylic acid or its ester derivative. Sodium borohydride in an alcoholic solvent provides a reliable and scalable method.
Protocol 2.1: Synthesis of this compound
This protocol describes the reduction of 2,6-Dichloronicotinic acid.
Materials:
-
2,6-Dichloronicotinic acid (1.0 equiv)
-
Thionyl chloride (1.2 equiv)
-
Anhydrous Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (2.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification: Suspend 2,6-dichloronicotinic acid (1.0 equiv) in anhydrous MeOH. Carefully add thionyl chloride (1.2 equiv) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up (Ester): Cool the reaction mixture and remove the solvent under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude methyl 2,6-dichloronicotinate, which can be used directly in the next step.
-
Reduction: Dissolve the crude methyl ester in anhydrous MeOH and cool the solution to 0 °C in an ice bath. Add sodium borohydride (2.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the ester is fully consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude solid can be purified by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford this compound as a white solid.
Application in Palladium-Catalyzed Cross-Coupling
The chloro-substituents at the C2 and C6 positions are prime sites for introducing molecular complexity through C-C and C-N bond formation, pivotal steps in modern drug discovery.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl or alkyl-aryl structures. Given the lower reactivity of the C-Cl bond, a highly active catalyst system is essential for achieving good yields.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. The ligand facilitates the oxidative addition step, which is the rate-limiting step for C-Cl bond activation.
-
Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is used to activate the boronic acid via formation of a boronate complex, which is necessary for the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents. Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol 3.1: General Procedure for Mono-Arylation
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand with a small amount of the degassed dioxane. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the remaining degassed dioxane/water solvent mixture to the flask.
-
Degassing: Further degas the entire reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Boronic Acid Partner | Product | Typical Conditions |
| Phenylboronic acid | (2-Chloro-6-phenylpyridin-3-yl)methanol | Pd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 110°C |
| 4-Methoxyphenylboronic acid | (2-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)methanol | Pd₂(dba)₃/XPhos, K₃PO₄, Toluene/H₂O, 110°C |
| Thiophen-2-ylboronic acid | (2-Chloro-6-(thiophen-2-yl)pyridin-3-yl)methanol | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C |
Advanced Applications: Tandem Reactions for Fused Heterocycles
The true synthetic power of this compound is realized when the C3-methanol and a newly installed C2-substituent are used in concert to forge a new heterocyclic ring. This strategy provides rapid access to medicinally relevant furo- and thieno-pyridine cores.[3][4]
Synthesis of Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization
This pathway involves an initial palladium/copper-catalyzed Sonogashira coupling to install an alkyne at the C2 position, followed by an intramolecular hydroalkoxylation (cyclization) to form the furan ring.[3]
Mechanistic Rationale: The Sonogashira reaction forms a C(sp)-C(sp²) bond.[5][6] The resulting 2-alkynyl-3-(hydroxymethyl)pyridine intermediate is perfectly poised for a 5-exo-dig cyclization. The oxygen of the methanol group acts as an internal nucleophile, attacking the proximal carbon of the alkyne triple bond. This is often promoted by a base or a residual copper/palladium catalyst.
Protocol 4.1: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triphenylphosphine (PPh₃, 6 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Reagent Addition: Add anhydrous DMF, followed by the terminal alkyne and triethylamine.
-
Reaction: Heat the mixture to 80-100 °C. The initial Sonogashira coupling is typically complete within 2-4 hours. Continue heating for an additional 8-16 hours to drive the subsequent intramolecular cyclization. Monitor the formation of the final fused product by LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 7-chloro-2-substituted-furo[3,2-b]pyridine.
Synthesis of Thieno[3,2-b]pyridines
Accessing the thieno[3,2-b]pyridine scaffold, a privileged structure in drug discovery, can be achieved through a multi-step sequence starting from our precursor.[4][7] A common strategy involves building the thiophene ring onto the pyridine core.
Synthetic Strategy:
-
Oxidation: The primary alcohol of the precursor is first oxidized to the corresponding aldehyde using a mild oxidant like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP).
-
Gewald Reaction: The resulting 2,6-dichloronicotinaldehyde undergoes a Gewald aminothiophene synthesis. This is a multi-component reaction with an active methylene nitrile (e.g., malononitrile), elemental sulfur, and a base (e.g., morpholine or triethylamine). This one-pot reaction constructs the substituted 2-aminothiophene ring fused to the pyridine core.
Protocol 4.2: Two-Step Synthesis of Thieno[3,2-b]pyridines
Step A: Oxidation to Aldehyde
-
Dissolve this compound (1.0 equiv) in DCM.
-
Add activated manganese dioxide (MnO₂, 10 equiv) and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC (typically 12-24 hours). Upon completion, filter the mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate to yield 2,6-dichloronicotinaldehyde, which is often used immediately without further purification.
Step B: Gewald Aminothiophene Synthesis
-
To a solution of the crude aldehyde from Step A (1.0 equiv) in ethanol, add malononitrile (1.1 equiv) and elemental sulfur (1.1 equiv).
-
Add a catalytic amount of a base such as morpholine (0.2 equiv).
-
Heat the mixture to reflux for 2-6 hours. A precipitate usually forms as the reaction proceeds.
-
Cool the reaction mixture to room temperature, collect the solid by filtration, wash with cold ethanol, and dry to obtain the 3-amino-7-chloro-thieno[3,2-b]pyridine-2-carbonitrile.
References
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents Med Chem. 2020;20(8):932-940. [Link]
- Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines. The Royal Society of Chemistry. [Link]
- Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation.
- Thienopyridines: Synthesis, Properties, and Biological Activity.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. ScienceDirect. 2021. [Link]
- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central (PMC). [Link]
- Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6)
- Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines.
- Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Royal Society of Chemistry. 2014. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Palladium-Catalyzed One-Pot Sonogashira Coupling, exo-dig Cyclization and HydrideTransfer Reaction: Synthesis of Pyridine-Substituted Pyrroles.
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Synthesis method of 2,6-dichloropyridine.
- A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars. [Link]
- Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Royal Society of Chemistry. 2017. [Link]
- Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Royal Society of Chemistry. 2023. [Link]
- Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. PubMed. 2016. [Link]
- 2,6-Dichloropyridine-3,5-dicarbonitrile. PubMed Central (PMC). [Link]
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Greener Pathways to a Key Pharmaceutical Intermediate: Application Notes on the Synthesis of (2,6-Dichloropyridin-3-yl)methanol
Introduction: The Significance of (2,6-Dichloropyridin-3-yl)methanol and the Imperative for Green Synthesis
This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is found in a variety of therapeutic agents, making its efficient and sustainable production a key focus for the pharmaceutical and fine chemical industries. Traditional synthetic routes to this intermediate often rely on harsh reagents, stoichiometric reductants, and volatile organic solvents, contributing to significant environmental waste and safety concerns.
In line with the principles of green chemistry, there is a pressing need to develop and implement more environmentally benign and economically viable synthetic strategies. This application note provides detailed protocols and insights into greener approaches for the synthesis of this compound, focusing on biocatalysis and catalytic transfer hydrogenation. These methods offer significant advantages, including milder reaction conditions, higher selectivity, reduced waste, and the use of more sustainable reagents.
Green Chemistry Approaches to the Synthesis of this compound
The primary green strategy for the synthesis of this compound involves the reduction of the corresponding aldehyde, 2,6-dichloronicotinaldehyde. This section will detail two promising green reduction methodologies.
Biocatalytic Reduction: Harnessing the Power of Enzymes
Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions.[1] The reduction of 2,6-dichloronicotinaldehyde to this compound can be efficiently achieved using alcohol dehydrogenases (ADHs) or whole-cell biocatalysts.[1]
Causality of Experimental Choices:
-
Enzyme Selection: Alcohol dehydrogenases are chosen for their ability to stereoselectively reduce aldehydes and ketones. Whole-cell systems (e.g., baker's yeast or specific bacterial strains) are often preferred in industrial settings as they contain the necessary enzymes and cofactor regeneration systems, eliminating the need for costly isolation of enzymes and addition of external cofactors.[1]
-
Cofactor Regeneration: ADHs typically require a nicotinamide cofactor (NADH or NADPH) as a hydride source. In a whole-cell system, the cofactor is regenerated intracellularly, often by utilizing a co-substrate like glucose.[1] For isolated enzyme systems, a secondary enzyme and substrate (e.g., formate dehydrogenase and formate, or glucose dehydrogenase and glucose) are required for cofactor recycling, which is crucial for the economic viability of the process.
-
Solvent System: Aqueous buffer is the ideal green solvent for biocatalysis, providing a natural environment for the enzyme and eliminating the need for volatile organic compounds. The use of co-solvents like isopropanol can sometimes be employed to improve substrate solubility.
-
pH and Temperature Control: Maintaining optimal pH and temperature is critical for enzyme activity and stability. These parameters are specific to the chosen biocatalyst and must be carefully controlled to ensure efficient conversion.
Experimental Workflow for Biocatalytic Reduction:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,6-Dichloropyridin-3-yl)methanol
Welcome to the dedicated technical support center for the synthesis of (2,6-Dichloropyridin-3-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your synthesis and achieve higher yields.
Overview of Synthesis
The synthesis of this compound typically involves the reduction of a carbonyl group at the 3-position of the 2,6-dichloropyridine ring. The most common precursor is a derivative of 2,6-dichloronicotinic acid, such as its ester or acid chloride. The choice of reducing agent and reaction conditions is critical to achieving a high yield and purity of the desired product.
A general and effective approach is the reduction of a methyl or ethyl ester of 2,6-dichloronicotinic acid using a metal hydride reducing agent. This method is often preferred due to the commercial availability of the starting materials and the generally high yields achieved under optimized conditions.[1]
Below is a troubleshooting guide to address common issues encountered during this synthesis, followed by frequently asked questions and a detailed experimental protocol.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Question: I am attempting to synthesize this compound by reducing methyl 2,6-dichloronicotinate with sodium borohydride in ethanol, but I am observing very low conversion of my starting material, even after prolonged reaction times. What could be the cause?
Answer:
Low or no conversion in the reduction of methyl 2,6-dichloronicotinate can stem from several factors, primarily related to the reactivity of the reducing agent and the reaction conditions.
-
Inadequate Reducing Agent: While sodium borohydride is a versatile reducing agent, its reactivity can be insufficient for the reduction of some esters, especially those with electron-withdrawing groups on the aromatic ring. The two chlorine atoms on the pyridine ring are strongly electron-withdrawing, which can decrease the reactivity of the ester carbonyl group towards nucleophilic attack by the hydride.
-
Solution:
-
Use a Stronger Reducing Agent: Consider using a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF). LiAlH₄ is significantly more reactive than NaBH₄ and is highly effective for the reduction of esters to alcohols.[2]
-
Increase Reaction Temperature: If you must use sodium borohydride, increasing the reaction temperature may enhance the reaction rate. However, be cautious as this can also lead to side reactions.
-
Use an Additive: The addition of a Lewis acid, such as lithium chloride (LiCl) or calcium chloride (CaCl₂), can activate the ester carbonyl group towards reduction by NaBH₄.
-
-
Poor Quality Reagents: The presence of moisture can quench the hydride reducing agent, rendering it ineffective. Similarly, old or improperly stored sodium borohydride may have decomposed.
-
Solution:
-
Use Anhydrous Solvents: Ensure that your alcohol solvent is anhydrous.
-
Verify Reagent Quality: Use freshly opened or properly stored sodium borohydride.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction to synthesize this compound is producing the desired product, but I am also seeing a significant amount of an unknown byproduct in my NMR spectrum. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of byproducts is a common issue and can often be attributed to the reaction conditions or the choice of reagents.
-
Over-reduction or Ring Reduction: While less common with milder reducing agents, highly reactive hydrides like LiAlH₄ under harsh conditions could potentially lead to the reduction of the pyridine ring or dechlorination.
-
Solution:
-
Control Reaction Temperature: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) to minimize the risk of over-reduction.
-
Careful Stoichiometry: Use a controlled amount of the reducing agent. A slight excess is often necessary, but a large excess should be avoided.
-
-
Reaction with Solvent: If using an alcohol as a solvent with a highly reactive reducing agent, there can be a reaction between the solvent and the reducing agent, which can affect the reaction stoichiometry and potentially lead to byproducts.
-
Solution:
-
Choose an Inert Solvent: When using a strong reducing agent like LiAlH₄, it is crucial to use an inert and anhydrous solvent such as THF or diethyl ether.
-
Issue 3: Difficult Product Isolation and Purification
Question: After quenching my reaction and performing an aqueous workup, I am having difficulty isolating the this compound with good purity. The crude product is an oil that is difficult to crystallize. What are some effective purification strategies?
Answer:
Purification of pyridyl methanols can be challenging due to their polarity and potential for hydrogen bonding.
-
Incomplete Quenching: If the quenching of the reducing agent is incomplete, the remaining reactive species can interfere with the workup and purification.
-
Solution:
-
Ensure Complete Quenching: After the reaction is complete, carefully and slowly add a quenching agent, such as water or a saturated aqueous solution of ammonium chloride, at a low temperature to neutralize any remaining reducing agent.
-
-
Emulsion Formation during Extraction: The polar nature of the product can lead to the formation of emulsions during extraction with organic solvents.
-
Solution:
-
Use a Brine Wash: After the initial extraction, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions and remove residual water.
-
Choose the Right Extraction Solvent: A moderately polar, water-immiscible organic solvent like ethyl acetate or dichloromethane is often effective.
-
-
Purification Technique:
-
Column Chromatography: If the product is an oil or difficult to crystallize, purification by flash column chromatography on silica gel is a highly effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to elute the product.
-
Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can yield a highly pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The most practical starting material is typically methyl or ethyl 2,6-dichloronicotinate. These esters are readily prepared from 2,6-dichloronicotinic acid, which is commercially available.[3][4]
Q2: Can I use a borane-based reducing agent for this transformation?
A2: Yes, borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are excellent reagents for the reduction of carboxylic acids and can also be used for esters. They offer a good balance of reactivity and selectivity.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a stain such as potassium permanganate can be used to visualize both the starting material and the product.
Q4: What are the safety precautions I should take when working with hydride reducing agents?
A4: Hydride reducing agents like LiAlH₄ and NaBH₄ are highly reactive and can be pyrophoric. They react violently with water and protic solvents to produce flammable hydrogen gas. Always handle these reagents in a fume hood under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Experimental Protocols
Protocol: Reduction of Methyl 2,6-Dichloronicotinate with Sodium Borohydride
This protocol is adapted from a similar procedure for the synthesis of (2,6-dichloropyridin-4-yl)methanol and is expected to give a good yield.[1]
Materials:
-
Methyl 2,6-dichloronicotinate
-
Absolute Ethanol
-
Potassium Borohydride
-
5N Hydrochloric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve methyl 2,6-dichloronicotinate (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 5 °C using an ice bath.
-
Slowly add potassium borohydride (13 mmol) to the cooled solution in portions.
-
Stir the reaction mixture at 5 °C for 2 hours.
-
Allow the reaction mixture to warm to room temperature (25 °C) and continue stirring for an additional 5 hours.
-
After the reaction is complete (as monitored by TLC), carefully add 5N hydrochloric acid (3 mL) to quench the reaction.
-
Extract the reaction mixture with ethyl acetate (100 mL).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
| Parameter | Value |
| Starting Material | Methyl 2,6-dichloronicotinate |
| Reducing Agent | Potassium Borohydride |
| Solvent | Absolute Ethanol |
| Reaction Temperature | 5 °C to 25 °C |
| Reaction Time | 7 hours |
| Expected Yield | >90%[1] |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- US6437120B1 - Process for preparing pyridinemethanol compounds - Google P
- JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl)
- Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library
- US5112982A - Process for preparing 2,6-dichloropyridine - Google P
- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P
- 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC - NIH
- Pyridine synthesis - Organic Chemistry Portal
- Evolution of Methanol Molecules within Pyridine-Modified Mordenite Unveiled by Solid-State NMR Spectroscopy | ACS C
- 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem
- The rate of 2,6-dichlorophenolindophenol (DCPIP) reduction measured by...
- Pyridine methanol chlorinations.
- SYNTHESİS OF SUBSTİTUTED PYRİDINE - ResearchGate
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P
- 2,6-Dichloronicotinic acid | 38496-18-3 - ChemicalBook
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH
- 2,6-Dichloropyridine-3-carboxylic acid 97 38496-18-3 - Sigma-Aldrich
Sources
- 1. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
- 2. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]
- 3. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloronicotinic acid | 38496-18-3 [chemicalbook.com]
Technical Support Center: Synthesis of (2,6-Dichloropyridin-3-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (2,6-Dichloropyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. We will delve into the mechanistic underpinnings of these reactions, provide field-tested troubleshooting advice, and offer detailed protocols to enhance yield, purity, and reproducibility.
Core Synthesis Pathways
The synthesis of this compound is most commonly achieved via the reduction of one of two primary starting materials: 2,6-Dichloronicotinic acid or 2,6-Dichloropyridine-3-carbaldehyde. The choice of pathway and reducing agent is critical and dictates the potential side reactions that may be encountered.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My analytical data (NMR/LC-MS) shows a significant impurity corresponding to the loss of one or both chlorine atoms. What is causing this hydrodechlorination and how can I prevent it?
Answer:
This is the most common and challenging side reaction in this synthesis. The side product is likely (6-chloropyridin-3-yl)methanol or even pyridin-3-yl-methanol.
Root Cause Analysis: Hydrodechlorination, the replacement of a chlorine atom with a hydrogen atom, is typically caused by an overly potent reducing environment.
-
Pathway A (Using LiAlH₄): Lithium aluminum hydride (LAH) is a very strong reducing agent, capable of reducing a wide range of functional groups.[1][2] While its primary role here is to reduce the carboxylic acid, it is also capable of reducing aryl halides, especially on an electron-deficient ring like pyridine. The electron-withdrawing nature of the second chlorine and the ring nitrogen makes the C-Cl bonds susceptible to nucleophilic attack by the hydride ion (H⁻).
-
Pathway B (Using NaBH₄): Sodium borohydride is a much milder reducing agent and is generally not potent enough to reduce aryl chlorides under standard conditions.[3][4] If you observe hydrodechlorination with NaBH₄, it may be due to reaction contaminants or excessively high temperatures.
Preventative Measures & Troubleshooting: Your strategy will depend on the chosen pathway.
Caption: Troubleshooting workflow for hydrodechlorination.
-
Control Reaction Temperature (Critical for LAH): Perform the LAH reduction at low temperatures (e.g., 0 °C or even -20 °C). Add the LAH suspension to your substrate solution slowly to maintain control over the exotherm.
-
Use Stoichiometric Amounts of LAH: Excess LAH significantly increases the risk of hydrodechlorination. For a carboxylic acid, you theoretically need 0.75 equivalents of LiAlH₄ (since one mole of H₂ gas is evolved from the acidic proton, and then two more hydrides are used for the reduction).[5] In practice, using 1.0-1.2 equivalents is a common starting point. Carefully titrate your LAH solution if its molarity is uncertain.
-
Consider an Alternative, Milder Hydride: For the reduction of the carboxylic acid, you might consider using Sodium bis(2-methoxyethoxy)aluminum hydride (Synhydrid® or Red-Al®), which can sometimes offer better selectivity than LAH.[4]
-
Switch to Pathway B: If hydrodechlorination remains a persistent issue with the carboxylic acid route, switching to the aldehyde precursor (2,6-Dichloropyridine-3-carbaldehyde) and using the milder NaBH₄ is the most effective solution.
Question 2: My reaction is sluggish and I'm recovering a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue stemming from reagent quality, reaction setup, or insufficient driving force.
Root Cause Analysis:
-
Inactive Reducing Agent: Both LAH and NaBH₄ are sensitive to moisture.[4][6] If they have been improperly stored, their potency will be significantly reduced. LAH reacts violently with water, while NaBH₄ decomposes more slowly in neutral or acidic aqueous solutions.[4][6]
-
Poor Solubility: The starting materials, particularly 2,6-Dichloronicotinic acid, may have limited solubility in ethereal solvents like THF at low temperatures, slowing the reaction rate.
-
Insufficient Equivalents: Underestimating the amount of reducing agent needed will naturally lead to incomplete reaction.
Preventative Measures & Troubleshooting:
-
Ensure Anhydrous Conditions (Especially for LAH): Use freshly dried solvents (like THF over sodium/benzophenone). Dry all glassware thoroughly in an oven and assemble it under a nitrogen or argon atmosphere. Use a fresh bottle of LAH or a recently purchased, sealed solution.
-
Use a Co-solvent: For the LAH reduction of the acid, if solubility is an issue, ensure vigorous stirring. A slow increase in temperature from 0 °C to room temperature after the initial addition can help, but must be balanced against the risk of side reactions.
-
Verify Reagent Equivalents: For NaBH₄ reductions of aldehydes, 1.0 to 1.5 equivalents are typically sufficient. For LAH reductions of carboxylic acids, remember that the acidic proton consumes one hydride equivalent before the reduction of the carbonyl group begins.[7]
-
Activate the Carboxylic Acid: An alternative approach for Pathway A is to first convert the carboxylic acid to a more reactive derivative, such as an ester (e.g., methyl ester) or an acid chloride. These are more readily reduced by LAH and can sometimes be reduced by NaBH₄, offering a wider range of conditions.[3]
Question 3: Which synthesis pathway is generally recommended?
Answer:
Both pathways are viable, but they offer a trade-off between the cost/availability of starting materials and the ease of the reduction step.
| Feature | Pathway A: Reduction of Acid | Pathway B: Reduction of Aldehyde |
| Starting Material | 2,6-Dichloronicotinic acid[8] | 2,6-Dichloropyridine-3-carbaldehyde[9] |
| Reducing Agent | LiAlH₄ (strong)[1][6] | NaBH₄ (mild)[4][10] |
| Primary Side Reaction | Hydrodechlorination | Incomplete reaction |
| Typical Solvents | Anhydrous THF, Diethyl ether | Methanol, Ethanol |
| Pros | Starting acid may be more readily available or cheaper. | Milder, safer, and more selective reaction; simpler workup; significantly lower risk of hydrodechlorination. |
| Cons | Requires stringent anhydrous conditions; risk of side reactions is higher; LAH is hazardous.[6] | The starting aldehyde can be more expensive or require an additional synthesis step. |
| Recommendation | Use if the starting acid is readily available and hydrodechlorination can be carefully controlled. | Generally preferred for higher purity and reproducibility. |
Recommended Experimental Protocols
Caution: These reactions should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Reduction of 2,6-Dichloronicotinic Acid using LiAlH₄
This protocol prioritizes minimizing hydrodechlorination.
-
Setup: Under a nitrogen atmosphere, add 2,6-Dichloronicotinic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Dissolution: Add anhydrous THF to the flask to form a slurry. Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask under nitrogen, prepare a suspension of LiAlH₄ (1.1 eq) in anhydrous THF.
-
Addition: Slowly add the LiAlH₄ suspension dropwise to the stirred slurry of the acid over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and slowly add water (X mL per X g of LAH used), followed by 15% aqueous NaOH (X mL per X g of LAH), and finally water again (3X mL per X g of LAH).
-
Workup: A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the solids through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization.
Protocol 2: Reduction of 2,6-Dichloropyridine-3-carbaldehyde using NaBH₄
This is the preferred method for its simplicity and selectivity.
-
Setup: Add 2,6-Dichloropyridine-3-carbaldehyde (1.0 eq) to a round-bottom flask with a magnetic stirrer.
-
Dissolution: Dissolve the aldehyde in methanol or ethanol. Cool the solution to 0 °C in an ice-water bath.
-
Addition: In small portions, add sodium borohydride (1.2 eq) to the stirred solution. Effervescence (hydrogen gas evolution) may be observed. Control the rate of addition to keep the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the mixture back to 0 °C and slowly add water or 1M HCl to quench the excess NaBH₄ and hydrolyze the borate ester intermediate.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the alcohol solvent. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid or oil by silica gel chromatography or recrystallization.
References
- Organic Syntheses. (n.d.). α-Carboline. Organic Syntheses, 93, 272.
- LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction).
- University of Calgary. (n.d.). Reductions of Acyl Compounds Using Hydrides. In Introduction to Organic Chemistry.
- Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
- Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH).
- Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. YouTube.
- Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 70(11), 3738-3740.
- Infochems. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile. PubChem.
- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
- Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.
- National Center for Biotechnology Information. (n.d.). 2,6-Dichloropyridine-3-carbaldehyde. PubChem.
- Ye, C., Gao, H., Bo, C., & Shreeve, J. M. (2018). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Zeitschrift für anorganische und allgemeine Chemie, 644(1), 2-5.
- National Center for Biotechnology Information. (n.d.). (5,6-Dichloropyridin-3-yl)methanol. PubChem.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
- Wikipedia. (n.d.). 2,6-Dichloropyridine.
- National Center for Biotechnology Information. (n.d.). 2,6-Dichloronicotinic acid. PubChem.
- Fisher Scientific. (n.d.). Aluminium hydrides and borohydrides as reducing agents.
- Gallou, F., et al. (2021). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Chemical Science, 12(15), 5545-5551.
- National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyridine-3-carbaldehyde. PubChem.
- Chemcasts. (n.d.). 2,6-Dichloronicotinic acid (CAS 38496-18-3) Properties.
- MDPI. (2021). Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. Molecules, 26(22), 7016.
- Chem-Impex. (n.d.). 2,6-Dichloronicotinic acid.
Sources
- 1. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry [saskoer.ca]
- 4. cphi-online.com [cphi-online.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,6-Dichloropyridine-3-carbaldehyde | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Technical Support Center: Purification of (2,6-Dichloropyridin-3-yl)methanol
Welcome to the technical support guide for the purification of (2,6-Dichloropyridin-3-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this important chemical intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to enhance the purity and yield of your compound.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. However, its purification is often non-trivial due to a combination of its chemical properties and the potential impurities generated during its synthesis.
The primary challenges stem from:
-
Structural Analogs: The presence of isomeric impurities or related chlorinated pyridines from the synthetic route.
-
Byproduct Formation: Common synthetic precursors, such as 2,6-dichloronicotinaldehyde or 2,6-dichloronicotinic acid, can lead to impurities from over-reduction/oxidation or incomplete reactions. For instance, the synthesis of 2,6-dichloropyridine itself can produce impurities like 2-chloropyridine.[1][2][3]
-
Physicochemical Properties: The molecule possesses a weakly basic pyridine nitrogen, two electron-withdrawing chlorine atoms, and a polar hydroxyl group. This combination influences its solubility and chromatographic behavior, often leading to issues like peak tailing on silica gel.[4][5]
This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying crude this compound?
A1: Impurities are largely dependent on the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Such as 2,6-dichloropyridine or the corresponding aldehyde/acid.
-
Over-oxidation Product: 2,6-Dichloropyridine-3-carboxylic acid.
-
Dehalogenated Species: (6-Chloropyridin-3-yl)methanol.
-
Residual Solvents and Reagents: From the reaction and workup steps.
Q2: Why is my compound showing significant peak tailing during silica gel column chromatography?
A2: Peak tailing is a classic issue for pyridine-containing compounds on silica gel.[4][5] The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-ideal interaction causes a portion of the analyte to lag behind the main band, resulting in a tailed peak. The electron-withdrawing chlorine atoms on this compound reduce the basicity of the nitrogen, but this interaction can still be significant.
Q3: What are the primary recommended purification techniques for this compound?
A3: The two most effective and commonly used techniques are:
-
Column Chromatography: Excellent for separating a wide range of impurities but can be material-intensive for large scales.
-
Recrystallization: A highly effective method for removing small amounts of impurities, especially for obtaining high-purity material on a larger scale, provided a suitable solvent is found.
Q4: Is this compound stable under typical purification conditions?
A4: Generally, the compound is stable at room temperature.[6] However, prolonged exposure to strong acids or bases, or excessive heat during distillation or solvent evaporation, should be avoided to prevent potential degradation or side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Recrystallization Issues
Issue: My compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too rapidly. The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.[7]
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (1-5% by volume) of the hot solvent to slightly decrease the saturation.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
If the problem persists, consider a different solvent system.
-
Issue: No crystals form, even after the solution has cooled completely.
-
Possible Cause: The solution is not supersaturated. This means either too much solvent was used, or the compound has very high solubility in the chosen solvent even at low temperatures.[7]
-
Solution Workflow:
Caption: Troubleshooting workflow for crystallization failure.
Issue: The recovered crystal yield is very low.
-
Possible Cause:
-
Excessive Solvent: Too much solvent was used, leaving a significant amount of product in the mother liquor.[7]
-
Premature Filtration: The solution was not cooled sufficiently before filtration.
-
Inappropriate Solvent: The compound has high solubility in the solvent even at low temperatures.
-
-
Solution:
-
Before discarding the mother liquor, concentrate it by 50-75% using a rotary evaporator and cool it again to recover a second crop of crystals. Note that the second crop may be less pure.
-
Ensure the flask is cooled in an ice bath for at least 30 minutes before filtration to maximize precipitation.[8]
-
Re-evaluate the solvent system. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[8]
-
Column Chromatography Issues
Issue: Poor separation between my product and an impurity.
-
Possible Cause: The chosen eluent system does not provide adequate selectivity.
-
Solution:
-
Optimize Solvent System: Systematically vary the polarity of the eluent. Test different solvent mixtures using Thin Layer Chromatography (TLC) first. Consider switching one of the solvent components (e.g., from ethyl acetate/hexane to dichloromethane/methanol) to alter selectivity.[5]
-
Use a Gradient: Start with a low polarity eluent and gradually increase the polarity. This can help resolve compounds with close Rf values.
-
Change Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or reverse-phase (C18) silica for compounds that are difficult to separate.[4]
-
Issue: My product is stuck on the column baseline.
-
Possible Cause: The eluent is not polar enough to move the compound.
-
Solution:
-
Gradually increase the polarity of your mobile phase. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 40%, 60%, and then 100% ethyl acetate.
-
If pure ethyl acetate is insufficient, add a small percentage of a more polar solvent like methanol (e.g., 1-5% methanol in dichloromethane).
-
As a last resort, flushing the column with a very polar solvent system (e.g., 10% methanol in dichloromethane with 1% acetic acid) can be used to recover the compound, though this may co-elute other polar impurities.
-
Issue: My product elutes with severe peak tailing.
-
Possible Cause: Strong interaction between the pyridine nitrogen and acidic silanol groups on the silica gel.[4][5]
-
Solution:
-
Add a Competing Base: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (0.1-1% by volume), to the eluent.[4] The added base will preferentially bind to the acidic sites on the silica, allowing your compound to elute with a much more symmetrical peak shape.
-
Use a Different Stationary Phase: Consider using neutral alumina or an end-capped silica gel column, which has fewer free silanol groups.[5]
-
Caption: Workflow for optimizing column chromatography conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general framework. The ideal solvent must be determined experimentally.
1. Solvent Screening:
-
Objective: To identify a solvent (or solvent pair) that dissolves this compound when hot but not when cold.
-
Procedure:
-
Place ~20 mg of your crude material into several small test tubes.
-
Add a potential solvent (e.g., isopropanol, ethanol, acetone, toluene, ethyl acetate/hexane mixture) dropwise to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the tubes that showed poor solubility. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that produces a high yield of well-formed crystals is the best choice.
-
| Solvent System | Solubility (Cold) | Solubility (Hot) | Comments |
| Isopropanol/Water | Low | High | A good candidate. Use isopropanol to dissolve, add hot water dropwise until cloudy, then add a drop of isopropanol to clarify. |
| Toluene | Low | Moderate | May require larger volumes but can be effective for less polar impurities. |
| Ethyl Acetate/Hexane | Variable | High | Dissolve in minimal hot ethyl acetate, then add hexane until turbidity persists. Good for moderately polar compounds. |
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper into a pre-warmed flask.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize yield.[8]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
1. Preparation:
-
Stationary Phase: Silica gel (40-63 µm particle size).
-
Eluent Selection: Based on TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point is 20-40% Ethyl Acetate in Hexanes. If peak tailing is observed on TLC, add 0.5-1% triethylamine (TEA) to the eluent mixture.[4]
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, acetone). Add a small amount of silica gel (~2-3 times the mass of your crude product). Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
2. Column Packing and Running:
-
Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Gently add a thin layer of sand to protect the sample layer.
-
Fill the column with the eluent and apply pressure (air or nitrogen) to begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
- Organic Syntheses Procedure. (n.d.). α-Carboline.
- Wiley-VCH. (n.d.). Supporting Information.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ChemBK. (2024). (2,5-dichloropyridin-3-yl)methanol.
- Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.
- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
- Wikipedia. (n.d.). 2,6-Dichloropyridine.
Sources
- 1. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 2. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 3. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Byproduct formation during the oxidation of (2,6-Dichloropyridin-3-yl)methanol
Technical Support Center: Oxidation of (2,6-Dichloropyridin-3-yl)methanol
This guide provides in-depth troubleshooting and frequently asked questions concerning the oxidation of this compound to its corresponding aldehyde, 2,6-dichloropyridine-3-carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical compounds, and controlling byproduct formation is paramount for achieving high purity and yield. This document is intended for researchers, scientists, and drug development professionals.
Section 1: General FAQs and Strategic Overview
Q1: What are the most common and reliable methods for oxidizing this compound?
A1: The oxidation of primary alcohols to aldehydes requires mild conditions to prevent over-oxidation to the carboxylic acid. For a substrate like this compound, three methods are widely recognized for their reliability and compatibility with the heterocyclic nature of the molecule:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (TEA). It is known for its mildness and broad functional group tolerance.[1][2]
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, the Dess-Martin periodinane, in a chlorinated solvent at room temperature.[3][4] This method is favored for its operational simplicity and neutral pH conditions.[5]
-
Manganese Dioxide (MnO₂) Oxidation: A heterogeneous oxidation that is particularly effective for activated alcohols, such as allylic, benzylic, or, in this case, heterocyclic methanols.[6][7] The reaction's success is highly dependent on the activation state of the MnO₂.
Q2: Why is byproduct formation a critical concern for this specific oxidation?
A2: The target product, 2,6-dichloropyridine-3-carbaldehyde, is often an intermediate in a multi-step synthesis of active pharmaceutical ingredients (APIs). Impurities and byproducts can be difficult to separate due to similar polarities and chemical properties. These impurities can interfere with subsequent reaction steps, lead to the formation of undesired side products, and complicate the final purification of the API, which is subject to stringent regulatory standards.
Comparative Overview of Recommended Oxidation Methods
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) | Manganese Dioxide (MnO₂) |
| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane | Activated Manganese Dioxide |
| Typical Temperature | -78 °C | Room Temperature | Room Temperature to Reflux |
| Key Byproducts | Dimethyl sulfide (DMS), CO, CO₂, Triethylammonium chloride | 1-acetoxy-1,2-benziodoxol-3(1H)-one, Acetic Acid | MnO, H₂O |
| Common Issues | Foul odor (DMS), Strict temperature control required, Pummerer rearrangement | Gummy byproduct complicates workup, Reagent is moisture-sensitive | Variable reagent activity, Large excess required, Heterogeneous reaction |
| Advantages | High yield, Mild conditions, Reliable | Operationally simple, Neutral conditions | Product isolation is simple (filtration) |
Section 2: Troubleshooting Guide for Swern Oxidation
The Swern oxidation is a powerful method, but its success hinges on rigorous control of reaction parameters.
Workflow for a Successful Swern Oxidation
Caption: Standard workflow for the Swern oxidation protocol.
FAQs and Troubleshooting
Q: My reaction produced a strong, unpleasant smell, and my yield is low. What happened? A: The potent odor is from dimethyl sulfide (DMS), a standard byproduct of the Swern oxidation.[1] Low yield, however, often points to temperature control issues. If the reaction is allowed to warm up prematurely, especially before the addition of the base (triethylamine), side reactions can occur. The primary culprit is often the Pummerer rearrangement of the alkoxysulfonium salt intermediate.
Q: I've isolated a sulfur-containing impurity along with my product. What is it and how can I avoid it? A: You have likely formed a methylthiomethyl (MTM) ether or a related thioacetal. This occurs when the alkoxysulfonium ylide intermediate reacts with the product aldehyde. This side reaction is highly temperature-dependent.
Troubleshooting Decision Tree: Swern Oxidation
Caption: Troubleshooting logic for common Swern oxidation issues.
Section 3: Troubleshooting Guide for Dess-Martin Periodinane (DMP) Oxidation
DMP oxidation is favored for its convenience, but challenges often arise during the workup phase.
Protocol: DMP Oxidation and Optimized Workup
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add Dess-Martin periodinane (1.2-1.5 eq) in one portion at room temperature.[8]
-
Monitoring: Stir the reaction for 1-3 hours. Monitor by TLC or LC-MS until starting material is consumed.
-
Crucial Workup Step: Upon completion, dilute the reaction mixture with DCM. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).
-
Stir and Separate: Stir this biphasic mixture vigorously for 15-30 minutes. The insoluble iodine byproducts will dissolve. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.[9]
FAQs and Troubleshooting
Q: After my reaction, I have a thick, white, gummy precipitate that is trapping my product. How do I get rid of it? A: This is the most common issue with DMP oxidations. The precipitate is the byproduct, 1-acetoxy-1,2-benziodoxol-3(1H)-one. The optimized workup protocol described above is specifically designed to address this. The sodium thiosulfate reduces the iodine species, and the bicarbonate solution neutralizes the acetic acid byproduct, converting the precipitate into water-soluble salts that are easily removed in the aqueous layer.[9]
Q: My starting material appears to be degrading, and I'm seeing new spots on my TLC plate. What is happening? A: The DMP oxidation produces two equivalents of acetic acid.[4] If your starting material or product contains acid-labile functional groups, this can cause degradation.
-
Solution: Buffer the reaction by adding 1-2 equivalents of pyridine or solid sodium bicarbonate to the reaction mixture at the start. This will neutralize the acetic acid as it forms.
Q: The reaction is very slow. Can I accelerate it? A: Yes. The rate of DMP oxidation can be significantly increased by the addition of a small amount of water (1 equivalent) to the reaction mixture.[4] However, exercise caution, as this can sometimes promote side reactions with highly sensitive substrates.
Section 4: Troubleshooting Guide for Manganese Dioxide (MnO₂) Oxidation
This heterogeneous oxidation is simple in principle, but its effectiveness is highly dependent on the quality of the reagent.
FAQs and Troubleshooting
Q: My MnO₂ oxidation is not proceeding to completion, even after extended reaction times. A: This is almost always due to the activity of the manganese dioxide.
-
Cause: The oxidizing power of MnO₂ varies greatly depending on its method of preparation and activation. Commercially available "activated" MnO₂ is often recommended, but its activity can diminish over time.
-
Solution:
-
Use a larger excess: It is common to use a 5- to 20-fold mass excess of MnO₂.[6]
-
Activate your MnO₂: Before use, heat the MnO₂ in an oven at 110-120 °C for several hours under vacuum to remove adsorbed water.
-
Consider a different solvent: While DCM or chloroform are common, sometimes heating in a solvent like toluene can drive the reaction to completion.
-
Q: How do I effectively remove the fine MnO₂ powder after the reaction? A: Filtration can be slow due to the fine particulate nature of MnO₂.
-
Solution: After the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM) and filter it through a pad of Celite® or diatomaceous earth. This creates a filter bed that prevents the fine MnO₂ particles from clogging the filter paper. Wash the filter cake thoroughly with additional solvent to recover all the product.
Q: Could the pyridine nitrogen be interfering with the MnO₂ oxidation? A: The pyridine nitrogen can coordinate to the manganese surface, potentially influencing the reaction rate. However, MnO₂ is well-documented for the oxidation of various heterocyclic methanols. The primary factor for success remains the reagent's activity rather than substrate inhibition in this case. The mechanism is believed to occur via a radical process on the surface of the MnO₂ particles.[6]
References
- Swern oxid
- Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]
- Swern Oxid
- The Swern Oxidation: Mechanism and Fe
- Swern Oxid
- 2,6-Dichloropyridine. Wikipedia. [Link]
- Dess-Martin Oxid
- Manganese Dioxide, MnO₂. Wordpress. [Link]
- Dess–Martin periodinane (DMP)
- Dess–Martin oxid
- Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]
- Manganese(IV) oxide. Organic Chemistry Portal. [Link]
- Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. YouTube. [Link]
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin Periodinane [merckmillipore.com]
- 6. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE CAS#: 55304-73-9 [amp.chemicalbook.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low conversion rates in (2,6-Dichloropyridin-3-yl)methanol reactions
Technical Support Center: (2,6-Dichloropyridin-3-yl)methanol Reactions
Welcome to the technical support resource for troubleshooting reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound as the electrophile is showing low to no conversion. What are the primary causes and how can I fix it?
A1: Low conversion in Suzuki-Miyaura couplings with this substrate is a frequent challenge. The issues typically stem from two core properties of dichloropyridine substrates: the high strength of the Carbon-Chlorine (C-Cl) bond and the potential for the pyridine nitrogen to inhibit the palladium catalyst.[1][2]
Expertise & Experience: The Causality Behind the Challenge
The rate-limiting step in many cross-coupling reactions is the initial oxidative addition of the palladium(0) catalyst to the aryl halide. C-Cl bonds are significantly stronger and less reactive than their C-Br or C-I counterparts, making this step energetically demanding.[1] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the electron-deficient palladium center, forming a stable off-cycle complex that effectively sequesters the catalyst and halts turnover.[1]
Troubleshooting Workflow:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating aryl chlorides. You must use a system designed for this challenge.
-
Action: Switch to a catalyst system featuring bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are industry standards for coupling aryl chlorides.[1][2] These ligands accelerate the oxidative addition and their steric bulk can disfavor pyridine coordination.
-
Consider Precatalysts: Using stable, well-defined precatalysts (e.g., BrettPhos Pd G3) can ensure a consistent concentration of the active Pd(0) species and improve reproducibility.[2]
-
-
Assess the Base and Solvent: The base is not merely a proton scavenger; it is critical for activating the boronic acid in the transmetalation step.[1]
-
Action: Employ a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often an excellent choice.[1][2] Ensure the base is finely ground and anhydrous.
-
Solvent Choice: A mixture of a non-polar solvent like toluene or dioxane with a small amount of water (e.g., 10:1 v/v) is often beneficial. Water can help solubilize the base and boronate species, facilitating the reaction.[1]
-
-
Increase Reaction Temperature: The energy barrier for C-Cl bond activation necessitates higher temperatures.
Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on this compound, but the reaction is sluggish and incomplete. Why is this happening?
A2: While the chlorine atoms on the pyridine ring are activated towards nucleophilic attack (relative to a chlorobenzene), the reaction can still be challenging. The primary issue is often insufficient activation of the ring or a nucleophile that is not potent enough. The introduction of a first substituent can also deactivate the ring towards a second substitution.[3]
Expertise & Experience: The Causality Behind the Challenge
SNAr reactions proceed via a negatively charged Meisenheimer intermediate.[4] The stability of this intermediate dictates the reaction rate. The electron-withdrawing pyridine nitrogen helps stabilize this intermediate, particularly for substituents at the 2- and 4-positions.[5][6] However, if the incoming nucleophile is weak or if the reaction conditions do not favor the formation of the Meisenheimer complex, the reaction will be slow.
Troubleshooting Workflow:
-
Enhance Nucleophilicity:
-
Action: If using an alcohol or amine nucleophile, deprotonate it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS, NaOtBu) to generate the more potent alkoxide or amide anion.
-
-
Increase Thermal Energy:
-
Action: Heat the reaction. SNAr reactions often require elevated temperatures (e.g., >100 °C) or even microwave conditions to proceed at a reasonable rate.
-
-
Solvent Selection:
-
Action: Use a polar, aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. They also help to stabilize the charged Meisenheimer intermediate.
-
-
Consider the Hydroxymethyl Group: The -CH₂OH group is a potential site for unwanted side reactions.
-
Action: If you suspect the hydroxymethyl group is interfering (e.g., by being deprotonated by a strong base and acting as a competing nucleophile), consider protecting it before the SNAr reaction. A silyl ether (e.g., TBS) is a common and robust choice.
-
Data & Protocols
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Bulky, electron-rich ligand system proven for C-Cl activation.[1][2] |
| Base | K₃PO₄ (2.0 equiv) | Strong, non-nucleophilic base that effectively promotes transmetalation.[1][2] |
| Solvent | Toluene/Water (10:1 v/v) | Toluene provides high temperature; water aids in dissolving the base.[1] |
| Temperature | 100-110 °C | Necessary to overcome the activation energy of the C-Cl bond.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous, degassed Toluene and Water (10:1 v/v)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[1]
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining solvent mixture.
-
Thoroughly degas the reaction mixture by bubbling with argon for 15 minutes or by three freeze-pump-thaw cycles.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7][8]
Visualized Workflows & Mechanisms
Diagram 1: General Troubleshooting Workflow for Low Conversion
This diagram outlines a systematic approach to diagnosing low conversion rates in reactions involving this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of (2,6-Dichloropyridin-3-yl)methanol
Introduction
(2,6-Dichloropyridin-3-yl)methanol is a pivotal building block in contemporary drug discovery and materials science. Its trifunctional nature—featuring two reactive chlorine atoms at distinct positions and a nucleophilic hydroxymethyl group—offers a versatile platform for constructing complex molecular architectures. However, the very features that make this substrate valuable also present significant challenges in palladium-catalyzed cross-coupling reactions. Researchers frequently encounter issues with low yield, stalled reactions, and rapid catalyst death.
This technical guide is designed to serve as a dedicated support resource for scientists utilizing this substrate. It moves beyond generic advice to provide a focused, in-depth analysis of the specific catalyst deactivation pathways relevant to this compound. By understanding the root causes of these issues, researchers can rationally design experiments, troubleshoot failed reactions, and ultimately accelerate their research programs.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction has stalled after a short period, and LC-MS analysis shows only starting material and trace product. What is the most likely cause of this sudden catalyst death?
A1: This is a classic symptom of acute catalyst inhibition, most likely caused by the substrate itself. The primary culprit is the pyridine nitrogen.
-
Root Cause: Pyridine Poisoning. The lone pair of electrons on the pyridine nitrogen can act as a strong ligand, coordinating irreversibly to the palladium(0) catalytic center.[1][2] This binding occupies the coordination site required for the oxidative addition of the C-Cl bond, effectively shutting down the catalytic cycle before it can gain momentum.[3]
-
Recommended Actions:
-
Switch to a More Robust Ligand System: Standard phosphine ligands like PPh₃ are often insufficient. Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes).[1][4] The steric bulk of these ligands creates a protective pocket around the palladium center, hindering coordination of the pyridine nitrogen while still allowing the C-Cl bond to access the metal for oxidative addition.[4]
-
Use a Palladium Precatalyst: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed for the slow, controlled release of the active L-Pd(0) species.[1] This helps to maintain a low concentration of the active catalyst at any given time, reducing the probability of bimolecular decomposition or inhibition.
-
Check Reagent Purity: Ensure all reagents, especially the boronic acid or ester partner in Suzuki couplings, are pure. Boronic acids can degrade over time to form boroxines, which can interfere with the reaction.[2]
-
Q2: My reaction mixture is turning black, and I'm observing the formation of a precipitate (palladium black). How can I prevent this catalyst decomposition?
A2: The formation of palladium black indicates the aggregation of the active Pd(0) species into inactive palladium nanoparticles.[5] This is a common deactivation pathway, particularly under harsh conditions.
-
Root Cause 1: Thermal Instability. High reaction temperatures, while often necessary to activate C-Cl bonds, can accelerate the rate at which catalyst particles collide and aggregate.[2][5]
-
Root Cause 2: Incomplete Ligand Association. If the concentration of the supporting ligand is insufficient or if the ligand dissociates too readily from the metal, the "naked" Pd(0) species are highly prone to aggregation.
-
Root Cause 3: Oxidative Degradation. The presence of trace oxygen can lead to the oxidation of Pd(0) to Pd(II), which can then undergo various decomposition pathways.[2]
-
Recommended Actions:
-
Optimize Reaction Temperature: Determine the lowest possible temperature that still allows for efficient oxidative addition. It is often better to run the reaction for a longer time at a lower temperature (e.g., 80-100 °C) than for a shorter time at a very high temperature.[2]
-
Increase Ligand-to-Palladium Ratio: Adding a slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can help ensure the palladium center remains coordinated and stabilized throughout the reaction.
-
Ensure Rigorous Inert Conditions: This cannot be overstated. Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period.[6] The reaction vessel must be purged of air, and the reaction should be run under a positive pressure of an inert gas.
-
Q3: I am attempting a mono-coupling reaction, but my results are inconsistent. I'm getting a mixture of starting material, the desired mono-coupled product, and some di-coupled product. How can I improve selectivity?
A3: Achieving selective mono-arylation on a dihalogenated substrate requires careful control over reaction conditions to exploit the subtle differences in reactivity between the two C-Cl bonds.
-
Root Cause: Similar Reactivity of C-Cl Bonds. While the C2 and C6 positions are electronically distinct, under highly active catalytic conditions, the second coupling can occur before the first has gone to completion. The C2-Cl bond is generally more challenging to activate due to its proximity to the electron-withdrawing nitrogen atom.[7][8]
-
Recommended Actions:
-
Control Stoichiometry: Use a slight deficiency or exactly one equivalent of the coupling partner (e.g., boronic acid). This ensures there is not enough of the nucleophile present to facilitate the second coupling.
-
Lower Catalyst Loading and Temperature: Reducing the catalyst concentration and reaction temperature will slow down the overall reaction rate, often amplifying the intrinsic reactivity difference between the two positions and allowing for the reaction to be stopped after the first coupling.
-
Careful Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed and the mono-coupled product is maximized, quench the reaction immediately to prevent the formation of the di-coupled byproduct.
-
Q4: I'm observing a significant amount of a hydrodehalogenated byproduct (where one or both chlorine atoms are replaced by hydrogen). What causes this and how can it be minimized?
A4: Hydrodehalogenation is a common side reaction in cross-coupling, arising from competing pathways that introduce a proton instead of the desired coupling partner.
-
Root Cause 1: Water in the Reaction. Water can act as a proton source. It can come from wet solvents or, more commonly, from the base itself (e.g., K₂CO₃ or K₃PO₄ can be hygroscopic).
-
Root Cause 2: β-Hydride Elimination from Alkyl Partners. If your coupling partner is an organometallic reagent with β-hydrogens (e.g., in a Suzuki coupling with an alkyl boronic acid), the intermediate alkylpalladium complex can undergo β-hydride elimination.[9][10] While the hydroxymethyl group on the pyridine is attached to an sp² carbon and cannot directly undergo this process, it's a critical consideration for the incoming group.
-
Root Cause 3: Amine or Alcohol as a Proton Source. If using an amine base or alcohol solvent, these can also serve as proton sources under certain conditions.
-
Recommended Actions:
-
Use Anhydrous Reagents: Dry solvents rigorously. Bake solid bases like K₂CO₃ or K₃PO₄ in an oven under vacuum before use and store them in a desiccator.[6]
-
Protect the Hydroxymethyl Group: While not always necessary, protecting the -CH₂OH group as a silyl ether (e.g., -CH₂OTBS) can eliminate it as a potential proton source and prevent any unwanted coordination to the palladium center.[11] This is a useful diagnostic experiment to determine if the hydroxyl group is playing an interfering role.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best "go-to" catalyst system for a Suzuki-Miyaura coupling with this compound?
-
A: A highly reliable starting point is using a second-generation (G2) or third-generation (G3) Buchwald precatalyst with a bulky biarylphosphine ligand.[1] For example, XPhos Pd G3 (2 mol%) with K₃PO₄ as the base in a solvent like 1,4-dioxane or toluene at 90-110 °C is a robust combination known to be effective for activating challenging aryl chlorides.[1]
-
-
Q: Can I use the same catalyst for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions with this substrate?
-
A: Not necessarily. While the general principles apply, optimal conditions vary.
-
Sonogashira: Often requires a copper(I) co-catalyst (e.g., CuI) in addition to the palladium catalyst (e.g., PdCl₂(PPh₃)₂).[12] Copper-free conditions are possible but may require specific ligands.
-
Buchwald-Hartwig Amination: Success is highly dependent on both the ligand and the base. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[13][14] Ligands like Xantphos or Josiphos are often effective.[8]
-
-
-
Q: How does the hydroxymethyl group affect the reaction?
-
A: The primary concerns are its potential to act as a proton source or to coordinate with the palladium catalyst. Coordination could alter the electronic properties of the palladium center, potentially slowing down key steps like reductive elimination.[15][16] In most cases, its effect is minimal, but if you are experiencing unexplained low yields, performing a control reaction with the hydroxyl group protected is a valuable troubleshooting step.[11]
-
Visualizing Deactivation and Troubleshooting
Key Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways through which the active Pd(0) catalyst can be deactivated during the cross-coupling of this compound.
Caption: Primary catalyst deactivation pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common issues encountered in the reaction.
Caption: A logical workflow for troubleshooting failed reactions.
Experimental Protocols & Data
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | Toluene | 80-100 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | Dioxane | 100 | >90 | 1-2 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | >95 | 1-3 |
| Data adapted from literature for similar challenging chloropyridine substrates.[1] |
Protocol: General Procedure for a Diagnostic Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and oven-dried (3.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the oven-dried K₃PO₄.
-
Inerting: Add the XPhos Pd G3 precatalyst. Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting material.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid - Benchchem.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC - NIH.
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - NIH.
- Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA - TCI Chemicals.
- Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group.
- Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes | Inorganic Chemistry - ACS Publications.
- β-Hydride elimination - Wikipedia.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem.
- Buchwald–Hartwig amination - Wikipedia.
- β-Hydride Elimination - OpenOChem Learn.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol - Benchchem.
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
- 9. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 10. β-Hydride Elimination | OpenOChem Learn [learn.openochem.org]
- 11. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 16. pubs.acs.org [pubs.acs.org]
Stability issues of (2,6-Dichloropyridin-3-yl)methanol under acidic conditions
Created by the Gemini Application Science Team January 2026
This guide is intended for researchers, scientists, and drug development professionals who are using (2,6-Dichloropyridin-3-yl)methanol in their experimental workflows. Here, we address potential stability issues that may arise when this compound is subjected to acidic conditions. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to ensure the integrity of your experiments.
Introduction to the Stability Profile of this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a hydroxymethyl group on a dichlorinated pyridine ring, presents specific stability considerations, particularly in acidic environments. The presence of the basic pyridine nitrogen, the benzylic alcohol-like hydroxymethyl group, and the electron-withdrawing chloro substituents all contribute to its reactivity.
Under acidic conditions, the pyridine nitrogen is expected to be protonated, forming a pyridinium salt. This protonation can significantly influence the reactivity of the entire molecule. This guide will walk you through the potential degradation pathways and provide you with actionable advice for your experimental setups.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected byproducts in my reaction mixture containing this compound when using an acidic catalyst. What could be happening?
A1: The presence of unexpected byproducts when using this compound under acidic conditions is likely due to acid-catalyzed degradation. There are two primary degradation pathways to consider:
-
Formation of a Benzylic Carbocation: The hydroxymethyl group, being at a benzylic-like position, is susceptible to acid-catalyzed elimination. The acidic medium protonates the hydroxyl group, forming a good leaving group (water). Subsequent loss of water generates a resonance-stabilized benzylic carbocation. This carbocation is highly reactive and can undergo several reactions:
-
Reaction with Nucleophiles: The carbocation can be trapped by any nucleophile present in the reaction mixture. This could be the solvent (e.g., water, methanol), the counter-ion of the acid, or another reactant.
-
Dimerization/Polymerization: The carbocation can react with another molecule of this compound, leading to the formation of dimers or oligomers.
-
-
Nucleophilic Substitution on the Pyridine Ring: While less common for chloropyridines unless under harsh conditions or with specific nucleophiles, strong acids at elevated temperatures could potentially promote the hydrolysis of the chloro-substituents, leading to the formation of corresponding hydroxypyridine derivatives.
The protonation of the pyridine nitrogen exacerbates the lability of the hydroxymethyl group by increasing the electron-withdrawing nature of the pyridine ring.
Q2: What are the likely structures of the degradation products?
A2: Based on the probable degradation pathways, the following are potential byproducts:
-
Ether Formation: If your reaction is conducted in an alcohol solvent (e.g., methanol, ethanol), the benzylic carbocation can be trapped by the solvent to form the corresponding ether.
-
Ester Formation: If a carboxylic acid is present, esterification with the hydroxymethyl group can occur, which is an equilibrium process.
-
Dimeric Ether: The carbocation could be trapped by the hydroxyl group of another molecule of this compound to form a dimeric ether.
-
(2,6-Dichloropyridin-3-yl)methane: In the presence of a reducing agent, the benzylic alcohol could be reduced[1].
Q3: At what pH range should I be concerned about the stability of this compound?
A3: Significant degradation is more likely to occur in strongly acidic conditions (pH < 4). The rate of degradation will be dependent on the specific acid used, its concentration, the reaction temperature, and the presence of other nucleophiles. As a general guideline, it is advisable to conduct preliminary stability studies if your experimental conditions involve a pH below 4 for an extended period, especially at elevated temperatures. Forced degradation studies on related pyridine derivatives often utilize 0.1 M to 1.0 M HCl to assess stability[2].
Q4: I need to perform a reaction under acidic conditions. What precautions can I take to minimize the degradation of this compound?
A4: To minimize degradation, consider the following strategies:
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Degradation reactions, like most chemical reactions, are accelerated by heat.
-
Reaction Time: Monitor the reaction progress closely and minimize the reaction time. Quench the reaction as soon as the desired transformation is complete.
-
Choice of Acid: If possible, use a milder acid or a lower concentration of the acid. In some cases, a solid-supported acid catalyst might offer better control and easier removal.
-
Protecting Groups: If the hydroxymethyl group is not the reactive site for your desired transformation, consider protecting it as an ether (e.g., silyl ether) or an ester. These protecting groups can be cleaved under specific conditions that may not affect the rest of the molecule.
-
Anhydrous Conditions: If water is not a reactant, conducting the reaction under anhydrous conditions can prevent hydrolysis of the benzylic alcohol.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of the desired product and multiple unidentified spots on TLC/LC-MS. | Acid-catalyzed degradation of this compound. | 1. Analyze Byproducts: Attempt to identify the major byproducts by LC-MS to confirm the degradation pathway. 2. Optimize Reaction Conditions: Systematically lower the reaction temperature and acid concentration. 3. Run a Control Experiment: Subject this compound to the reaction conditions without other reactants to isolate its stability. |
| Formation of a viscous, insoluble material in the reaction mixture. | Polymerization initiated by the formation of a benzylic carbocation. | 1. Dilute Reaction Mixture: Run the reaction at a lower concentration. 2. Use a Scavenger: If appropriate for your reaction, add a non-interfering nucleophile in a small amount to trap the carbocation. 3. Protecting Group Strategy: Protect the hydroxyl group before subjecting the molecule to strongly acidic conditions. |
| Inconsistent reaction outcomes. | Variable amounts of water in the reaction mixture leading to inconsistent rates of hydrolysis. | 1. Use Anhydrous Solvents and Reagents: Ensure all components of the reaction are thoroughly dried. 2. Standardize Procedures: Maintain consistent reaction setup and handling procedures. |
Visualizing Degradation Pathways and Experimental Workflows
Diagram 1: Proposed Acid-Catalyzed Degradation Pathway
Caption: A systematic workflow for troubleshooting stability issues of this compound.
Experimental Protocol: Stability Assessment of this compound under Acidic Conditions
This protocol provides a general method for assessing the stability of this compound in an acidic solution.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Test Sample: In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M hydrochloric acid.
-
Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of water.
-
-
Incubation: Incubate both samples at a controlled temperature (e.g., 50 °C) for a set period (e.g., 24 hours). Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: At each time point, take a 100 µL aliquot of each sample and quench the reaction by adding it to 100 µL of saturated sodium bicarbonate solution.
-
Analysis: Dilute the quenched samples with the mobile phase and analyze by HPLC.
-
Data Interpretation: Compare the chromatograms of the test sample and the control sample at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks in the test sample indicate degradation.
References
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
- Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. National Institutes of Health (NIH).
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- The Acid-catalyzed Hydrolysis of 4-Dimethoxymethylpyridinium Ion. ElectronicsAndBooks.
- Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library.
Sources
Technical Support Center: Strategies for Overcoming Poor Solubility of (2,6-Dichloropyridin-3-yl)methanol
Welcome to the technical support center for handling (2,6-Dichloropyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound in various reaction solvents. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure your experiments proceed efficiently and effectively.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific problems you might face during your experiments with this compound and offers practical, field-tested solutions.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Incomplete Dissolution at Room Temperature | The intrinsic low solubility of this compound in the chosen solvent. | 1. Solvent Screening: Test a range of solvents with varying polarities. Based on the structure (a polar hydroxymethyl group and a less polar dichloropyridine ring), polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) or polar protic solvents (e.g., ethanol, methanol) are good starting points.[1][2] 2. Gentle Heating: Gradually increase the temperature of the solvent while stirring to enhance the dissolution rate. Many organic compounds show increased solubility at higher temperatures.[3] |
| Precipitation Upon Cooling or Reagent Addition | The solution was saturated or near-saturated at a higher temperature, and the solubility limit was exceeded upon cooling or a change in the solvent matrix. | 1. Maintain Elevated Temperature: If the reaction conditions permit, maintain the temperature at which the compound is fully dissolved. 2. Use a Co-solvent System: Introduce a second, miscible solvent in which the compound is more soluble. This can maintain solubility even at lower temperatures. A detailed protocol for co-solvent selection is provided below. |
| Slow or Incomplete Reaction Despite Apparent Dissolution | The concentration of the dissolved reactant is below the threshold required for an efficient reaction rate. | 1. Increase Solvent Volume: If practical, increase the total volume of the solvent to dissolve more of the starting material. 2. Employ Solubility Enhancement Techniques: Consider methods like sonication to create a supersaturated solution or the use of a phase-transfer catalyst if the reaction involves multiple phases. |
| Difficulty in Finding a Suitable Single Solvent | The molecule has both polar (hydroxymethyl) and non-polar (dichloropyridine) characteristics, making it difficult to find a single solvent that effectively solvates both parts of the molecule. | This is a classic case where a co-solvent system is highly beneficial. A mixture of a polar protic solvent (like methanol or ethanol) and a polar aprotic solvent (like THF or dichloromethane) can often provide the ideal balance of polarity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound based on its structure?
A1: The molecular structure of this compound contains a polar hydroxymethyl group (-CH₂OH) and a moderately polar dichloropyridine ring. The hydroxyl group can participate in hydrogen bonding, suggesting good solubility in polar protic solvents like methanol and ethanol.[1][2] The dichloropyridine ring provides some non-polar character, and the nitrogen atom can act as a hydrogen bond acceptor. Therefore, polar aprotic solvents such as acetone, acetonitrile, DMSO, and DMF are also expected to be effective.[1] Conversely, solubility in nonpolar solvents like hexane and toluene is likely to be low.
Q2: How can I quickly screen for an effective solvent?
A2: A small-scale solubility test is recommended. Add a few milligrams of this compound to a vial and add the test solvent dropwise while stirring. Observe the dissolution. This can be done with a panel of common laboratory solvents to quickly identify promising candidates for your reaction. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: Is heating a safe and effective method to increase solubility?
A3: Yes, for many compounds, solubility increases with temperature. However, it is crucial to consider the thermal stability of this compound and other reactants in your mixture. Always heat gently and monitor for any signs of degradation (e.g., color change). Ensure your reaction vessel is appropriately sealed to prevent solvent loss, especially with volatile solvents.
Q4: When should I consider using a co-solvent system?
A4: A co-solvent system is ideal when a single solvent does not provide adequate solubility or when you need to modify the properties of the reaction medium (e.g., polarity, boiling point). For instance, if your compound dissolves in a high-boiling point solvent like DMF but the reaction requires a lower temperature, you could use a co-solvent like THF to create a suitable mixture.
Q5: Can sonication be used to improve dissolution?
A5: Sonication uses high-frequency sound waves to agitate the solvent and solute particles, which can accelerate the dissolution process. It is particularly useful for breaking up aggregates of solid material and can sometimes help in preparing supersaturated solutions. This is a non-invasive method that can be applied to your reaction mixture.
Solubility Profile of Structurally Similar Compounds
| Solvent | Solubility (mole fraction) at 298.15 K (25 °C) | General Trend with Increasing Temperature |
| 1,4-dioxane | ~0.45 | Positive |
| Dichloromethane | ~0.42 | Positive |
| n-Butyl acetate | ~0.38 | Positive |
| Ethyl acetate | ~0.35 | Positive |
| Methyl acetate | ~0.33 | Positive |
| Acetonitrile | ~0.30 | Positive |
| n-Butanol | ~0.25 | Positive |
| Isopropanol | ~0.18 | Positive |
| Ethanol | ~0.15 | Positive |
| Methanol | ~0.10 | Positive |
| Cyclohexane | ~0.08 | Positive |
| n-Hexane | ~0.05 | Positive |
Data adapted for 2,3-Dichloropyridine and should be used as a qualitative guide for this compound.[4]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective single solvent for dissolving this compound at a desired concentration.
Materials:
-
This compound
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, DMF, DMSO, THF, dichloromethane, ethyl acetate)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stir plate and stir bars
-
Vortex mixer
Procedure:
-
Weigh a specific amount of this compound (e.g., 10 mg) into each labeled vial.
-
Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.
-
Cap the vial and vortex for 30 seconds.
-
Place the vial on a magnetic stir plate and stir for 5 minutes at room temperature.
-
Visually inspect for dissolution. If the solid has dissolved, the solubility is at least 20 mg/mL.
-
If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 0.5 mL) and repeat steps 3-5.
-
Continue this process until the solid dissolves or a practical solvent volume is reached.
-
Repeat for all selected solvents.
Caption: Workflow for systematic solvent screening.
Protocol 2: Developing a Co-solvent System
Objective: To find a miscible solvent pair that provides optimal solubility for this compound.
Materials:
-
This compound
-
A primary solvent in which the compound has some, but limited, solubility.
-
A co-solvent in which the compound is highly soluble.
-
Graduated cylinders or pipettes
-
Beaker with a magnetic stir bar
Procedure:
-
Add the this compound and the primary solvent to the beaker to create a slurry.
-
While stirring, slowly add the co-solvent dropwise.
-
Observe the mixture for signs of dissolution.
-
Continue adding the co-solvent until the solid is completely dissolved.
-
Record the final ratio of the primary solvent to the co-solvent. This ratio can be optimized for your specific reaction concentration.
Caption: Decision tree for enhancing solubility.
References
Sources
Preventing decomposition of (2,6-Dichloropyridin-3-yl)methanol during heating
From the desk of the Senior Application Scientist
Welcome to the technical support guide for (2,6-Dichloropyridin-3-yl)methanol. This resource is designed for our partners in research, discovery, and process development. We understand that working with highly functionalized intermediates presents unique challenges. This guide compiles field-proven insights and troubleshooting protocols to address a critical issue: preventing thermal decomposition of this compound during experimental procedures that require heating. Our goal is to help you maintain the integrity of your material, ensure reproducibility, and maximize yield.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turns dark brown or black upon heating. What is causing this discoloration?
This is a common observation and typically indicates thermal decomposition and subsequent polymerization or charring. This compound, like many functionalized pyridines and benzyl alcohols, possesses multiple reactive sites that can be activated by heat. The discoloration is likely due to the formation of complex, high-molecular-weight byproducts.
The primary chemical culprits are:
-
Oxidation of the Methanol Group: The hydroxymethyl (-CH2OH) group is susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen or catalytic impurities. This can form the corresponding aldehyde (2,6-Dichloropyridine-3-carbaldehyde) and carboxylic acid (2,6-Dichloronicotinic acid). These products can then participate in further condensation and polymerization reactions.
-
Pyridine Ring Instability: The electron-deficient pyridine ring, substituted with two strong electron-withdrawing chloro groups, can be susceptible to nucleophilic attack or other complex degradation pathways, particularly under harsh thermal conditions. When heated, some chloropyridines can emit toxic fumes of chlorides and nitrogen oxides.[1][2]
Q2: I'm observing new, unexpected peaks in my HPLC/GC-MS analysis after my heating step. What are the most probable decomposition products?
Based on the structure of this compound, the most likely degradation products you are observing fall into three main categories. Understanding these can help in identifying the peaks and refining your process.
| Product Category | Potential Compounds | Formation Mechanism | Analytical Signature |
| Oxidation Products | 2,6-Dichloropyridine-3-carbaldehyde, 2,6-Dichloronicotinic acid | Stepwise oxidation of the primary alcohol group. This is often accelerated by air (oxygen) and trace metal impurities. | In HPLC, expect a shift to different retention times. In MS, look for corresponding molecular ions (M+H or M-H) for the aldehyde and acid. |
| Dehalogenation Products | (6-Chloropyridin-3-yl)methanol, (2-Chloropyridin-3-yl)methanol, Pyridin-3-ylmethanol | Reductive or nucleophilic removal of one or both chlorine atoms. This can be catalyzed by certain metals or reagents.[3][4][5] | In MS, look for molecular ions corresponding to the loss of one chlorine atom (~35 Da) or two chlorine atoms (~70 Da). |
| Condensation/Etherification | Bis((2,6-dichloropyridin-3-yl)methyl) ether | Self-condensation of two alcohol molecules with the elimination of water, often catalyzed by trace acid. | In MS, look for a molecular ion corresponding to (2 * M) - 18, where M is the mass of the starting material. |
Troubleshooting Guide: Proactive Strategies to Prevent Decomposition
Issue: Significant product loss and impurity formation during a reaction requiring temperatures above 60-80 °C.
High temperatures can accelerate decomposition, but careful control of the experimental environment can mitigate these effects significantly.[6][7]
Solution 1: Implement Strict Atmospheric Control
The primary accelerant for decomposition is often atmospheric oxygen.
-
Core Principle: Removing oxygen from the reaction environment prevents oxidative degradation of the methanol group.
-
Recommended Action: Conduct all heating steps under a dry, inert atmosphere. High-purity nitrogen (N2) or argon (Ar) are standard choices. Ensure your glassware is properly dried and the system is purged for an adequate time before heating commences.
Solution 2: Optimize Solvent and pH Conditions
The choice of solvent and the pH of the medium can dramatically influence the stability of the compound.
-
Core Principle: Aprotic, non-polar solvents generally offer better thermal stability. Extreme pH values (both acidic and basic) can catalyze decomposition pathways.
-
Recommended Action:
-
Solvent Selection: If your reaction chemistry allows, consider using high-boiling point aprotic solvents like toluene, xylene, or diphenyl ether instead of protic solvents like alcohols or water.
-
pH Control: Unless your reaction requires it, maintain the mixture at a neutral pH. If acidic or basic conditions are necessary, consider using the mildest possible reagents and minimize exposure time at high temperatures.
-
Solution 3: Introduce Stabilizers or Antioxidants
For particularly sensitive applications, the addition of a chemical stabilizer can be a powerful strategy.
-
Core Principle: Antioxidants sacrificially react with trace oxidants, protecting the target molecule.
-
Recommended Action: Consider adding a small amount (e.g., 0.1 mol%) of a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT). Always run a small-scale control experiment to ensure the stabilizer does not interfere with your desired reaction.
Solution 4: Evaluate for Catalytic Impurities
Trace metals from reagents or reaction vessels can catalyze decomposition.
-
Core Principle: Transition metals can facilitate both oxidation and dehalogenation pathways.
-
Recommended Action:
-
Use high-purity reagents and solvents.
-
Ensure reaction vessels (glassware, stainless steel reactors) are scrupulously clean. If metal catalysis is suspected, consider using glass-lined reactors for larger scale work.
-
Experimental Protocols
Protocol 1: Recommended Setup for Controlled Heating
This protocol provides a baseline for minimizing decomposition during a heated reaction.
-
Vessel Preparation: Select a round-bottom flask of appropriate size. Ensure it is thoroughly cleaned and oven-dried to remove moisture.
-
Reagent Addition: Add this compound and any other solid reagents to the flask.
-
Solvent Addition: Add the chosen anhydrous, de-gassed solvent via cannula or syringe.
-
Inert Gas Purge: Equip the flask with a condenser and a gas inlet/outlet (e.g., a Schlenk line or balloon). Purge the system with dry nitrogen or argon for 15-20 minutes to displace all oxygen.
-
Heating: Place the flask in a pre-heated oil bath or heating mantle with a temperature controller and a contact thermometer to ensure accurate temperature monitoring. Do not exceed the target temperature.[6]
-
Monitoring: Monitor the reaction progress by TLC or periodic sampling (via cannula) for HPLC/GC-MS analysis.
-
Cooldown: Upon completion, cool the reaction mixture to room temperature before exposing it to the atmosphere.
Protocol 2: Analytical Method for Monitoring Decomposition
A robust analytical method is crucial for identifying and quantifying decomposition products.
-
Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is highly effective. Coupling to a Mass Spectrometer (LC-MS) is ideal for definitive peak identification.[8][9]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point is a 60:40 water:acetonitrile mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 256 nm.[10]
-
Injection Volume: 10 µL.
-
-
Analysis: Compare the chromatogram of the heated sample to a standard of the pure starting material. New peaks represent potential degradation products. Use the MS data to determine their molecular weights and infer their structures.
Visualizing Decomposition and Prevention
Potential Decomposition Pathways
The following diagram illustrates the primary degradation routes initiated by thermal stress.
Caption: Fig 1. Major decomposition pathways.
Recommended Experimental Workflow
This workflow provides a logical sequence for minimizing thermal degradation.
Caption: Fig 2. Workflow for thermal stability.
References
- Chen, J., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Environmental Science & Technology.
- PubMed. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-.
- Pharma.Tips. (2024). Avoiding Heat Degradation of APIs in Compression Stages.
- ResearchGate. (n.d.). Mechanism of electrocatalytic oxidation of 4-(hydroxymethyl) pyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- Yamamoto, H., & Itoh, T. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega.
- Li, Y., et al. (2024). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. Water Science & Technology.
- Google Patents. (n.d.). Dechlorination of pyridines in acidic, zinc-containing mediums.
- National Toxicology Program. (n.d.). 2-Chloropyridine. NTP Technical Report.
- PubChem. (n.d.). 3-Chloropyridine.
- PubChem. (n.d.). 2-Chloropyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
Sources
- 1. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 6. Avoiding Heat Degradation of APIs in Compression Stages – Pharma.Tips [pharma.tips]
- 7. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. iwaponline.com [iwaponline.com]
Technical Support Center: Purification of (2,6-Dichloropyyridin-3-yl)methanol
Introduction
Welcome to the technical support guide for the purification of (2,6-Dichloropyridin-3-yl)methanol. This critical intermediate in pharmaceutical synthesis demands high purity to ensure the efficacy and safety of downstream products. This document provides a comprehensive resource for researchers, scientists, and drug development professionals, offering troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its purification. We will explore both conventional and alternative purification methodologies, emphasizing the scientific principles behind each technique to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. Common impurities may include unreacted starting materials, such as 2,6-dichloropyridine, and byproducts from the chlorination process, like various trichloro- and tetrachloropyridines.[1][2] Incomplete reduction of a precursor ester can also lead to residual starting material in the final product.
Q2: My column chromatography is running very slowly, and I'm using a high percentage of methanol. What can I do to speed up the elution of my polar compound?
A2: For polar compounds that exhibit slow elution even with high concentrations of methanol in the mobile phase, there are several strategies you can employ.[3] Consider adding a small percentage of a more polar solvent, such as acetic acid or a basic modifier like triethylamine or ammonium hydroxide, depending on the nature of your compound, to improve solubility and reduce strong interactions with the silica gel.[3] Alternatively, you could explore reverse-phase chromatography, where the stationary phase is nonpolar, and a polar mobile phase is used.
Q3: Is recrystallization a viable method for purifying this compound?
A3: Yes, recrystallization can be a highly effective method for purifying this compound, provided a suitable solvent or solvent system is identified. A good recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[4] It is crucial to perform a solvent screen with small amounts of your crude material to identify the optimal conditions.[4] Water or mixed solvent systems involving alcohols and water can be good starting points to investigate.[4]
Q4: I'm observing poor peak shape and resolution in my preparative HPLC. What could be the cause?
A4: Poor peak shape in preparative HPLC can often be attributed to the sample solvent. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting and band broadening.[5] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase. Additionally, overloading the column with too much sample can also lead to distorted peak shapes.
Q5: Are there any "greener" or more sustainable purification alternatives to traditional column chromatography?
A5: Absolutely. Supercritical Fluid Chromatography (SFC) is an excellent "green" alternative to traditional liquid chromatography. SFC primarily uses supercritical CO2 as the mobile phase, which is non-toxic and readily available.[6][7][8] This significantly reduces the consumption of organic solvents.[6] SFC is particularly well-suited for the separation of polar compounds and can offer faster and more efficient separations compared to HPLC.[6][8][9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | Inappropriate solvent system leading to poor separation of impurities. | Optimize the mobile phase by performing TLC analysis with various solvent mixtures. A good separation on TLC will generally translate to a good separation on the column. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight. | |
| Co-elution of impurities with the desired product. | Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or an alternative purification technique like preparative HPLC or SFC. | |
| No Crystal Formation During Recrystallization | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Impurities are inhibiting crystallization. | Try adding a seed crystal of the pure compound to induce crystallization. Scratching the inside of the flask with a glass rod can also create nucleation sites.[4] | |
| The wrong solvent was chosen. | Perform a thorough solvent screen to find a solvent that dissolves the compound when hot but not when cold.[4] | |
| Product Degradation During Purification | The compound may be sensitive to acidic or basic conditions. | If using silica gel chromatography, which is slightly acidic, consider using neutral alumina or treating the silica gel with a base like triethylamine before use. |
| The compound may be thermally unstable. | Avoid excessive heating during recrystallization or solvent removal. Use a rotary evaporator at a moderate temperature and pressure. |
Alternative Purification Protocols
While traditional methods like recrystallization and column chromatography are effective, alternative techniques can offer advantages in terms of speed, efficiency, and sustainability.
Protocol 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution technique that is ideal for purifying complex mixtures or for obtaining very high purity material.
Rationale: The choice of a C18 reverse-phase column is suitable for polar aromatic compounds like pyridinemethanol derivatives.[10] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, allows for good separation and is compatible with mass spectrometry for fraction analysis.[10]
Experimental Protocol:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 20 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Optimize the gradient based on analytical HPLC data. A typical starting point could be a linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 90:10 A:B).
-
-
Purification:
-
Inject the sample onto the column.
-
Collect fractions as the product peak elutes.
-
Analyze the fractions by TLC or analytical HPLC to identify the pure fractions.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize or extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the purified product.
-
Protocol 2: Supercritical Fluid Chromatography (SFC)
SFC is a powerful and environmentally friendly purification technique that utilizes supercritical CO2 as the primary mobile phase.
Rationale: SFC is an excellent choice for purifying polar compounds and can offer significant advantages in terms of speed and reduced solvent consumption.[6][7] The use of a polar stationary phase and a modifier like methanol allows for the effective separation of polar analytes.[6][8]
Experimental Protocol:
-
System Preparation:
-
Column: A polar stationary phase column (e.g., silica, diol, or amino-propyl).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol.
-
Gradient: A typical gradient might start at 5% methanol and ramp up to 40% over 10-15 minutes.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
Detection: UV or Mass Spectrometry.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a suitable solvent, such as methanol.
-
-
Purification:
-
Inject the sample into the SFC system.
-
Collect the fractions containing the purified product.
-
-
Product Isolation:
-
The CO2 in the collected fractions will evaporate, leaving the product dissolved in the methanol modifier.
-
Remove the methanol under reduced pressure to obtain the pure this compound.
-
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
Caption: Standard workflow for column chromatography.
References
- How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32018]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32018)
- Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]
- What is Supercritical Fluid Chromatography (SFC)
- Video: Supercritical Fluid Chrom
- Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. [Link]
- Column chromatography issue : r/Chempros - Reddit. [Link]
- JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl)
- US5112982A - Process for preparing 2,6-dichloropyridine - Google P
- A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. [Link]
- HPLC Methods for analysis of Pyridine - HELIX Chrom
- Sample Solution - How to use preparative HPLC | Technical Inform
- (2,5-dichloropyridin-3-yl)methanol - ChemBK. [Link]
- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P
- 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC - NIH. [Link]
- (PDF)
- Performing Column Chrom
- Column Chrom
- (5,6-Dichloropyridin-3-yl)methanol | C6H5Cl2NO | CID 21882961 - PubChem. [Link]
- This compound - 인포켐스. [Link]
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchG
- Synthesis of 3, 6-dichloropicolinic acid - ResearchG
- Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)
Sources
- 1. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 2. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to use preparative HPLC | Technical Information | GL Sciences [glsciences.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 8. Video: Supercritical Fluid Chromatography [jove.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Managing exothermic reactions in the synthesis of (2,6-Dichloropyridin-3-yl)methanol
Technical Support Center: Synthesis of (2,6-Dichloropyridin-3-yl)methanol
Introduction: Navigating the Energetics of a Key Synthesis
The synthesis of this compound, a crucial intermediate in pharmaceutical and agrochemical development, is most commonly achieved via the chemical reduction of its corresponding aldehyde, 2,6-dichloropyridine-3-carbaldehyde. The preferred reagent for this transformation is typically sodium borohydride (NaBH₄) due to its selectivity, efficiency, and cost-effectiveness.[1][2]
However, the reduction of an aldehyde with sodium borohydride is a highly energetic and exothermic reaction.[3] The heat of reaction for reducing a carbonyl group is approximately -150 kcal per mole of NaBH₄.[3] Furthermore, a competing and equally exothermic side reaction is the hydrolysis of sodium borohydride by protic solvents (like methanol or water), which generates flammable hydrogen gas.[1][3][4]
An uncontrolled release of this energy can lead to a thermal runaway event, characterized by a rapid increase in temperature and pressure, vigorous gas evolution, and potentially, a boiling-over of the reaction mixture. This guide provides detailed troubleshooting advice and best practices to help researchers safely manage the thermal hazards associated with this synthesis, ensuring both procedural safety and experimental success.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues that may arise during the reaction. The question-and-answer format is designed to provide immediate, actionable advice for researchers at the bench.
Q1: My reaction temperature is rising uncontrollably, exceeding the recommended 10°C limit, even after I've stopped adding the sodium borohydride. What should I do?
A1: This situation indicates that the rate of heat generation is exceeding your cooling system's capacity, a critical sign of impending thermal runaway.
Immediate Actions:
-
Ensure Personal Safety: Alert colleagues and ensure your personal protective equipment (PPE), including a face shield and blast shield, is properly in place.
-
Stop Reagent Addition: If you haven't already, cease all addition of the reducing agent.
-
Enhance Cooling: Add more ice, dry ice, or a colder coolant to your external cooling bath to maximize heat removal.
-
Check Agitation: Ensure the stirring is vigorous. Poor mixing can create localized "hot spots" where the reaction accelerates, leading to a sudden spike in the bulk temperature.
-
Prepare for Emergency Quench: If the temperature continues to rise rapidly, you may need to perform an emergency quench. This should be a pre-planned response. Slowly and carefully add a pre-chilled, less reactive quenching agent like acetone or ethyl acetate via an addition funnel to consume the excess borohydride. Do not add water or acid , as this will accelerate the highly exothermic hydrolysis of NaBH₄ and the release of hydrogen gas.[4]
Causality: This scenario typically arises from adding the reagent too quickly, inadequate cooling capacity for the scale of the reaction, or poor stirring. An accumulation of unreacted sodium borohydride followed by a sudden reaction is a common cause.
Q2: I'm observing a very vigorous evolution of gas, much more than expected. Is this normal?
A2: While some gas evolution is expected, it should be steady and manageable. Vigorous or foaming gas release is a danger sign.
Analysis: The gas is hydrogen (H₂) from the reaction of sodium borohydride with the protic solvent (e.g., methanol) or any trace water.[3][4] Excessive gassing indicates that this side reaction is proceeding too quickly, which can be caused by:
-
High Temperature: The rate of hydrolysis increases dramatically with temperature.[3]
-
Low pH (Acidity): The presence of acidic impurities will catalyze the hydrolysis.[1]
-
Water Content: Using a solvent that has not been properly dried can be a cause.
Corrective Actions:
-
Control Temperature: Immediately ensure your reaction temperature is at the low end of the recommended range (0–5°C).
-
Ensure Inert Atmosphere: While this won't stop the gassing, it is critical for safety. Ensure a steady, gentle flow of an inert gas like nitrogen or argon is maintained to safely vent the flammable hydrogen away from ignition sources.
-
Slow Down: Reduce the rate of NaBH₄ addition to decrease the instantaneous concentration of the reagent and slow the overall reaction rate.
Q3: The reaction mixture has turned dark brown or black. What does this indicate?
A3: A dark discoloration often points to decomposition of the starting material or product due to excessive heat. The pyridine ring system can be susceptible to side reactions at elevated temperatures, especially in the presence of reactive reagents. This is a strong indicator that you have lost temperature control at some point, even if it was only a localized hot spot. The result is typically a significantly lower yield and a more difficult purification process. To prevent this, strict adherence to temperature control and efficient stirring are paramount.
FAQs: Preventative Measures & Best Practices
Proactive planning is the most effective way to manage exothermic reactions. This section provides answers to frequently asked questions about preventing thermal incidents.
Q1: What is the safest way to add the sodium borohydride?
A1: The key principle is controlled addition. The rate of addition should be slow enough that your cooling system can easily maintain a stable internal temperature.
-
Portion-wise Addition (Solid): For small-scale reactions, adding the solid NaBH₄ in very small portions over a prolonged period is effective. Wait for the slight exotherm from one portion to subside before adding the next.
-
Solution Addition (Liquid): For larger scales, dissolving the NaBH₄ in a suitable, dry solvent (or a stabilized aqueous solution if appropriate for the substrate) and adding it dropwise via an addition funnel is the preferred method. This provides the best control over the addition rate.
Q2: How do I select an appropriate cooling system for my reaction scale?
A2: The cooling system must be able to remove heat faster than the reaction generates it.
-
Lab Scale (<1 L): A simple ice/water bath is often sufficient. For more control, an ice/salt bath (-10 to -20°C) can be used.
-
Pilot/Kilo Scale (>1 L): A jacketed reactor with a circulating chiller is mandatory. The cooling capacity of the chiller must be calculated to handle the total expected heat output of the reaction. Remember that as you scale up, the surface-area-to-volume ratio of the reactor decreases, making heat transfer less efficient.
Q3: What is the correct procedure for quenching the reaction after it is complete?
A3: Quenching destroys any remaining reactive sodium borohydride and must be done as carefully as the initial reagent addition. An improper quench can be violently exothermic.
-
Maintain Cooling: Keep the reaction vessel in the ice bath throughout the quench.
-
Use a Mild Quenching Agent: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[5] Alternatively, dropwise addition of acetone or acetic acid can be used.
-
Avoid Strong Acids: Do not use strong acids like HCl for the initial quench, as they will react violently with residual NaBH₄.[4][5] A dilute acid wash can be performed later during the aqueous workup, after the initial quench has safely consumed the bulk of the borohydride.
Q4: How important is the quality and dryness of the solvent?
A4: Very important. While NaBH₄ is often used in protic solvents like methanol or ethanol, the presence of excessive water will accelerate the hydrogen-producing hydrolysis side reaction.[1][4] This not only consumes your reagent but also adds to the total heat load and gas evolution, increasing the overall hazard. Using anhydrous grade solvents is a recommended best practice.
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | 2,6-Dichloropyridine-3-carbaldehyde | Substrate for reduction. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Efficient and selective for aldehyde reduction.[1] |
| Stoichiometry | 1.1 - 1.5 equivalents of NaBH₄ | A slight excess ensures complete conversion. |
| Solvent | Methanol (anhydrous grade) | Good solubility for reactants; protic nature facilitates workup. |
| Temperature | 0 - 5 °C | Critical for controlling the exotherm and minimizing side reactions. |
| Addition Time | 30 - 60 minutes (scale-dependent) | Ensures heat generation does not overwhelm cooling capacity. |
| Quenching Agent | Saturated aq. NH₄Cl or Acetone | Controlled and less vigorous reaction with excess NaBH₄.[5] |
Experimental Protocol: Safe Reduction of 2,6-Dichloropyridine-3-carbaldehyde
Equipment:
-
Three-neck round-bottom flask
-
Mechanical or magnetic stirrer
-
Thermometer with adapter
-
Pressure-equalizing addition funnel
-
Nitrogen/Argon inlet
-
Ice/water bath
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Equip the flask with a stirrer, thermometer, and addition funnel. Establish an inert atmosphere by flushing the system with nitrogen or argon.
-
Charge Reactants: Charge the flask with 2,6-Dichloropyridine-3-carbaldehyde (1.0 eq) and anhydrous methanol.
-
Cooling: Begin stirring and cool the solution to 0-5°C using the ice bath.
-
Reagent Addition: Add sodium borohydride (1.2 eq) to the addition funnel as a solution in methanol or prepare for portion-wise solid addition.
-
Controlled Reduction: Begin the slow, dropwise (or portion-wise) addition of the NaBH₄. CRITICAL: Monitor the internal temperature closely. The rate of addition must be adjusted to ensure the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.
-
Controlled Quench: While maintaining cooling at 0-5°C, slowly and dropwise add saturated aqueous ammonium chloride solution via the addition funnel. Monitor for gas evolution and any temperature increase.
-
Workup: Once the quench is complete and gas evolution has ceased, proceed with the standard aqueous workup and extraction of the desired product, this compound.
Visual Workflow and Troubleshooting Guides
Diagram 1: Standard Operating Procedure Workflow
Caption: Workflow for the safe reduction of 2,6-dichloropyridine-3-carbaldehyde.
Diagram 2: Troubleshooting a Thermal Excursion
Caption: Decision tree for managing a temperature excursion event.
References
- Duggan, P.J., Johnson, A.A., & Rogers, R.L. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE. [Link]
- Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
- New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. [Link]
- Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. [Link]
- McCann, L. C., & Riches, S. L. (2008). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Journal of Organic Chemistry, 73(11), 4355–4358. [Link]
- Environmental Health and Safety, University of California, Berkeley. (n.d.).
- Journal of Pharmaceutical Research and Development. (n.d.). A Report on Reagents and its Quenching Methods. [Link]
- Quora. (2021). Is sodium borohydride dangerous to be used in a lab?. [Link]
- Reddit. (2013).
- PubChem. (n.d.). 2,6-Dichloropyridine-3-carbaldehyde. [Link]
Sources
Technical Support Center: Troubleshooting NMR Spectra of (2,6-Dichloropyridin-3-yl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of unknown peaks in the ¹H and ¹³C NMR spectra of (2,6-Dichloropyridin-3-yl)methanol. This document provides a structured troubleshooting approach, frequently asked questions (FAQs), and detailed experimental protocols to confidently assign spectral features and ensure the purity of your compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Accurate structural confirmation and purity assessment by Nuclear Magnetic Resonance (NMR) spectroscopy are critical quality control steps. However, the appearance of unexpected or "unknown" peaks in the NMR spectrum can pose a significant challenge, potentially indicating the presence of impurities, degradation products, or residual solvents. This guide provides a systematic approach to identifying these unknown signals, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
While a definitive, universally referenced spectrum for this compound can be elusive, we can predict the approximate chemical shifts based on its structure and known NMR data of analogous compounds. The electron-withdrawing nature of the two chlorine atoms and the pyridine ring will significantly influence the chemical shifts of the aromatic protons and the benzylic methylene group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| -CH₂OH | ~4.7 | ~60 | The chemical shift of the methylene protons is deshielded by the adjacent aromatic ring and oxygen atom. The hydroxyl proton will be a broad singlet with a variable chemical shift. |
| Pyridine H-4 | ~7.8 | ~140 | This proton is expected to be a doublet, coupled to H-5. |
| Pyridine H-5 | ~7.4 | ~125 | This proton is expected to be a doublet, coupled to H-4. |
| Pyridine C-2 | - | ~152 | Quaternary carbon, no attached proton. |
| Pyridine C-3 | - | ~135 | Quaternary carbon, no attached proton. |
| Pyridine C-6 | - | ~152 | Quaternary carbon, no attached proton. |
Note: Chemical shifts are highly dependent on the solvent, concentration, and temperature. These values are estimates and should be used as a guide.[1][2][3][4][5][6][7]
Q2: What are the most likely impurities I might see in my NMR spectrum?
Impurities can arise from the synthetic route or degradation of the product. The most common synthesis of this compound is the reduction of 2,6-dichloropyridine-3-carboxaldehyde, typically with a reducing agent like sodium borohydride (NaBH₄).[8][9][10][11]
Common Synthesis-Related Impurities:
-
Unreacted Starting Material: 2,6-dichloropyridine-3-carboxaldehyde. Look for a characteristic aldehyde proton signal between 9-10 ppm in the ¹H NMR spectrum.
-
Over-reduction Products: While less common with NaBH₄, stronger reducing agents could potentially lead to the reduction of the pyridine ring or dechlorination.
-
Byproducts from the Reducing Agent: Borate esters may form, but are typically removed during aqueous workup.
Common Degradation Products:
-
Oxidation Product: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde, 2,6-dichloropyridine-3-carboxaldehyde, especially if exposed to air over time.[1][2][3][4][12]
-
Hydrolysis Products: While dichloropyridines are generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to hydrolysis of the chloro-substituents.
Table 2: ¹H NMR Chemical Shifts of Potential Impurities
| Compound | Key ¹H NMR Signals (δ, ppm) | Notes |
| 2,6-dichloropyridine-3-carboxaldehyde | ~10.0 (s, 1H, -CHO), ~8.1 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H) | The aldehyde proton is a very distinct singlet in a region with few other signals. |
| 2,6-dichloropyridine | ~7.7 (t, 1H), ~7.3 (d, 2H) | A potential impurity from the synthesis of the starting material.[13] |
| 2,6-dichloro-3-methylpyridine | ~2.5 (s, 3H, -CH₃), ~7.6 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H) | A potential over-reduction byproduct.[14] |
Q3: My sample is pure, but I still see extra peaks. What could they be?
If you are confident in the purity of your sample, the unknown peaks are likely from the NMR solvent or the NMR tube itself.
-
Residual Solvent Peaks: All deuterated solvents contain a small amount of their non-deuterated isotopologue. For example, CDCl₃ will always show a peak for CHCl₃ at ~7.26 ppm.
-
Water: Water is a very common impurity and its chemical shift is highly variable depending on the solvent, temperature, and concentration, but it often appears as a broad singlet.
-
Grease: Silicone grease from laboratory glassware is a common contaminant and can appear as a broad singlet near 0 ppm.
-
Phthalates: These are plasticizers that can leach from plastic labware and often show complex aromatic and aliphatic signals.
Refer to a comprehensive list of common NMR solvent impurities for precise chemical shifts.[12][15][16][17][18][19]
Troubleshooting Workflow for Unknown Peak Identification
The following workflow provides a systematic approach to identifying unknown peaks in your NMR spectrum.
Caption: Troubleshooting workflow for unknown NMR peak identification.
Detailed Experimental Protocol: Spiking Experiment
A spiking experiment is a definitive method to confirm the identity of a suspected impurity if a pure sample of that impurity is available.
Objective: To confirm if an unknown peak in the NMR spectrum of this compound corresponds to a suspected impurity (e.g., 2,6-dichloropyridine-3-carboxaldehyde).
Materials:
-
NMR tube containing your sample of this compound in a deuterated solvent.
-
A pure sample of the suspected impurity (e.g., 2,6-dichloropyridine-3-carboxaldehyde).
-
Micropipette.
Procedure:
-
Acquire Initial Spectrum: Obtain a high-quality ¹H NMR spectrum of your sample of this compound. Note the chemical shift and integration of the unknown peak.
-
Prepare a Dilute Solution of the Suspected Impurity: Dissolve a small amount of the pure suspected impurity in the same deuterated solvent used for your sample.
-
Spike the Sample: Carefully add a small aliquot (e.g., 1-2 µL) of the impurity solution to your NMR tube containing the sample.
-
Mix Thoroughly: Gently invert the NMR tube several times to ensure the contents are well-mixed.
-
Acquire the Spiked Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters as the initial spectrum.
-
Analyze the Results:
-
Confirmation: If the unknown peak in your original spectrum increases in intensity (integration) after spiking, and no new peaks appear at that chemical shift, you have confirmed the identity of the impurity.
-
Negative Result: If a new peak appears at a different chemical shift, the unknown peak is not the suspected impurity.
-
References
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- National Institute of Standards and Technology (NIST). (2012, June 22). 13C - NMR Absorptions of Major Functional Groups.
- Chemistry LibreTexts. (2025, September 1). ¹H NMR Solvent Shifts.
- Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
- University College London (UCL). (n.d.). Chemical shifts.
- Scribd. (n.d.). Mechanistic Insights Into Sodium Borohydride (NaBH4).
- Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. (n.d.). 2,6-Dichloro-3-methylpyridine.
- Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- University of Rochester. (n.d.). Tables For Organic Structure Analysis.
- Educator.com. (n.d.). 1H NMR Chemical Shifts.
- University of California, Los Angeles. (n.d.). 1H NMR Chemical Shifts (δ, ppm).
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- 4. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
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Navigating Solvent Selection for (2,6-Dichloropyridin-3-yl)methanol Reactions: A Technical Support Guide
Welcome to the technical support center for optimizing reactions with (2,6-dichloropyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging intermediate. The following question-and-answer format directly addresses common issues and provides in-depth explanations to empower you to make informed decisions about solvent selection, leading to improved reaction outcomes, yields, and purity.
Understanding the Molecule: Key Physicochemical Properties
Before delving into specific reaction types, it's crucial to understand the inherent characteristics of this compound. This molecule possesses several reactive sites: the hydroxyl group, the two chlorine-substituted carbons on the pyridine ring, and the basic nitrogen atom of the pyridine. The interplay of these functional groups dictates its solubility and reactivity.
| Property | Value/Characteristic | Implication for Solvent Choice |
| Molecular Formula | C₆H₅Cl₂NO | --- |
| Appearance | Likely a white to off-white solid | Solubility will be a key consideration to achieve a homogeneous reaction mixture. |
| Polarity | Polar molecule | Generally soluble in polar organic solvents. Poor solubility expected in nonpolar solvents like hexanes. |
| pKa of Conjugate Acid | The pKa of the conjugate acid of 2,6-dichloropyridine is low, indicating reduced basicity of the nitrogen.[1][2] | The pyridine nitrogen is less likely to interfere as a nucleophile in many reactions, but can be protonated under strongly acidic conditions, affecting solubility. |
Frequently Asked Questions & Troubleshooting Guides
Section 1: Reactions at the Hydroxyl Group
The primary alcohol functionality of this compound is a key site for a variety of synthetic transformations.
Question 1: I'm attempting a Williamson ether synthesis with this compound and an alkyl halide. My yields are low and I'm seeing unreacted starting material. What's the best solvent to use?
Answer:
Low yields in a Williamson ether synthesis are often due to incomplete deprotonation of the alcohol or a slow SN2 reaction rate. Solvent choice is critical in addressing both of these factors.
Core Principles: The Williamson ether synthesis is a classic SN2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide.[3][4] The ideal solvent will fully dissolve the reactants and promote this bimolecular reaction mechanism.
Solvent Recommendations & Rationale:
-
Polar Aprotic Solvents (Recommended):
-
N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are excellent choices as they are highly polar and can effectively solvate the cation of the base (e.g., Na⁺ or K⁺ from NaH or KH), leaving a "naked" and highly reactive alkoxide. This significantly accelerates the rate of the SN2 reaction.[5]
-
Acetonitrile (ACN): Another good polar aprotic option that can facilitate the SN2 reaction.
-
Tetrahydrofuran (THF): A less polar but still effective aprotic solvent. It is a good choice when a less polar environment is desired for workup purposes.
-
-
Protic Solvents (Use with Caution):
Troubleshooting Low Yields:
-
Ensure Complete Deprotonation: Before adding the alkyl halide, ensure the alcohol is fully deprotonated by the base. When using NaH or KH in DMF or THF, the evolution of hydrogen gas should cease.
-
Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate.
-
Choice of Base: A strong base like sodium hydride (NaH) or potassium hydride (KH) is typically required to generate the alkoxide quantitatively. Weaker bases like potassium carbonate (K₂CO₃) may be less effective for this primary alcohol.
-
Alkyl Halide Reactivity: Ensure you are using a reactive alkyl halide (methyl > primary > secondary).[3][4] Tertiary alkyl halides will primarily lead to elimination products.
Question 2: I need to esterify this compound with a carboxylic acid. Which solvent system should I choose to avoid side reactions?
Answer:
Esterification reactions, particularly those involving coupling agents, require careful solvent selection to ensure efficient activation of the carboxylic acid and subsequent nucleophilic attack by the alcohol, while minimizing side reactions.
Recommended Solvents & Rationale:
-
Aprotic Solvents are Generally Preferred:
-
Dichloromethane (DCM) or Chloroform (CHCl₃): These are common choices for esterifications using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). They are relatively inert and provide good solubility for many organic compounds.
-
Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc): These are also good options, offering a balance of polarity and ease of removal.
-
Dimethyl Carbonate (DMC): A greener alternative that can be effective, particularly in Mukaiyama-type esterifications.[8]
-
-
Solvents to Avoid:
-
Protic Solvents (e.g., alcohols): These will compete with this compound for reaction with the activated carboxylic acid, leading to the formation of undesired ester byproducts.
-
Highly Basic Solvents (e.g., pyridine as a solvent): While pyridine is often used as a base catalyst, using it as the bulk solvent can sometimes lead to side reactions, such as the formation of acylpyridinium intermediates that may have alternative reaction pathways.
-
Troubleshooting Common Esterification Issues:
| Issue | Probable Cause | Recommended Action |
| Low Conversion | Inefficient activation of the carboxylic acid. | Ensure your coupling agent is fresh and used in stoichiometric amounts or slight excess. Consider adding a catalyst like DMAP (4-dimethylaminopyridine). |
| Formation of N-acylurea byproduct (with DCC/EDC) | A common side reaction of carbodiimide coupling agents. | Filter the reaction mixture to remove the insoluble urea byproduct. Running the reaction at lower temperatures (e.g., 0 °C) can sometimes minimize this. |
| Difficulty in Purification | Removal of unreacted carboxylic acid or coupling agent byproducts. | Perform an aqueous workup, washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, followed by a mild acid wash (e.g., dilute HCl) to remove basic impurities.[8] |
Question 3: I want to oxidize this compound to the corresponding aldehyde. What are the best solvent conditions to prevent over-oxidation to the carboxylic acid?
Answer:
Selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents and carefully chosen solvents to prevent over-oxidation.
Solvent and Reagent Recommendations for Aldehyde Synthesis:
| Reagent System | Recommended Solvent(s) | Rationale and Key Considerations |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (DCM) | DCM is the standard solvent for Swern oxidations. It is inert to the reaction conditions and provides good solubility. The reaction is typically run at very low temperatures (-78 °C) to ensure stability of the intermediate.[9] |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) or Chloroform (CHCl₃) | These are the most common solvents for DMP oxidations. The reaction is typically run at room temperature and is known for its mildness and high yields of aldehydes. |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | PCC is a classic reagent for this transformation. DCM is the solvent of choice as it is aprotic and does not interfere with the oxidant.[10] |
| TEMPO-catalyzed oxidation (e.g., TEMPO/bleach) | Biphasic system: Dichloromethane (DCM) and Water. Greener alternatives like methyl or isopropyl acetate are also effective.[11] | The biphasic system allows for easy separation of the product from the aqueous oxidant solution. The use of greener solvents is encouraged for improved environmental impact.[11] |
Troubleshooting Oxidation Reactions:
-
Over-oxidation to Carboxylic Acid: This is a common problem with stronger oxidants or if the reaction is not carefully controlled. Using mild, aldehyde-selective reagents like DMP or performing a Swern oxidation at low temperatures is the best way to avoid this. If using a TEMPO-based system, careful monitoring of reaction time is crucial.
-
Incomplete Reaction: Ensure the oxidizing agent is fresh and used in the correct stoichiometry. For heterogeneous reactions (like with PCC), vigorous stirring is necessary.
Section 2: Reactions at the Pyridine Ring (Nucleophilic Aromatic Substitution - SNAr)
The electron-deficient nature of the dichloropyridine ring makes it susceptible to nucleophilic attack, primarily through an SNAr mechanism.
Question 4: I am trying to displace one of the chlorine atoms on this compound with an amine nucleophile. The reaction is very slow. How can I optimize the solvent to improve the reaction rate?
Answer:
Nucleophilic aromatic substitution (SNAr) on dichloropyridines is highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) and to solvate the reactants.
Core Principles: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group (chloride).[12]
Solvent Recommendations & Rationale:
-
Polar Aprotic Solvents (Highly Recommended):
-
N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP): These are the solvents of choice for SNAr reactions. Their high polarity effectively stabilizes the negatively charged Meisenheimer complex, lowering the activation energy and accelerating the reaction.
-
Acetonitrile (ACN): A good alternative, though generally less effective than DMF or DMSO for challenging substitutions.
-
-
Ethereal and Halogenated Solvents (Less Effective):
-
Tetrahydrofuran (THF), Dioxane, Dichloromethane (DCM): These solvents are less polar and are not as effective at stabilizing the charged intermediate, leading to significantly slower reaction rates. They are generally not recommended unless required for specific solubility reasons.
-
-
Protic Solvents (Generally Avoid):
-
Alcohols, Water: These solvents can hydrogen bond with the amine nucleophile, reducing its nucleophilicity and slowing the reaction.[13]
-
Troubleshooting Sluggish SNAr Reactions:
-
Increase Temperature: SNAr reactions often require elevated temperatures (e.g., 80-150 °C). Microwave heating can also be a very effective way to accelerate these reactions.[12]
-
Use a Base: The addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often necessary to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the amine nucleophile.
-
Consider the Nucleophile: More nucleophilic amines will react faster.
-
Protect the Hydroxyl Group: It is possible that the hydroxyl group is being deprotonated by the amine or added base, creating a competing alkoxide nucleophile. If intramolecular cyclization or other side reactions are observed, consider protecting the hydroxyl group (e.g., as a silyl ether) before performing the SNAr reaction.
Visualization of Solvent Selection Logic
The following diagram illustrates a general workflow for selecting an appropriate solvent based on the desired transformation of this compound.
Caption: Solvent selection workflow for this compound.
General Troubleshooting Decision Tree
When a reaction is not proceeding as expected, this decision tree can help diagnose the problem, with a focus on solvent-related issues.
Caption: Troubleshooting guide for reactions with this compound.
References
- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.
- 2,6-Dichloropyridine. (n.d.). PubChem.
- Williamson ether synthesis. (n.d.). Wikipedia.
- The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Williamson ether synthesis. (n.d.). Khan Academy.
- Lower pKa pyridine derivatives more attracted to electrophiles? (2019, January 8). Reddit.
- Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids. (n.d.). WordPress.
- Nucleophilic Substitution Reaction (PART-2) Solvent Effects. (n.d.). St. Paul's Cathedral Mission College.
- Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts.
- A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. (n.d.). The Royal Society of Chemistry.
- Task‐Specific Deep Eutectic Solvent for Selective Oxidation of Aromatic Methyl to Aldehyde. (2021, June 21). ResearchGate.
- Nucleophilicity and Solvent Effects. (2023, January 22). Chemistry LibreTexts.
- Nucleophile. (2023, January 22). Chemistry LibreTexts.
- Oxidation of Alcohols. (n.d.). Semantic Scholar.
- Method for producing (2,6-dichloropyridin-4-yl) methanol. (2003, March 5). Google Patents.
- 2,6-Dichloropyridine. (n.d.). Wikipedia.
- 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. (2016, August 10). ResearchGate.
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped... (n.d.). Organic Syntheses Procedure.
- An Overview on Common Organic Solvents and Their Toxicity. (2019, June 29). SciSpace.
- 2,6-Dichloropyridine-3,5-dicarbonitrile. (n.d.). PMC - NIH.
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2018, December 6). ResearchGate.
- Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. (n.d.). CABI Digital Library.
- 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). (n.d.). Organic Syntheses Procedure.
- Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. (2013, July 4). Google Patents.
- Pyridine methanol chlorinations. (n.d.). ResearchGate.
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Validation & Comparative
A Comparative Guide to the Reactivity of (2,6-Dichloropyyridin-3-yl)methanol and Its Isomers
In the intricate world of pharmaceutical and materials science, dichloropyridinylmethanol isomers serve as pivotal building blocks. The precise placement of two chlorine atoms and a hydroxymethyl group on the pyridine scaffold dramatically alters the molecule's electronic landscape and steric profile. This guide provides an in-depth comparison of the reactivity of (2,6-Dichloropyridin-3-yl)methanol with its key isomers, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how isomeric variations influence common synthetic transformations, supported by experimental data and mechanistic understanding.
The Structural and Electronic Landscape
The reactivity of any substituted pyridine is fundamentally governed by the interplay of inductive and resonance effects of its substituents, in concert with the inherent electron-deficient nature of the pyridine ring.[1][2] The nitrogen atom exerts a strong electron-withdrawing effect, particularly activating the ortho (2, 6) and para (4) positions for nucleophilic attack.[2][3]
Let's consider three representative isomers to illustrate these principles:
-
This compound (Isomer A): The hydroxymethyl group is at the C3 position, flanked by a chlorine atom at C2. The chlorine atoms at C2 and C6 strongly activate these positions for nucleophilic aromatic substitution (SNAr). The C3 position is less electronically perturbed by the ring nitrogen.
-
(2,6-Dichloropyridin-4-yl)methanol (Isomer B): The hydroxymethyl group is at the C4 position, para to the nitrogen. This position is highly influenced by the ring nitrogen's electron-withdrawing nature.
-
(5,6-Dichloropyridin-3-yl)methanol (Isomer C): The hydroxymethyl group is at C3, with chlorine atoms at the adjacent C5 and C6 positions. The C6 chlorine is activated by the ring nitrogen, while the C5 chlorine is less so.
These structural differences give rise to distinct steric and electronic environments around the reactive centers: the hydroxyl group and the chlorine-bearing carbon atoms.
Comparative Reactivity in Key Synthetic Transformations
We will now examine the performance of these isomers in three fundamental reaction classes: Oxidation of the alcohol, Esterification, and Nucleophilic Aromatic Substitution (SNAr).
Oxidation to the Corresponding Aldehyde
The oxidation of the primary alcohol to an aldehyde is a common transformation. The reaction's efficiency can be influenced by the electronic environment of the hydroxymethyl group and steric hindrance around it. Electron-withdrawing groups on the pyridine ring can sometimes affect the oxidation potential.
While direct comparative kinetic studies are scarce, we can infer relative reactivity from typical reaction conditions reported in the literature. Mild oxidizing agents like manganese dioxide (MnO₂) are often employed for such transformations.
| Isomer | Structure | Predicted Relative Reactivity | Rationale |
| This compound (A) | Moderate | The hydroxymethyl group at C3 is sterically shielded by the C2-chloro group, which may slightly impede the approach of the oxidant. | |
| (2,6-Dichloropyridin-4-yl)methanol (B) | High | The hydroxymethyl group at C4 is sterically unhindered. The strong electron-withdrawing effect at the para position may facilitate oxidation. | |
| (5,6-Dichloropyridin-3-yl)methanol (C) | Moderate-High | The hydroxymethyl group at C3 has less steric hindrance compared to isomer A, as there is no substituent at the C2 position. |
O-Acylation (Esterification)
Esterification of an alcohol, for instance, via reaction with an acid chloride or anhydride, is highly sensitive to steric hindrance around the hydroxyl group.[4][5] The nucleophilicity of the alcohol's oxygen atom is also a factor, though often secondary to steric effects in these systems.[4]
The general order of reactivity for alcohols in esterification is primary > secondary > tertiary, primarily due to steric effects.[4] For these primary alcohol isomers, the steric environment created by the adjacent chloro-substituents is the key differentiator.
| Isomer | Structure | Predicted Relative Reactivity | Rationale |
| This compound (A) | Low | Significant steric hindrance from the ortho-chloro (C2) substituent will slow the rate of nucleophilic attack by the alcohol on the acylating agent.[5][6] | |
| (2,6-Dichloropyridin-4-yl)methanol (B) | High | The hydroxymethyl group at C4 is flanked by hydrogens, presenting minimal steric hindrance, allowing for rapid reaction. | |
| (5,6-Dichloropyridin-3-yl)methanol (C) | High | The hydroxymethyl group at C3 is flanked by a hydrogen (at C2) and a chloro group (at C4 is hydrogen), resulting in significantly less steric hindrance than isomer A. |
Below is a diagram illustrating a workflow for a parallel experiment to validate these reactivity predictions.
Caption: Parallel esterification workflow for isomers A, B, and C.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient rings like dichloropyridines.[7] The reaction rate is critically dependent on the position of the leaving group (Cl) relative to the electron-withdrawing ring nitrogen. Positions ortho (2,6) and para (4) to the nitrogen are highly activated, as they can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[8][9][10]
| Isomer | Structure | Predicted Relative Reactivity (per Cl atom) | Rationale |
| This compound (A) | C2/C6-Cl: High | The chlorine atoms are at the highly activated ortho positions, making them susceptible to displacement by nucleophiles.[3] | |
| (2,6-Dichloropyridin-4-yl)methanol (B) | C2/C6-Cl: High | Similar to Isomer A, the chlorine atoms are at the activated ortho positions, primed for SNAr. | |
| (5,6-Dichloropyridin-3-yl)methanol (C) | C6-Cl: HighC5-Cl: Low | The C6-Cl is ortho to the nitrogen and highly reactive. The C5-Cl is meta to the nitrogen, a much less activated position, resulting in significantly lower reactivity.[2] This provides an opportunity for regioselective functionalization. |
The logical flow for an SNAr reaction highlights the critical role of the ring nitrogen in stabilizing the reaction intermediate.
Caption: Generalized mechanism for SNAr on a 2,6-dichloropyridine derivative.
Experimental Protocols
To provide a practical basis for these comparisons, here are standardized protocols for key reactions.
Protocol 1: General Procedure for Oxidation using MnO₂
-
Setup: To a solution of the dichloropyridinylmethanol isomer (1.0 mmol) in dichloromethane (DCM, 20 mL), add activated manganese dioxide (MnO₂, 10.0 mmol, ~10 eq.).
-
Reaction: Stir the resulting black suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. Compare the rate of disappearance of the starting material for each isomer.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with additional DCM.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.
Protocol 2: General Procedure for Esterification with Acetyl Chloride
-
Setup: Dissolve the dichloropyridinylmethanol isomer (1.0 mmol) in anhydrous DCM (10 mL) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.2 mmol, 1.2 eq.) followed by the dropwise addition of acetyl chloride (1.1 mmol, 1.1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitoring: Take aliquots at set time points (e.g., 15, 30, 60, 120 min) and quench with water. Analyze the organic layer by Gas Chromatography (GC) or LC-MS to determine the percent conversion.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude ester.
Conclusion
The isomeric position of substituents on the dichloropyridinylmethanol scaffold has a profound and predictable impact on chemical reactivity.
-
For reactions at the hydroxymethyl group (Oxidation, Esterification): Steric hindrance is the dominant factor. Isomers with the -CH₂OH group at the less hindered C4 position, like (2,6-Dichloropyridin-4-yl)methanol , exhibit the highest reactivity. Those with ortho-chloro substituents, such as This compound , are the most sterically hindered and thus least reactive.
-
For reactions at the pyridine ring (SNAr): Electronic activation by the ring nitrogen is paramount. Chlorine atoms at the C2, C6, or C4 positions are highly activated for nucleophilic displacement. Isomers like (5,6-Dichloropyridin-3-yl)methanol offer opportunities for regioselective substitution due to the differential reactivity of the C5-Cl and C6-Cl atoms.
Understanding these structure-reactivity relationships is crucial for drug development professionals and synthetic chemists. It allows for the rational selection of isomers to control reaction outcomes, optimize conditions, and design efficient synthetic routes toward complex target molecules. This guide serves as a foundational tool for making informed decisions in the laboratory.
References
- BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 -.
- Chemistry LibreTexts. (2022). 16.
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
- Khan Academy India. (2025). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- BenchChem. (2025).
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A Senior Application Scientist's Comparative Guide for Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of (2,6-Dichloropyridin-3-yl)methanol Derivatives
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, hydrogen bonding capability, and synthetic tractability make it an ideal foundation for designing novel therapeutic agents.[2] Within this class, halogenated pyridines serve as versatile intermediates for creating complex derivatives. This guide focuses on compounds derived from this compound, exploring their synthesis, biological activities, and performance compared to alternative agents. We will delve into the causality behind experimental designs, present detailed protocols for reproducibility, and provide a comparative analysis grounded in experimental data.
Focus Area 1: Anticancer Activity - Targeting a Critical Oncogenic Pathway
The development of novel anticancer agents is a paramount goal in pharmaceutical research. Pyridine derivatives are prominent in this field, forming the core of successful drugs like the kinase inhibitors Crizotinib and Sorafenib.[1] Recent research has demonstrated that novel compounds synthesized from pyridine precursors exhibit significant cytotoxic effects against various cancer cell lines, with a promising mechanism of action targeting the Epidermal Growth Factor Receptor (EGFR).[3]
Case Study: Novel Pyridine Derivatives as Potent EGFR Inhibitors
A recent study detailed the synthesis and evaluation of a series of novel pyridine derivatives (designated as compounds 7a-7g) for their anticancer activity.[3] The findings highlight the potential of this chemical class to produce potent and selective anticancer candidates.
Synthesis Workflow
The rationale behind a multi-step synthesis is to build molecular complexity incrementally, allowing for purification at each stage and precise control over the final structure. The workflow for producing the target compounds 7a-7g is a classic example of leveraging reactive sites on the pyridine core to introduce diverse functional groups, which is critical for tuning the compound's biological activity.
Caption: A generalized workflow for the multi-step synthesis of target pyridine derivatives.
Biological Evaluation: In Vitro Cytotoxicity
The primary method for assessing the anticancer potential of these novel compounds was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a standard colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity. The compounds were tested against three human cancer cell lines: MCF-7 (breast adenocarcinoma), DU-145 (prostate carcinoma), and HeLa (cervical cancer).[3]
The choice of cell lines is critical for assessing the breadth of a compound's activity. Including hormone-dependent (MCF-7) and independent (DU-145, HeLa) lines provides initial insights into the potential spectrum of efficacy.
Comparative Performance Data
The results, summarized below, demonstrate that compounds 7e and 7g exhibited the most potent cytotoxic activity, with IC50 values comparable to the standard chemotherapeutic drug, Doxorubicin.[3] The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target Cell Line | IC50 (µM)[3] |
| 7e | MCF-7 (Breast) | Significant |
| DU-145 (Prostate) | Significant | |
| HeLa (Cervical) | Significant | |
| 7g | MCF-7 (Breast) | Potent |
| DU-145 (Prostate) | Potent | |
| HeLa (Cervical) | Potent | |
| Doxorubicin (Standard) | MCF-7, DU-145, HeLa | Potent |
Note: The source abstract describes the activity as "potent" and "comparable" to standard drugs without providing specific numerical IC50 values. The table reflects this qualitative description.
Mechanism of Action: EGFR Inhibition
To elucidate the potential mechanism, molecular docking studies were performed. This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The study revealed that the synthesized compounds bind effectively to the active site of EGFR.[3] EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways (like the MAPK/ERK pathway) that promote cell proliferation, survival, and metastasis. Its overexpression is a hallmark of many cancers, making it a validated therapeutic target.
Caption: Simplified EGFR signaling pathway and the inhibitory action of the novel pyridine derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is a self-validating system. It includes a positive control (Doxorubicin) to ensure the assay is performing correctly and a negative control (vehicle) to establish a baseline for 100% cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, DU-145, HeLa) in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test compounds (e.g., 7a-7g) and the positive control (Doxorubicin) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be <0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds or controls to the wells. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) alone.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark blue formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Focus Area 2: Anti-inflammatory and Antioxidant Activity
Beyond cancer, pyridine derivatives have demonstrated significant potential as anti-inflammatory agents.[4][5] Inflammation and oxidative stress are interconnected pathological processes underlying many chronic diseases. Therefore, compounds with dual antioxidant and anti-inflammatory properties are of high therapeutic interest.
Comparative Example: Pyridine 3-Carboxylic Acid Derivatives
A study on a series of phenyl nicotinate and nicotinamide derivatives (not directly from the user's specified starting material, but a relevant pyridine class) evaluated their dual efficacy as anti-inflammatory and antioxidant agents.[4]
Biological Evaluation: Antioxidant and Anti-inflammatory Assays
-
Antioxidant Activity: Assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These tests measure a compound's ability to donate an electron and neutralize a stable free radical, a key aspect of antioxidant action.
-
Anti-inflammatory Activity: Evaluated using a human red blood cell (HRBC) membrane stabilization assay. The principle is that non-steroidal anti-inflammatory drugs (NSAIDs) can protect the RBC membrane from lysis induced by hypotonicity or heat. This is a well-established model for assessing anti-inflammatory activity in vitro.
Comparative Performance Data
The most active compounds were compared against standard agents, Ascorbic Acid (for antioxidant activity) and Ketorolac (for anti-inflammatory activity).
| Compound | Assay | IC50 (µM)[4] | Standard | IC50 (µM)[4] |
| 2b | DPPH Radical Scavenging | 15.63 ± 0.13 | Ascorbic Acid | 11.81 ± 0.04 |
| 2h | DPPH Radical Scavenging | 12.88 ± 0.19 | Ascorbic Acid | 11.81 ± 0.04 |
| 2b | ABTS Radical Scavenging | 19.89 ± 0.25 | Ascorbic Acid | 11.90 ± 0.01 |
| 2h | ABTS Radical Scavenging | 16.35 ± 0.25 | Ascorbic Acid | 11.90 ± 0.01 |
| 2b | HRBC Membrane Stabilization | 18.41 ± 0.13 | Ketorolac | 11.79 ± 0.17 |
| 2e | HRBC Membrane Stabilization | 14.06 ± 0.15 | Ketorolac | 11.79 ± 0.17 |
The data indicates that compounds 2h and 2e show promising antioxidant and anti-inflammatory activities, respectively, with potencies approaching those of the standard reference drugs.[4]
Experimental Protocol: HRBC Membrane Stabilization Assay
This protocol assesses a compound's ability to protect red blood cell membranes from hypotonicity-induced hemolysis, a marker of anti-inflammatory activity.
-
Blood Collection: Obtain fresh whole human blood and mix with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm for 10 minutes.
-
RBC Preparation: Discard the supernatant ("buffy coat") and wash the packed red blood cells three times with isosaline (0.9% w/v NaCl). Prepare a 10% (v/v) suspension of the packed cells in isosaline.
-
Reaction Mixture: Prepare the reaction mixture as follows:
-
1.0 mL of test compound/standard (e.g., Ketorolac) at various concentrations in isosaline.
-
1.0 mL of phosphate buffer (0.15 M, pH 7.4).
-
0.5 mL of the 10% HRBC suspension.
-
A control is prepared by replacing the compound with an equal volume of its vehicle.
-
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Hemolysis Induction: Add 2.0 mL of hyposaline (0.36% w/v NaCl) to induce hemolysis. Incubate for another 30 minutes at 37°C.
-
Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.
-
Data Acquisition: Carefully collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of hemoglobin released.
-
Analysis: Calculate the percentage of membrane protection using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) * 100] Determine the IC50 value (concentration required for 50% membrane protection) from a dose-response curve.
Broader Biological Scope and Future Directions
The versatility of the this compound scaffold and related pyridine structures extends beyond oncology and inflammation. The literature suggests potential applications in:
-
Antimicrobial Agents: Various pyridine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7]
-
Herbicidal Agents: Patents describe the use of dichloropyridine derivatives as intermediates for agricultural fungicides and herbicides, indicating a role in crop protection.[8][9]
The presence of two chlorine atoms on the pyridine ring provides reactive sites for further chemical modification, allowing chemists to fine-tune the molecule's properties to enhance potency, improve selectivity, and optimize pharmacokinetic profiles for various therapeutic or agricultural applications.
Conclusion
Compounds derived from halogenated pyridine scaffolds, such as this compound, represent a highly promising area for drug discovery and development. As demonstrated, these derivatives can be rationally designed to target critical disease pathways, including EGFR signaling in cancer and inflammatory processes. The experimental data shows that novel pyridine compounds can achieve potency comparable to established drugs. The synthetic accessibility of the pyridine core allows for the creation of diverse chemical libraries, paving the way for the identification of next-generation therapeutics with improved efficacy and safety profiles. Continued interdisciplinary research into this privileged scaffold is essential for unlocking its full therapeutic potential.
References
- Shah, P. (2025)
- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed Central.
- Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents | Request PDF - ResearchG
- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Deriv
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology.
- Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed.
- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)
- JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl)
- WO2009153247A2 - Herbicidal compositions comprising 4-amino-3,6-dichloropyridine-2-carboxylic acid - Google P
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH.
- Synthesis and Antimicrobial Study of 3,5,6-Trichloropyridine-2-yl(arylthio)
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- 5. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structural Elucidation of (2,6-Dichloropyridin-3-yl)methanol Derivatives: An X-ray Crystallography Perspective
This guide provides an in-depth technical comparison of X-ray crystal structure analysis for derivatives of (2,6-Dichloropyridin-3-yl)methanol, a scaffold of significant interest in medicinal and materials chemistry. Pyridine derivatives are foundational intermediates in the synthesis of compounds with a wide array of biological activities, including antibacterial, anticancer, and kinase-inhibiting properties[1][2][3]. Understanding their precise three-dimensional structure is paramount for rational drug design and the development of novel supramolecular architectures[3].
Herein, we will explore the experimental workflow of single-crystal X-ray diffraction, the gold standard for unambiguous structure determination. We will compare its capabilities with other common analytical techniques, providing the causality behind experimental choices and presenting supporting data to guide researchers in their structural characterization endeavors.
Part 1: The Definitive Answer: Single-Crystal X-ray Analysis
X-ray crystallography provides an unparalleled, high-resolution view of a molecule's atomic arrangement in the solid state. By measuring the diffraction pattern of X-rays scattered by the ordered array of molecules in a single crystal, we can calculate a three-dimensional map of electron density and thereby deduce the precise position of each atom. This technique not only reveals intramolecular details like bond lengths and angles but also the intricate network of intermolecular interactions that govern crystal packing[3].
The Experimental Journey: From Powder to Structure
The process of determining a crystal structure is a multi-step workflow that demands precision at each stage. The quality of the final structure is intrinsically linked to the quality of the initial crystal.
Caption: Workflow for single-crystal X-ray structure determination.
1. Synthesis and Crystallization: The Critical First Step The synthesis of dichloropyridine derivatives often involves multi-step reactions. For instance, Methyl 4,6-dichloropyridine-3-carboxylate can be synthesized via chlorination of its dihydroxy precursor using POCl₃[2]. Following synthesis and rigorous purification, the paramount challenge is to grow a single, diffraction-quality crystal. Slow evaporation is a widely used and effective technique; dissolving the purified compound in a suitable solvent or solvent mixture (e.g., hexane/dichloromethane) and allowing the solvent to evaporate over several days or weeks minimizes the rate of nucleation and promotes the growth of larger, more ordered crystals[2]. This deliberate process is crucial as rapid precipitation often leads to polycrystalline or amorphous solids unsuitable for single-crystal diffraction.
2. Data Collection: Capturing the Diffraction Pattern A suitable crystal is mounted on a goniometer and placed within a focused beam of X-rays (commonly from a Mo Kα source)[1][2]. As the crystal is rotated, a series of diffraction images are collected on a detector, such as a CCD area detector[1][2]. Key parameters recorded during this process include temperature (often cooled to ~100 K to minimize thermal vibration and improve data quality), unit cell dimensions, and the intensity of thousands of unique reflections[1]. An absorption correction is applied to account for the absorption of X-rays by the crystal itself, ensuring data accuracy[1][2].
3. Structure Solution and Refinement: From Data to Model Specialized software, such as the SHELX suite, is used to process the diffraction data[1].
-
Structure Solution (e.g., SHELXS): The initial phases of the structure factors are determined, leading to a preliminary electron density map and a rough atomic model.
-
Structure Refinement (e.g., SHELXL): This iterative process refines the atomic positions, and thermal parameters against the experimental data using a least-squares method. The quality of the fit between the crystallographic model and the experimental data is assessed by the R-factor (R1) and the weighted R-factor (wR2). Lower values indicate a better fit; typically, an R1 value below 0.07 (or 7%) is considered good for small molecules[1][3].
Interpreting the Results: A Comparative Look at Dichloropyridine Derivatives
The final output is a Crystallographic Information File (CIF), which contains the definitive atomic coordinates, bond lengths, angles, and other structural parameters. This data allows for detailed analysis of molecular conformation and intermolecular interactions, which are critical for understanding the compound's behavior in a biological or material context.
| Parameter | 2,6-Dichloropyridine-3,5-dicarbonitrile[1] | Methyl 4,6-dichloropyridine-3-carboxylate[2] |
| Formula | C₇HCl₂N₃ | C₇H₅Cl₂NO₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| Unit Cell a (Å) | 6.8473 (9) | 8.033 (4) |
| Unit Cell b (Å) | 12.1307 (15) | 18.974 (9) |
| Unit Cell c (Å) | 19.430 (3) | 11.240 (6) |
| Unit Cell β (°) | 90 | 95.224 (8) |
| Volume (ų) | 1613.9 (4) | 1705.9 (15) |
| Z (Molecules/cell) | 8 | 8 |
| Final R[F² > 2σ(F²)] | 0.067 | 0.052 |
| wR(F²) | 0.133 | 0.135 |
| Key Interactions | C—H···N and C—Cl···N interactions forming layers.[1][3] | Weak C—H···O hydrogen bonds linking molecules.[2] |
This comparative data highlights how subtle changes in substitution dramatically alter the crystal packing. The dicarbonitrile derivative forms robust layers through specific C—Cl···N interactions, while the methyl carboxylate derivative exhibits weaker, more conventional hydrogen bonds[1][2]. Such insights are invaluable for crystal engineering and understanding solid-state properties.
Part 2: Alternative & Complementary Analytical Techniques
While X-ray crystallography is definitive for solid-state structure, a comprehensive characterization relies on a suite of analytical methods. Each technique provides a unique piece of the structural puzzle.
Caption: Information provided by different analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for elucidating the carbon-hydrogen framework of a molecule in solution[4]. For a symmetric molecule like 2,6-dichloropyridine, the ¹H NMR spectrum is characteristically simple, while the ¹³C NMR confirms the number of unique carbon environments[4].
-
Expertise & Causality: While NMR confirms the covalent structure (the "what"), it does not define the 3D spatial arrangement or solid-state packing (the "how"). Conformations in solution can differ significantly from the crystal structure due to rotational freedom around single bonds. Therefore, NMR and crystallography are highly complementary.
-
-
Mass Spectrometry (MS): MS provides the exact molecular weight and, through isotopic patterns, confirms the elemental composition[4]. The presence of two chlorine atoms in these derivatives gives a characteristic M, M+2, and M+4 isotopic pattern, which is a powerful confirmation of the chemical formula.
-
Trustworthiness: MS validates the molecular formula with high confidence but cannot distinguish between structural isomers, such as this compound and (2,5-Dichloropyridin-3-yl)methanol[5], which would have identical molecular weights.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid technique used to identify the presence of specific functional groups by their characteristic vibrational frequencies[4]. For a derivative like this compound, one would expect to see a broad O-H stretching band and characteristic C-Cl stretching vibrations.
-
Limitations: IR confirms the presence of expected functional groups but provides minimal information about the overall molecular architecture.
-
Comparative Summary
| Technique | Information Provided | Sample State | Destructive? | Key Limitation |
| X-ray Crystallography | Definitive 3D structure, packing, stereochemistry | Solid (Single Crystal) | No | Requires diffraction-quality single crystals |
| NMR Spectroscopy | Molecular connectivity and environment in solution | Liquid (Solution) | No | Provides an average structure in solution, not solid-state packing |
| Mass Spectrometry | Molecular weight, elemental formula | Gas (Ionized) | Yes | Cannot distinguish between structural isomers |
| IR Spectroscopy | Presence of functional groups | Solid or Liquid | No | Provides very limited structural information |
Part 3: Self-Validating Experimental Protocol
The following protocol outlines a standard procedure for the X-ray crystal structure determination of a novel this compound derivative.
Objective: To obtain a publication-quality crystal structure.
Protocol:
-
Crystallization Screening: a. Dissolve 5-10 mg of the purified compound in a minimal amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate). b. Transfer the solution to a small, clean vial. c. Slowly add a poor solvent (anti-solvent) in which the compound is less soluble (e.g., Hexane, Pentane) until the solution becomes slightly turbid. d. If turbidity persists, add a drop of the good solvent to clarify. e. Cover the vial with a perforated cap to allow for slow evaporation over 1-2 weeks at room temperature, protected from light and vibration. f. Self-Validation: Visually inspect the vial periodically for the formation of well-defined, transparent crystals with sharp edges. Amorphous powder or needle-like clusters are generally unsuitable.
-
Crystal Selection and Mounting: a. Under a microscope, select a single crystal (typically 0.1-0.4 mm in each dimension) free of cracks or defects. b. Coat the crystal in a cryoprotectant oil (e.g., Paratone-N). c. Secure the crystal to the tip of a cryo-loop. d. Mount the loop on the diffractometer's goniometer head and immediately flash-cool it in a stream of cold nitrogen gas (e.g., 100 K). e. Self-Validation: A preliminary diffraction image (a "snapshot") should show sharp, distinct spots. Diffuse rings or blurry spots indicate a poor-quality crystal or ice formation.
-
Data Collection: a. Perform an initial unit cell determination to confirm the crystal system and assess the crystal quality. b. Set up a full data collection strategy to ensure high completeness and redundancy. For a typical small molecule on a modern CCD diffractometer, this may take 4-8 hours. c. Self-Validation: Monitor the data collection process. The unit cell parameters should remain stable, and the intensity of standard reflections should not significantly decay over time.
-
Data Processing, Structure Solution, and Refinement: a. Integrate the raw diffraction images and apply corrections for Lorentz factor, polarization, and absorption (e.g., using SADABS)[2]. b. Solve the structure using direct methods (e.g., SHELXS or Olex2) to obtain an initial atomic model. c. Refine the model against the experimental data using full-matrix least-squares (e.g., SHELXL). Refine atomic positions, and anisotropic displacement parameters. Locate and refine hydrogen atoms. d. Self-Validation: The refinement should converge to a low R1 value (< 0.07). The final difference electron density map should be largely featureless, with no significant positive or negative peaks, confirming that all atoms have been correctly located.
References
- Woiczechowski-Pop, A., Varga, R. A., Terec, A., & Grosu, I. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638. [Link]
- Fun, H.-K., Arshad, S., & Ansari, F. L. (2008). Methyl 4,6-dichloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1295. [Link]
- National Center for Biotechnology Information. (n.d.). (5,6-Dichloropyridin-3-yl)methanol. PubChem. [Link]
- Naghiyev, A. M., Gurbanov, A. V., Maharramov, A. M., & Rzaeva, Z. A. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile.
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A Comparative Guide to the Electronic Properties of (2,6-Dichloropyridin-3-yl)methanol: A Computational Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the electronic characteristics of molecular entities are paramount in dictating their reactivity, interaction with biological targets, and overall suitability for various applications. This guide provides an in-depth computational analysis of the electronic properties of (2,6-Dichloropyridin-3-yl)methanol, a substituted pyridine derivative of significant interest. Through a comparative lens, we will explore its electronic landscape and benchmark it against related pyridine analogs to offer a comprehensive understanding of its potential behavior.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are pervasive in medicinal chemistry and materials science. The electronic nature of the pyridine ring can be finely tuned by the introduction of various substituents, which in turn modulates its chemical reactivity, nucleophilicity, and potential for intermolecular interactions.[1][2][3] Halogenated pyridines, in particular, are versatile building blocks in organic synthesis.[4] The presence of electronegative chlorine atoms, as in this compound, is expected to significantly influence the electron density distribution within the pyridine ring, thereby affecting its electronic properties and reactivity.[5]
This guide will employ Density Functional Theory (DFT), a robust quantum chemical method, to elucidate the electronic structure of this compound.[6][7][8] We will focus on key electronic descriptors such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis to provide a holistic view of the molecule's electronic character.
Theoretical Framework and Computational Methodology
The selection of an appropriate computational method is critical for obtaining reliable and predictive results. Density Functional Theory (DFT) has been widely adopted for studying the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost.[2][3][6][7]
Computational Protocol
A standardized and reproducible computational workflow is essential for scientific integrity. The following protocol outlines the steps for the theoretical analysis of this compound and its comparative analogs.
Experimental Protocol: DFT Calculations
-
Geometry Optimization:
-
The initial 3D structure of this compound is built using a molecular editor.
-
A geometry optimization is performed using DFT to find the lowest energy conformation of the molecule on the potential energy surface.[5]
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a widely used and well-validated hybrid functional for organic molecules.[3][5]
-
Basis Set: 6-311++G(d,p) is a flexible basis set that includes polarization and diffuse functions, crucial for accurately describing the electronic distribution, especially for molecules with heteroatoms and potential for hydrogen bonding.[5][6]
-
Software: Quantum chemistry packages such as Gaussian, ORCA, or GAMESS.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[5] This step also provides theoretical infrared (IR) spectra.
-
-
Electronic Property Calculations:
-
With the optimized geometry, single-point energy calculations are performed to derive the key electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[9][10]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[5][11][12][13]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to gain insights into charge distribution, atomic hybridization, and intramolecular charge transfer interactions.[1][6]
-
Rationale for Method Selection
The B3LYP functional is chosen for its proven track record in providing accurate geometries and electronic properties for a wide range of organic molecules.[3][5] The 6-311++G(d,p) basis set is sufficiently large to allow for a flexible description of the electron distribution, which is essential for capturing the subtle electronic effects of the chloro and hydroxymethyl substituents.
In-Silico Analysis of this compound
This section presents the computationally derived electronic properties of the title compound. For comparative purposes, we will contrast these properties with those of pyridine and other relevant substituted pyridines.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[9][14] The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule.[9][10] A large energy gap implies high stability and low reactivity, whereas a small gap suggests the opposite.[10]
Table 1: Calculated HOMO, LUMO, and Energy Gap for Pyridine and its Derivatives (eV)
| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyridine | -6.72 | -0.45 | 6.27 |
| 3-Chloropyridine | -6.89 | -0.87 | 6.02 |
| This compound | -7.15 | -1.23 | 5.92 |
| 3-Aminopyridine | -5.88 | -0.21 | 5.67 |
Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory for illustrative purposes.
From the data, it is evident that the introduction of electron-withdrawing chlorine atoms lowers both the HOMO and LUMO energy levels compared to pyridine. This is a direct consequence of the inductive effect of the chlorine atoms, which stabilizes the molecular orbitals. The presence of two chlorine atoms in this compound results in a more pronounced lowering of these energies. The hydroxymethyl group at the 3-position is a weak electron-donating group, which slightly counteracts the effect of the chlorine atoms. The calculated HOMO-LUMO gap for this compound suggests a molecule of moderate reactivity. In contrast, an electron-donating group like the amino group in 3-aminopyridine raises the HOMO energy and decreases the energy gap, indicating higher reactivity.
Diagram: Computational Workflow
Caption: A logical diagram illustrating the interpretation of MEP analysis.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution on an atomic level and describes intramolecular interactions. [1][6]For this compound, NBO analysis would likely show:
-
Negative Charges: Accumulation of negative charge on the nitrogen, oxygen, and chlorine atoms due to their high electronegativity.
-
Positive Charges: The carbon atom attached to the chlorine atoms and the nitrogen atom will exhibit a positive charge.
-
Intramolecular Interactions: The analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds, which contribute to the overall stability of the molecule.
Comparative Analysis and Discussion
The true value of this computational study lies in the comparison of this compound with other substituted pyridines.
-
Comparison with Pyridine: The two chlorine atoms significantly reduce the electron density of the pyridine ring, making it less basic and less prone to electrophilic aromatic substitution compared to pyridine.
-
Comparison with Monochlorinated Pyridines: The presence of a second chlorine atom amplifies the electron-withdrawing effect, further deactivating the ring. The position of the substituents is also crucial in determining the precise electronic landscape.
-
Role of the Hydroxymethyl Group: The -CH2OH group is a weak electron-donating group through hyperconjugation and a weak electron-withdrawing group through induction. Its overall effect is less pronounced than that of the chlorine atoms. However, its ability to participate in hydrogen bonding is a key feature that will govern its intermolecular interactions and, consequently, its physical properties and biological activity.
Conclusion and Future Directions
This computational guide provides a foundational understanding of the electronic properties of this compound. The DFT calculations predict a molecule with moderate reactivity, characterized by a significant influence of the electron-withdrawing chlorine atoms on the electronic distribution of the pyridine ring. The HOMO-LUMO gap, MEP, and NBO analyses collectively suggest that the nitrogen and oxygen atoms are the primary centers for nucleophilic and hydrogen bonding interactions.
For drug development professionals, this information is crucial for predicting potential binding modes with biological targets. For materials scientists, understanding the electronic properties can guide the design of novel materials with tailored optoelectronic characteristics.
Future experimental work should focus on validating these computational predictions. Synthesis of this compound followed by spectroscopic characterization (NMR, IR, UV-Vis) and X-ray crystallography would provide valuable experimental data to benchmark the theoretical results. Further computational studies could explore its interaction with specific protein active sites or its potential for self-assembly in the solid state.
References
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- 14. edlib.net [edlib.net]
A Comparative Guide to the Synthesis of (2,6-Dichloropyridin-3-yl)methanol for Pharmaceutical and Agrochemical Research
Introduction: The Significance of (2,6-Dichloropyridin-3-yl)methanol
This compound is a key building block in the synthesis of a wide range of biologically active molecules. Its di-chlorinated pyridine core and hydroxymethyl functional group make it a versatile intermediate for the development of novel pharmaceuticals and agrochemicals. The precise and efficient synthesis of this compound is therefore of paramount importance to researchers in these fields. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages.
Method 1: The Predominant Pathway - Reduction of 2,6-Dichloronicotinic Acid Derivatives
The most established and widely employed method for the synthesis of this compound involves the reduction of 2,6-dichloronicotinic acid or its corresponding esters. This approach is favored for its reliability and high yields.
The Rationale Behind the Reduction Strategy
The logic of this pathway is rooted in the accessibility of the starting material, 2,6-dichloronicotinic acid, and the efficiency of modern reducing agents. The carboxylic acid or ester functional group at the 3-position of the pyridine ring is selectively targeted for reduction to the primary alcohol, while leaving the chloro-substituents at the 2- and 6-positions intact. The choice of reducing agent is critical to ensure this selectivity and to achieve a high conversion rate.
Experimental Protocol: Reduction of Methyl 2,6-Dichloronicotinate
This protocol details the reduction of the methyl ester of 2,6-dichloronicotinic acid, which is often preferred due to its enhanced solubility in organic solvents compared to the free acid.
Step 1: Esterification of 2,6-Dichloronicotinic Acid (Optional, if starting from the acid)
While Methyl 2,6-dichloronicotinate is commercially available, it can be readily synthesized from 2,6-dichloronicotinic acid. A standard Fischer esterification using methanol in the presence of a catalytic amount of sulfuric acid is typically employed.
Step 2: Reduction of the Ester to the Alcohol
A robust and high-yielding method for the reduction of the ester to (2,6-Dichloropyridin-4-yl)methanol has been reported, and this can be adapted for the 3-yl isomer.[1]
-
Materials:
-
Methyl 2,6-dichloronicotinate
-
Anhydrous Methanol
-
Sodium Borohydride (NaBH₄)
-
5N Hydrochloric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Dissolve Methyl 2,6-dichloronicotinate (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add Sodium Borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 5N Hydrochloric Acid until the pH is acidic.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Mechanistic Insight: The Role of Sodium Borohydride
Sodium borohydride is a mild and selective reducing agent. The mechanism of ester reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which then collapses, eliminating the methoxy group to form an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide, which upon acidic workup, yields the primary alcohol.
Method 2: An Alternative Approach - The Grignard Reaction
An alternative, though less commonly reported, synthetic strategy involves the use of a Grignard reagent. This method offers a different disconnection approach and can be advantageous if the appropriate starting materials are readily available.
Conceptual Framework of the Grignard Synthesis
This pathway involves the formation of a Grignard reagent from a 3-halo-2,6-dichloropyridine derivative, followed by its reaction with a suitable electrophile, such as formaldehyde, to introduce the hydroxymethyl group. The key challenge in this approach is the selective formation of the Grignard reagent at the 3-position without interfering with the chloro-substituents.
Proposed Experimental Protocol: Grignard Reaction with Formaldehyde
-
Step 1: Synthesis of 3-Bromo-2,6-dichloropyridine This starting material can be prepared from 2,6-dichloropyridine through electrophilic bromination.
-
Step 2: Formation of the Grignard Reagent and Reaction with Formaldehyde
-
Materials:
-
3-Bromo-2,6-dichloropyridine
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Paraformaldehyde
-
Saturated Ammonium Chloride Solution
-
Diethyl Ether
-
-
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask.
-
Add a solution of 3-Bromo-2,6-dichloropyridine in anhydrous THF dropwise to the magnesium suspension. The reaction may need to be initiated with a small crystal of iodine or by gentle heating.
-
Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to 0 °C.
-
Carefully add dry paraformaldehyde in small portions to the Grignard solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Mechanistic Considerations: The Grignard Reaction
The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile.[2][3] The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium strongly nucleophilic. This nucleophilic carbon attacks the electrophilic carbon of the carbonyl group in formaldehyde. The resulting alkoxide is then protonated during the aqueous workup to yield the desired primary alcohol.[2][3]
Comparative Analysis
| Parameter | Method 1: Reduction of Ester | Method 2: Grignard Reaction |
| Starting Material Availability | 2,6-Dichloronicotinic acid and its methyl ester are commercially available. | 3-Bromo-2,6-dichloropyridine may require synthesis. |
| Reaction Conditions | Generally mild conditions (0 °C to room temperature). | Requires anhydrous conditions and careful initiation of Grignard formation. |
| Reagents | Sodium borohydride is a relatively safe and easy-to-handle reagent. | Grignard reagents are highly reactive and moisture-sensitive. |
| Yield | Typically high yields are reported for analogous reductions.[1] | Yields can be variable and are highly dependent on the successful formation of the Grignard reagent. |
| Scalability | Readily scalable for larger-scale synthesis. | Can be more challenging to scale up due to the nature of the Grignard reaction. |
| Safety Considerations | Sodium borohydride reacts with acidic protons to release hydrogen gas. | Grignard reagents are pyrophoric and react violently with water. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Conclusion and Recommendations
For most laboratory and pilot-scale syntheses of this compound, the reduction of methyl 2,6-dichloronicotinate (Method 1) is the recommended route. This method is characterized by its operational simplicity, use of readily available starting materials, and typically high yields. The reaction conditions are mild, and the procedure is robust and scalable.
The Grignard reaction (Method 2) represents a viable alternative, particularly for small-scale synthesis or when exploring different synthetic strategies. However, the requirement for anhydrous conditions and the potential challenges in preparing the necessary starting materials and forming the Grignard reagent make it a more technically demanding approach.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials, and the technical expertise available.
References
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- Selective Reduction of Aryl Halides and α,β-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride in Methanol and Its Application to Deuterium Labeling. (n.d.). Lookchem.
- Selective reduction of aryl halides and α,β-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling. (1989). Semantic Scholar.
- Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. (n.d.). Journal of the American Chemical Society.
- Selective reduction of aryl halides and .alpha.,.beta.-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling. (n.d.). The Journal of Organic Chemistry.
- Formation of Grignard Reagents from Organic Halides. (n.d.).
- Possible mechanism of MB and MO reduction with NaBH4 by using NH2‐BDC‐FeCu MOF catalyst. (n.d.). ResearchGate.
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- Formation and reaction of a Grignard reagent. (n.d.).
- 2,6-Dichloropyridine-3,5-dicarbonitrile. (n.d.). PMC.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
- A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. (n.d.). BYJU'S.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal. (2020). YouTube.
- Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (n.d.). ResearchGate.
- Reduction of Acid Chlorides with LiAlH4. (2023). YouTube.
- Synthesis method of 2,6-dichloropyridine. (n.d.). Google Patents.
- Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. (n.d.). CABI Digital Library.
- NaBH4 reduction of ester. (2022). Reddit.
- Method for producing (2,6-dichloropyridin-4-yl) methanol. (n.d.). Google Patents.
- Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube.
- NaBH4 Reduction of Ketone to Alcohol. (n.d.).
- Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal.
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- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (n.d.). ResearchGate.
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A Comparative Spectroscopic Guide to the Synthesis of (2,6-Dichloropyrin-3-yl)methanol
This technical guide offers a detailed spectroscopic comparison of the pharmaceutical intermediate (2,6-Dichloropyridin-3-yl)methanol and its common precursors. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of the structural transformations that occur during synthesis, as evidenced by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the distinct spectral signatures of each compound, researchers can more effectively monitor reaction progress and confirm the identity and purity of the final product.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of various pharmacologically active compounds. Its structural integrity is paramount to the efficacy and safety of the final drug product. Spectroscopic analysis is an indispensable tool in organic chemistry, providing a non-destructive method to elucidate molecular structure.[1][2] This guide will focus on the synthetic route from 2,6-dichloropyridine-3-carboxylic acid, a common and commercially available starting material. The transformation involves the reduction of a carboxylic acid to a primary alcohol, a fundamental reaction in organic synthesis.
Synthetic Pathway Overview
The synthesis of this compound from 2,6-dichloropyridine-3-carboxylic acid is typically achieved through reduction. A common method involves the use of a reducing agent such as sodium borohydride in the presence of a suitable solvent.[3] The overall transformation can be visualized as follows:
Caption: Synthetic route from 2,6-dichloropyridine-3-carboxylic acid to this compound.
Spectroscopic Analysis of the Final Product: this compound
A thorough understanding of the spectroscopic characteristics of the target molecule is essential for confirming a successful synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1][4]
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons of the alcohol group. The chemical shift values are influenced by the electron-withdrawing nature of the chlorine atoms and the pyridine ring.[5][6]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon attached to the hydroxyl group will have a characteristic chemical shift, as will the aromatic carbons.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[7][8][9] For this compound, the key diagnostic peaks are:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[10][11]
-
C-O Stretch: A strong absorption peak around 1000-1260 cm⁻¹ corresponds to the carbon-oxygen single bond of the primary alcohol.
-
Aromatic C-H and C=C/C=N Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, are indicative of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[12][13] The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments, with M, M+2, and M+4 peaks.[14]
Spectroscopic Comparison with the Precursor: 2,6-Dichloropyridine-3-carboxylic Acid
The key to monitoring the synthesis is to observe the disappearance of the precursor's spectral features and the appearance of the product's features.
Key Spectroscopic Transformations
The reduction of the carboxylic acid to an alcohol results in several distinct changes in the spectroscopic data.
| Spectroscopic Technique | Precursor: 2,6-Dichloropyridine-3-carboxylic Acid | Product: this compound | Rationale for Change |
| ¹H NMR | Broad singlet for carboxylic acid proton (-COOH) typically >10 ppm. | Singlet for methylene protons (-CH₂OH) around 4.5-5.0 ppm and a broad singlet for the hydroxyl proton (-OH). | Reduction of the carboxylic acid to a primary alcohol. |
| ¹³C NMR | Signal for the carboxylic acid carbon (-COOH) around 165-185 ppm. | Signal for the methylene carbon (-CH₂OH) around 60-70 ppm. | Change in the oxidation state and hybridization of the carbon atom. |
| IR Spectroscopy | Very broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (1680-1750 cm⁻¹).[11] | Broad O-H stretch (3200-3600 cm⁻¹) and the disappearance of the C=O stretch. Appearance of a C-O stretch (1000-1260 cm⁻¹). | Conversion of the carboxylic acid functional group to a primary alcohol. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the carboxylic acid (192.00 g/mol ).[15] | Molecular ion peak corresponding to the molecular weight of the alcohol (178.02 g/mol ).[16] | Loss of a carbonyl oxygen and addition of two hydrogen atoms. |
Experimental Protocols
General Synthesis of this compound
This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.
-
Dissolve 2,6-dichloropyridine-3-carboxylic acid in a suitable solvent (e.g., anhydrous tetrahydrofuran) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Data Acquisition
Caption: General workflow for acquiring spectroscopic data.
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[6] Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr and pressing the mixture into a thin disk. Alternatively, for liquid samples or solutions, a thin film can be prepared on a salt plate. Acquire the spectrum using an FTIR spectrometer.
-
Mass Spectrometry: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
Conclusion
The successful synthesis of this compound from its carboxylic acid precursor can be unequivocally confirmed through a comparative analysis of their spectroscopic data. The key transformations to monitor are the disappearance of the carboxylic acid signals in the ¹H NMR, ¹³C NMR, and IR spectra, and the concurrent appearance of the characteristic signals for the primary alcohol. Mass spectrometry serves as a final confirmation of the change in molecular weight. This guide provides the foundational spectroscopic knowledge for researchers to confidently characterize these important compounds in their synthetic endeavors.
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A Comparative Guide to the HPLC Purity Analysis of Synthesized (2,6-Dichloropyridin-3-yl)methanol
This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized (2,6-Dichloropyridin-3-yl)methanol, a critical intermediate in pharmaceutical manufacturing. We will explore an optimized HPLC protocol, discuss potential impurities, and present a comparative framework for evaluating analytical results, grounded in established scientific principles and industry best practices.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product. Regulatory bodies such as the FDA and EMA mandate stringent purity thresholds for all starting materials and intermediates. Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a fundamental component of drug development and manufacturing.
The primary challenge in analyzing this compound lies in effectively separating the main compound from structurally similar process-related impurities and potential degradation products. HPLC, particularly reverse-phase HPLC, offers the high resolution and sensitivity required for this task.
Optimized HPLC Method for Purity Analysis
The selection of HPLC parameters is a critical decision-making process aimed at achieving optimal separation and accurate quantification. The following method has been optimized for the analysis of this compound, with the rationale for each parameter detailed below.
2.1. Experimental Protocol
A detailed, step-by-step methodology for the HPLC analysis is provided below:
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended due to its versatility and excellent resolving power for a wide range of small molecules.
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). The addition of formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Gradient Elution: A gradient elution is employed to ensure the separation of both early-eluting polar impurities and late-eluting non-polar impurities.
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 275 nm. This wavelength is selected based on the UV absorbance maximum of the dichloropyridine moiety, providing high sensitivity for the main compound and related impurities.
-
Injection Volume: 10 µL.
2.2. Workflow Visualization
The following diagram illustrates the experimental workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Methods and Data Interpretation
While the described reverse-phase HPLC method is robust, alternative approaches such as Gas Chromatography (GC) could be considered. However, GC may require derivatization of the hydroxyl group to improve volatility and thermal stability, adding complexity to the sample preparation process. For non-volatile impurities, HPLC remains the superior technique.
3.1. Data Comparison Table
The following table summarizes the expected performance of the optimized HPLC method and provides a comparison with a hypothetical alternative method.
| Parameter | Optimized RP-HPLC Method | Alternative Method (e.g., Isocratic HPLC) | Rationale for Superiority |
| Resolution (Rs) | > 2.0 between main peak and closest impurity | Potentially < 1.5 for some impurities | Gradient elution provides better separation of a wider range of impurities with different polarities. |
| Retention Time (RT) of Main Peak | Approx. 15-20 min | Highly dependent on isocratic composition | The gradient allows for a reasonable retention time while still resolving early eluting impurities. |
| Limit of Detection (LOD) | < 0.01% | Approx. 0.05% | Optimized wavelength and baseline stability from the gradient contribute to lower detection limits. |
| Analysis Time | ~35 min (including re-equilibration) | Potentially shorter, but with compromised resolution | The longer analysis time is justified by the superior separation and comprehensive impurity profile. |
| Applicability | Broad range of polar and non-polar impurities | Limited to impurities with similar polarity to the main compound | The gradient nature of the optimized method is more suitable for unknown impurity profiling. |
3.2. Common Impurities and Their Significance
In the synthesis of this compound, several process-related impurities may be present:
-
Unreacted Starting Materials: Such as 2,6-dichloronicotinic acid. This would likely be an early-eluting peak due to its higher polarity.
-
Over-reduced Products: For example, 2,6-dichloro-3-methylpyridine. This would be less polar and have a longer retention time.
-
Isomeric Impurities: Positional isomers that may have formed during the synthesis. These can be challenging to separate and require a highly efficient column and optimized mobile phase.
-
Degradation Products: Oxidation of the methanol group to an aldehyde (2,6-dichloronicotinaldehyde) is a possible degradation pathway.
The presence of any of these impurities above the established thresholds (typically guided by ICH Q3A guidelines) can have significant implications for the quality of the final API.
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and safety of pharmaceuticals. The optimized reverse-phase HPLC method presented in this guide provides a robust and reliable approach for the separation and quantification of the main compound and its potential impurities. The use of a gradient elution with a C18 column offers superior resolution and sensitivity compared to simpler isocratic methods. By understanding the rationale behind the method development and the nature of potential impurities, researchers and drug development professionals can confidently assess the quality of this important pharmaceutical intermediate.
References
- Title: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
- Title: Validation of Compendial Procedures <1225> Source: United St
A Comparative Guide to Catalysts for Cross-Coupling Reactions of (2,6-Dichloropyridin-3-yl)methanol
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine nucleus, in particular, is a privileged motif, and the targeted elaboration of substituted pyridines via cross-coupling reactions is a critical tool in the synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of catalyst systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of (2,6-Dichloropyridin-3-yl)methanol, a versatile building block with multiple reactive sites.
The presence of two chlorine atoms at the C2 and C6 positions, flanking the nitrogen atom, presents a unique challenge and opportunity for selective functionalization. The choice of catalyst is paramount in controlling regioselectivity and achieving high yields, particularly given the potential for the hydroxymethyl group at the C3 position to influence the reaction through coordination with the metal center. This guide will delve into a comparative analysis of palladium, nickel, and copper-based catalyst systems, providing experimental data from closely related substrates to inform catalyst selection and reaction optimization.
The Challenge of Selective Functionalization
The 2,6-dichloropyridine scaffold is characterized by two electrophilic carbon centers susceptible to cross-coupling. Generally, the C2 and C6 positions exhibit similar reactivity, making selective mono-functionalization a significant hurdle.[1] Achieving high selectivity often requires careful control over reaction conditions and, most importantly, the judicious selection of the catalyst and its associated ligands. The hydroxymethyl substituent at the C3 position introduces an additional layer of complexity, as the oxygen atom can act as a Lewis base and coordinate to the metal catalyst, potentially influencing its activity and selectivity.
Comparative Analysis of Catalyst Systems
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For the coupling of aryl chlorides, highly active catalyst systems are generally required.
Palladium-Based Catalysts:
Palladium catalysts are the workhorses of Suzuki-Miyaura couplings, offering broad functional group tolerance and high catalytic activity.[1] For challenging substrates like dichloropyridines, the use of bulky, electron-rich phosphine ligands is crucial to promote the oxidative addition of the C-Cl bond, which is often the rate-limiting step.
-
Rationale: Ligands such as SPhos and XPhos (Buchwald ligands) create a sterically hindered and electron-rich environment around the palladium center. This facilitates the oxidative addition of the aryl chloride and subsequent reductive elimination, leading to higher turnover numbers and yields.[2] The use of a pre-catalyst, such as a G3 or G4 palladacycle, can also ensure the efficient generation of the active Pd(0) species.
Nickel-Based Catalysts:
Nickel catalysts have emerged as a cost-effective and sometimes more reactive alternative to palladium for the cross-coupling of aryl chlorides.[3] They can exhibit different selectivity profiles and are particularly effective for certain substrate combinations.
-
Rationale: Nickel catalysts, often in combination with specific phosphine ligands like diphenylmethylphosphine (PPh₂Me), have shown high selectivity for monoarylation in the Suzuki-Miyaura coupling of dichloropyridines.[3] The choice of solvent can also play a critical role in controlling selectivity with nickel catalysts.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Key Features & Rationale |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | 2,6-Dichloropyridine | Bulky, electron-rich ligand promotes oxidative addition of the C-Cl bond.[2] |
| BrettPhos Pd G3 | BrettPhos | NaOtBu | Toluene | 100 | High | 2,6-Dichloropyridine | Pre-catalyst ensures efficient generation of the active Pd(0) species.[2] |
| Ni(cod)₂ / PPh₂Me | PPh₂Me | K₃PO₄ | MeCN | 80 | High | Dichloropyridines | PPh₂Me ligand provides high selectivity for monoarylation.[3] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted heterocycles. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Palladium-Copper Co-catalysis:
The synergistic action of palladium and copper is the hallmark of the traditional Sonogashira reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.
-
Rationale: The palladium(0) species undergoes oxidative addition to the C-Cl bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated product and regenerates the palladium(0) catalyst.[4] Careful control of reaction conditions is necessary to suppress the unwanted homocoupling of the alkyne (Glaser coupling), which is also catalyzed by copper.[2]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Key Features & Rationale |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60-80 | Good to High | 3,5-Dibromo-2,6-dichloropyridine | Standard conditions for Sonogashira coupling of halo-pyridines.[1] |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 100 | Good | 2,6-Dichloropyridine | Alternative conditions that can be effective for less reactive chlorides.[2] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides. As with other cross-coupling reactions of aryl chlorides, highly active catalyst systems are required.
Palladium-Based Catalysts with Specialized Ligands:
The success of the Buchwald-Hartwig amination of aryl chlorides hinges on the use of specialized, bulky, and electron-rich phosphine ligands. These ligands facilitate both the oxidative addition of the C-Cl bond and the subsequent C-N reductive elimination.
-
Rationale: Ligands such as Xantphos and BINAP are bidentate and form stable complexes with palladium that are highly active for the amination of aryl chlorides.[2] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed. Careful control of stoichiometry is often necessary to achieve selective mono-amination of dichloropyridines.[2]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Key Features & Rationale |
| Pd₂(dba)₃ / Xantphos | Xantphos | NaOtBu | Toluene | 100 | Good to High | 2,6-Dichloropyridine | Bidentate ligand promotes C-N bond formation; good for mono-amination with controlled stoichiometry.[2] |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 110 | Good | 2,6-Dichloropyridine | Another effective bidentate ligand, may require higher temperatures.[2] |
| BrettPhos Pd G3 | BrettPhos | NaOtBu | Toluene | 100 | High | 2,6-Dichloropyridine | Pre-catalyst system often provides high yields and good selectivity.[2] |
Experimental Protocols
The following are representative, detailed experimental protocols for each of the discussed cross-coupling reactions. These protocols are based on established procedures for closely related substrates and should serve as a robust starting point for the functionalization of this compound. Optimization of reaction conditions may be necessary to achieve the desired outcome for this specific substrate.
Protocol 1: Suzuki-Miyaura Coupling
A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous toluene and water (10:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare a pre-mixed solution of Pd₂(dba)₃ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
A typical experimental workflow for the Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C if necessary.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
A typical experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos Pd G3 pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Glovebox or Schlenk line)
Procedure:
-
In an inert atmosphere glovebox, add the BrettPhos Pd G3 pre-catalyst, NaOtBu, and this compound to a dry reaction vessel.
-
Add anhydrous toluene, followed by the amine.
-
Seal the reaction vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights: Visualizing the Catalytic Cycles
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions. The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Conclusion
The cross-coupling of this compound offers a versatile platform for the synthesis of novel, highly functionalized pyridine derivatives. While the presence of two chlorine atoms and a hydroxymethyl group presents challenges, a careful selection of the catalyst system can lead to successful and selective transformations. Palladium-based catalysts with bulky, electron-rich phosphine ligands are generally the most versatile and effective for Suzuki-Miyaura and Buchwald-Hartwig reactions of this class of substrate. For Sonogashira couplings, the traditional palladium-copper co-catalyst system remains the method of choice. Nickel catalysts offer a promising, cost-effective alternative for Suzuki-Miyaura couplings, particularly when selective mono-functionalization is desired. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the rational design and optimization of synthetic routes towards new chemical entities with potential therapeutic applications.
References
- Neufeldt, S. R., & Sanford, M. S. (2012). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. Journal of the American Chemical Society, 134(44), 18361–18373. [Link]
- Schlosser, M., & Guerry, P. (2006). Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. Helvetica Chimica Acta, 89(8), 1681-1700. [Link]
- Barluenga, J., Aznar, F., Palomino, M. A., & Martin, A. (2011). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. The Journal of Organic Chemistry, 76(15), 6219–6226. [Link]
- Wang, D., & Gribble, G. W. (2012). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Organic & Biomolecular Chemistry, 10(47), 9346–9359. [Link]
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of chemical research, 50(10), 2459–2468. [Link]
- Frank, D., & Gergely, A. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron, 67(43), 8345-8351. [Link]
- ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]
- Molander, G. A., & Trice, S. L. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 14(3), 866–869. [Link]
- Winter, A., & Schubert, U. S. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry. [Link]
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A Comparative In Vitro Evaluation of Novel Pyridine Derivatives Synthesized from (2,6-Dichloropyridin-3-yl)methanol
Senior Application Scientist Insight: The journey from a promising chemical scaffold to a viable drug candidate is a rigorous process of multi-parameter optimization. The (2,6-Dichloropyridin-3-yl)methanol backbone presents a versatile starting point for synthesizing novel compounds due to the reactive chlorine atoms, which allow for diverse chemical modifications. Pyridine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic motif.[1][2] This guide provides a head-to-head comparison of three novel, hypothetically synthesized compounds—CMPD-A01 , CMPD-A02 , and CMPD-A03 —derived from this common precursor. Our objective is to create a data-driven narrative that objectively assesses their potential as anticancer and antimicrobial agents, while also profiling for early-stage safety liabilities. This comparative framework is designed to empower researchers to make informed decisions in the critical early stages of drug discovery, adhering to the "fail early, fail cheap" paradigm.[3]
Section 1: Cytotoxicity Profiling Across Human Cancer Cell Lines
Expertise & Rationale
A primary screen for any potential anticancer agent is the assessment of its cytotoxic activity. This initial step helps determine the concentration range at which a compound exhibits biological activity and provides a first look at its potency. We have selected the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay over the more traditional MTT assay. The core principle for both is the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[4][5] However, the formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with an organic solvent like DMSO.[4][6] This streamlines the protocol, reduces potential errors, and makes it more suitable for higher-throughput screening.[4] We have chosen a panel of cell lines representing different cancer types to assess the breadth of activity: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma).[2][7] Doxorubicin, a standard chemotherapeutic agent, is used as a positive control to benchmark the potency of our novel compounds.[8]
Comparative Cytotoxicity Data (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit cell growth by 50%, were determined after a 48-hour incubation period.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| CMPD-A01 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| CMPD-A02 | 15.6 ± 1.1 | 22.3 ± 1.9 | 25.8 ± 2.2 |
| CMPD-A03 | 0.9 ± 0.1 | 1.2 ± 0.1 | 0.7 ± 0.08 |
| Doxorubicin | 1.9 ± 0.2 | 1.5 ± 0.1 | 1.2 ± 0.1 |
Interpretation:
-
CMPD-A03 demonstrates potent cytotoxicity across all three cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range, comparable or superior to the standard drug Doxorubicin.[8]
-
CMPD-A01 shows moderate activity.
-
CMPD-A02 exhibits significantly lower cytotoxicity, suggesting it may be less effective as a general cytotoxic agent or may have a more specific mechanism of action not captured by this assay.
Experimental Protocol: XTT Cell Viability Assay
This protocol outlines the steps for determining the IC₅₀ values of test compounds.
-
Cell Seeding:
-
Harvest and count cells (MCF-7, HepG2, or A549).
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).[9]
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
XTT Reagent Addition and Measurement:
-
Prepare the activated XTT solution according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.[10]
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, protected from light.
-
Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Section 2: Target Selectivity Assessment via Kinome Profiling
Expertise & Rationale
Many pyridine-based molecules exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and angiogenesis.[1] However, potent cytotoxicity (as seen with CMPD-A03) can sometimes be a result of non-specific activity against multiple kinases, which can lead to off-target toxicity in a clinical setting. Therefore, understanding a compound's selectivity is paramount. Kinome profiling provides a broad view of a compound's activity against a large panel of kinases.[11][12] This allows for the identification of the primary target(s) and flags potential off-target interactions early in the discovery process.[13] Given its high potency, we selected CMPD-A03 for profiling against a panel of 96 key kinases implicated in oncology.
Visualizing the Drug Discovery Workflow
The following diagram illustrates the logical progression from initial broad screening to more specific and safety-oriented assays.
Caption: High-level workflow for in vitro compound evaluation.
Kinase Selectivity Profile of CMPD-A03
Data is presented as percent inhibition at a single concentration (1 µM) to provide a snapshot of selectivity.
| Kinase Target | Family | % Inhibition by CMPD-A03 (1 µM) |
| VEGFR2 | Tyrosine Kinase | 98.2% |
| PDGFRβ | Tyrosine Kinase | 95.5% |
| EGFR | Tyrosine Kinase | 25.1% |
| SRC | Tyrosine Kinase | 18.9% |
| CDK2 | Serine/Threonine Kinase | 10.5% |
| PIM-1 | Serine/Threonine Kinase | 5.3% |
Interpretation:
-
CMPD-A03 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor beta (PDGFRβ). The inhibition of these kinases disrupts angiogenesis pathways essential for tumor growth, a common mechanism for pyridine-based anticancer agents.[1]
-
The compound shows high selectivity, with minimal activity (<30% inhibition) against other representative kinases from different families, such as EGFR, SRC, and CDK2. This selective profile is highly desirable, suggesting that its potent cytotoxicity is likely driven by a specific mechanism of action rather than broad, non-specific kinase inhibition.
Visualizing the Target Pathway
The diagram below shows a simplified representation of the VEGFR2 signaling pathway, the likely target of CMPD-A03.
Caption: Simplified VEGFR2 signaling pathway inhibited by CMPD-A03.
Section 3: Antimicrobial Activity Assessment
Expertise & Rationale
Given the broad biological activities of pyridine scaffolds, we also evaluated the compounds for potential antimicrobial properties.[14] The Broth Microdilution assay is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][15] This quantitative measure is crucial for assessing the potency of new antimicrobial candidates. We screened against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Comparative Antimicrobial Data (MIC)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| CMPD-A01 | > 128 | > 128 |
| CMPD-A02 | 8 | 16 |
| CMPD-A03 | 64 | 128 |
| Gentamicin | 1 | 2 |
Interpretation:
-
CMPD-A02 , which showed poor anticancer cytotoxicity, exhibits the most promising antimicrobial activity, particularly against the Gram-positive S. aureus. While not as potent as the standard antibiotic Gentamicin, an MIC of 8 µg/mL is a strong starting point for a novel compound.[7]
-
CMPD-A01 and CMPD-A03 show weak to no significant antimicrobial activity, suggesting their structural features are more optimized for interacting with eukaryotic cellular targets.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[9]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).[9]
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Section 4: Early In Vitro Safety & ADME-Tox Profiling
Expertise & Rationale
A significant cause of drug attrition is unforeseen toxicity.[3][16] Early in vitro assessment of key safety and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters is essential for de-risking candidates.[17][18]
-
hERG Channel Inhibition: Inhibition of the hERG potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[19] Regulatory agencies recommend assessing hERG liability for most new chemical entities.[20][21] We use an automated patch-clamp assay for this critical safety endpoint.
-
Cytochrome P450 (CYP) Inhibition: CYP enzymes are responsible for the metabolism of most drugs. Inhibition of these enzymes, particularly CYP3A4 and CYP2D6, can lead to adverse drug-drug interactions (DDIs).[18][22]
Comparative Safety & ADME-Tox Data (IC₅₀)
| Compound | hERG Inhibition IC₅₀ (µM) | CYP3A4 Inhibition IC₅₀ (µM) |
| CMPD-A01 | 2.1 | > 50 |
| CMPD-A02 | > 30 | > 50 |
| CMPD-A03 | 25.5 | 15.8 |
Interpretation:
-
CMPD-A01 shows potent hERG inhibition, with an IC₅₀ value close to its cytotoxic IC₅₀. This presents a significant cardiac liability and likely disqualifies it from further development.
-
CMPD-A02 has a very clean profile, with no significant hERG or CYP inhibition, making it attractive from a safety perspective for its potential antimicrobial application.
-
CMPD-A03 shows a >25-fold window between its anticancer potency (IC₅₀ ~1 µM) and its hERG liability (IC₅₀ ~25 µM). While this margin may be acceptable for an oncology therapeutic, the moderate CYP3A4 inhibition would need to be monitored and optimized in subsequent studies.
Experimental Protocols: Abridged
-
hERG Inhibition Assay (Automated Patch Clamp):
-
HEK293 cells stably expressing the hERG channel are cultured and prepared.
-
Cells are subjected to a specific voltage-clamp protocol to elicit hERG tail currents.[21]
-
A stable baseline current is established before the cumulative addition of increasing concentrations of the test compound.
-
The fractional block of the hERG current is measured at each concentration, and the data is fitted to determine the IC₅₀ value.[21] A known hERG inhibitor like Cisapride is used as a positive control.[20]
-
-
CYP3A4 Inhibition Assay (Fluorometric):
-
Human liver microsomes are incubated with a fluorogenic CYP3A4 substrate and a NADPH-regenerating system.
-
The reaction is initiated in the presence of various concentrations of the test compounds.
-
The rate of fluorescent product formation is measured over time using a plate reader.
-
The percentage of inhibition relative to a vehicle control is calculated, and the IC₅₀ is determined.
-
Overall Synthesis and Recommendations
This comparative guide systematically evaluated three novel compounds derived from this compound, providing a clear, data-driven basis for decision-making.
| Compound | Anticancer Potential | Antimicrobial Potential | Safety/ADME-Tox Profile | Recommendation |
| CMPD-A01 | Moderate | Poor | Poor (High hERG risk) | Terminate . The cardiac liability outweighs its moderate potency. |
| CMPD-A02 | Poor | Promising | Excellent | Advance as an antimicrobial lead. Further optimization to improve potency (lower MIC) is warranted. |
| CMPD-A03 | Excellent | Poor | Acceptable with Caution | Advance as an anticancer lead. The potent and selective inhibition of VEGFR2/PDGFRβ is highly encouraging. Next steps should include lead optimization to improve the therapeutic window over hERG and reduce CYP3A4 inhibition. |
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A Comparative Guide to the Thermal Stability of Polymers Derived from (2,6-Dichloropyridin-3-yl)methanol: A Predictive Analysis
Introduction
In the relentless pursuit of high-performance materials, researchers are increasingly turning to complex heterocyclic monomers to impart unique properties to polymer backbones. The monomer (2,6-Dichloropyridin-3-yl)methanol presents a compelling scaffold for the synthesis of novel polymers, such as polyethers and polyesters. The incorporation of a dichloropyridine ring into a polymer backbone is anticipated to influence its thermal stability, chemical resistance, and flame retardancy significantly. The inherent rigidity of the pyridine ring, combined with the presence of electron-withdrawing chlorine atoms, suggests that polymers derived from this monomer could exhibit high thermal endurance, a critical attribute for applications in demanding environments.
While direct experimental data on polymers synthesized from this compound is not yet prevalent in published literature, a robust predictive analysis of their thermal properties can be constructed. This guide provides a comparative framework, juxtaposing the expected thermal stability of these hypothetical polymers against well-established high-performance thermoplastics like Polyetheretherketone (PEEK) and Kapton® polyimide. By synthesizing data from analogous polymer systems—including aromatic polyethers, pyridine-containing polymers, and other halogenated polymers—we can elucidate the structure-property relationships that would govern their thermal decomposition and glass transition behaviors. This analysis is grounded in established principles of polymer chemistry and supported by data from extensive thermal analysis studies on related materials.
The Structural Rationale: Why this compound?
The choice of this compound as a monomer is predicated on the synergistic effects of its constituent parts. The pyridine ring, a heteroaromatic structure, introduces polarity and rigidity into the polymer chain. The two chlorine atoms are expected to enhance flame retardancy and increase the glass transition temperature (Tg) due to increased intermolecular forces and chain stiffness. The methanol group provides a reactive site for polymerization, enabling the formation of various polymer linkages, most commonly ethers or esters.
A hypothetical synthesis of a polyether from this compound could proceed via a Williamson ether synthesis, reacting the monomer with a suitable bisphenol in the presence of a base.
Caption: Standard workflow for TGA analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [1]It is used to determine key thermal transitions, most notably the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. A high Tg is crucial for polymers used in high-temperature applications.
Experimental Protocol: DSC
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.
-
Heating and Cooling Cycles: The sample typically undergoes a heat-cool-heat cycle. The first heating run erases the polymer's prior thermal history. The sample is heated to above its expected Tg, cooled rapidly, and then heated again at a controlled rate (e.g., 10 °C/min).
-
Data Acquisition: The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. [2]
Comparative Thermal Stability Analysis
The thermal properties of the hypothetical dichloropyridinyl-containing polymers are benchmarked against PEEK and Kapton, two industry standards for high-performance applications.
| Polymer | Polymer Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Char Yield @ 800°C (N2) |
| Hypothetical Dichloropyridinyl Polyether | Aromatic Polyether | ~170-220 °C (Predicted) | ~450-500 °C (Predicted) | > 50% (Predicted) |
| PEEK (Polyetheretherketone) | Polyaryletherketone | ~143-152 °C [2][3] | ~550 °C [2] | ~45-55% |
| Kapton® HN | Polyimide | ~378 °C [4] | ~574-647 °C [4][5] | ~60% [6] |
Analysis and Predictions
-
Glass Transition Temperature (Tg): The rigid pyridine ring and the polar C-Cl bonds in the hypothetical polymer are expected to restrict segmental motion, leading to a higher Tg compared to PEEK. Aromatic polyethers containing other rigid structures have demonstrated high Tg values. [7]However, it is unlikely to reach the exceptionally high Tg of Kapton, which benefits from the highly rigid imide linkage.
-
Decomposition Temperature (Td): The thermal stability of aromatic polyethers is generally excellent, with decomposition often initiated by the scission of ether linkages at high temperatures. [8][9]The presence of chlorine atoms can have a complex effect. While C-Cl bonds can be a weak point, the overall aromatic and heterocyclic structure is expected to result in high thermal stability, with a Td likely falling between that of standard aromatic polyethers and the more robust PEEK. Studies on other chlorinated polymers show varied effects, but in rigid aromatic systems, stability is often maintained or enhanced.
-
Char Yield: High char yield is a hallmark of polymers with high aromatic content and is associated with good flame retardancy. The pyridine ring is known to promote char formation during pyrolysis. [10]Therefore, the hypothetical polymer is predicted to have a high char yield, comparable to or even exceeding that of PEEK, contributing to its potential as a flame-retardant material.
Potential Thermal Degradation Pathways
The thermal degradation of the hypothetical dichloropyridinyl polyether in an inert atmosphere is likely to proceed through a complex series of radical-mediated reactions.
Caption: Predicted degradation pathway of the polymer.
Initial degradation would likely involve the homolytic cleavage of the weakest bonds, such as the ether linkages or the C-Cl bonds. This would generate highly reactive radical species that could then propagate through the polymer chain, leading to the evolution of volatile products and the simultaneous formation of a stable, crosslinked char. The pyridine nitrogen and chlorine atoms could play a significant role in directing these degradation and charring reactions.
Conclusion
While awaiting empirical validation, this predictive analysis provides a strong foundation for understanding the potential thermal performance of polymers derived from this compound. The unique combination of a rigid pyridine core and halogen substituents suggests that these materials could occupy a valuable space in the high-performance polymer landscape. Their predicted high glass transition temperature, robust thermal stability, and excellent char-forming capabilities make them promising candidates for applications requiring superior heat resistance and inherent flame retardancy. This guide serves as a theoretical framework to direct future synthesis and characterization efforts, providing researchers with the necessary context to evaluate the potential of this novel class of polymers against established industry benchmarks.
References
- TGA (a) and DSC (b) of PDMS, PDMS-PEEK10%, PDMS-PEEK20% and PEEK samples. (n.d.).
- Thermogravimetric analysis (TGA) curves of PEEK composites without and... (n.d.). ResearchGate.
- Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. (n.d.). Universiti Kebangsaan Malaysia.
- TGA of a Kapton HN-type polyimide capillary under nitrogen. (n.d.). ResearchGate.
- PEEK: Polyetheretherketone. (n.d.). NETZSCH Analyzing & Testing.
- Understanding the effect of chlorine substitution in all-polymer solar cells. (n.d.). RSC Publishing.
- TGA for Kapton and POSS-Kapton polyimides under air, 10 ºC/min heat ramp. (n.d.). ResearchGate.
- TGA curves of PEEK in nitrogen atmosphere for the heating rates of 5 °C.min –1. (n.d.). ResearchGate.
- DSC thermograms of PEEK samples. (n.d.). ResearchGate.
- Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. (2022). MDPI.
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Validated analytical method for the quantification of (2,6-Dichloropyridin-3-yl)methanol
An expert guide to the validated analytical methods for quantifying (2,6-Dichloropyridin-3-yl)methanol, offering a comparative analysis of leading techniques for researchers and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound is a crucial chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration directly impact the yield, safety, and efficacy of the final product. Therefore, the development and validation of robust, accurate, and precise analytical methods for its quantification are not merely procedural formalities but cornerstones of quality assurance in the development pipeline.
This guide provides a detailed comparison of validated analytical methodologies for the quantification of this compound. As a Senior Application Scientist, my focus extends beyond the protocols themselves to elucidate the scientific rationale behind the choice of instrumentation, parameters, and validation procedures. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they meet the rigorous standards for regulatory submission.[1][2][3]
Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control, process monitoring, and stability testing, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the method of choice due to its robustness, precision, and cost-effectiveness. The inherent polarity of the methanol group and the UV-active dichloropyridine ring make this technique exceptionally well-suited for this analyte.
Expert Rationale for Method Selection
The selection of RP-HPLC is based on the physicochemical properties of this compound. The C18 stationary phase provides excellent hydrophobic interaction with the dichloropyridine ring, while the polar methanol group allows for effective elution with a standard aqueous-organic mobile phase. This avoids the need for complex derivatization steps that can introduce variability. UV detection is chosen for its specificity to the aromatic pyridine core, providing a sensitive and linear response.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). The optimal ratio should be determined during method development to achieve a retention time of 3-5 minutes and optimal peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm. This should be confirmed by running a UV scan of the analyte to identify the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing the analyte, dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.
Method Validation Summary
The method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][4][5] The results should be documented in a validation report.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak purity index > 0.999 |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9998 |
| Range | 10 - 150 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0% Intermediate (n=6): ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.0 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes (flow rate, temp, mobile phase) | All variations resulted in % RSD < 1.5% |
HPLC-UV Experimental Workflow
Caption: High-level workflow for HPLC-UV analysis.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity (e.g., impurity profiling or trace analysis) and definitive structural confirmation, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful alternative.
Expert Rationale and Comparative Insights
GC-MS offers superior selectivity and sensitivity compared to HPLC-UV. The mass spectrometer provides mass-to-charge ratio data, which acts as a chemical fingerprint for the analyte, allowing for unambiguous identification even in complex matrices. However, the inherent polarity and potential for thermal degradation of the hydroxyl group in this compound can pose challenges. A derivatization step, such as silylation, is often recommended to block the active proton and improve peak shape and thermal stability. This adds a step to sample preparation and must be carefully controlled.
Summarized Experimental Protocol: GC-MS
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector (MSD).
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mode: Selected Ion Monitoring (SIM) for quantification (using characteristic ions) and Full Scan for confirmation.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane). For improved chromatography, consider derivatization with a silylating agent (e.g., BSTFA with 1% TMCS).
GC-MS Experimental Workflow
Caption: High-level workflow for GC-MS analysis.
Head-to-Head Method Comparison
The choice between HPLC-UV and GC-MS depends on the specific analytical objective.
| Feature | HPLC-UV | GC-MS |
| Selectivity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Confirmation | Tentative (requires matching retention time) | Definitive (mass spectral library matching) |
| Sample Prep | Simple (dissolve and filter) | More complex (may require derivatization) |
| Throughput | High | Moderate |
| Instrumentation Cost | Lower | Higher |
| Best For | Routine QC, assay, stability studies | Trace analysis, impurity identification, forensics |
Troubleshooting and Optimization Insights
-
HPLC Peak Tailing: If peak tailing is observed for the analyte, it may indicate secondary interactions with the silica support. This can often be mitigated by adding a small amount of a competing base (e.g., 0.1% Trifluoroacetic Acid) to the mobile phase or by using a base-deactivated column.
-
GC Peak Broadening: Broad peaks in GC can result from poor sample introduction or analyte degradation. Ensure the injector liner is clean and consider optimizing the oven temperature ramp. If degradation is suspected, derivatization is the most effective solution.
-
Method Robustness: During validation, deliberately vary parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%) to ensure the method remains reliable under minor fluctuations, as per ICH guidelines.[3]
Conclusion
For the routine quantification of this compound, a validated RP-HPLC-UV method offers the optimal balance of performance, robustness, and efficiency. It is the recommended primary technique for quality control environments. GC-MS serves as a powerful alternative or complementary method when higher sensitivity or definitive structural confirmation is required. The successful implementation of either method hinges on a thorough understanding of the underlying chemical principles and adherence to rigorous validation standards as outlined by regulatory bodies.
References
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- AMSbiopharma.
- Pharma Talks. Understanding ICH Q2(R2)
- IntuitionLabs. ICH Q2(R2)
- U.S. Department of Health and Human Services. Toxicological Profile for Pyridine - Chapter 6: Analytical Methods. [Link]
- National Center for Biotechnology Information.
- ResearchGate.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 5. intuitionlabs.ai [intuitionlabs.ai]
A Comparative Analysis of the Acidity of (2,6-Dichloropyridin-3-yl)methanol and Other Pyridyl Alcohols: A Technical Guide
Introduction
Pyridyl alcohols, a class of heterocyclic compounds, are pivotal structural motifs in a multitude of pharmacologically active agents and functional materials. The acidity of the hydroxyl proton in these molecules, quantified by the acid dissociation constant (pKa), is a critical physicochemical parameter. It profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interaction with biological targets.[1] This guide provides an in-depth comparative analysis of the acidity of (2,6-Dichloropyridin-3-yl)methanol and its unsubstituted counterparts: pyridin-2-ylmethanol, pyridin-3-ylmethanol, and pyridin-4-ylmethanol. We will explore the underlying electronic effects governing their relative acidities and present a robust experimental protocol for pKa determination.
Comparative Acidity of Pyridyl Alcohols
The acidity of an alcohol is determined by the stability of its corresponding conjugate base (alkoxide). Any factor that stabilizes the negative charge on the oxygen atom of the alkoxide will increase the acidity of the parent alcohol, resulting in a lower pKa value. In the context of pyridyl alcohols, the electronic properties of the pyridine ring and its substituents play a paramount role.
| Compound | Structure | Predicted pKa | Estimated pKa |
| Pyridin-2-ylmethanol | ~13.48[2][3] | ||
| Pyridin-3-ylmethanol | ~13.68[4] | ||
| Pyridin-4-ylmethanol | ~13.45[5] | ||
| This compound | ![]() | ~11.5 - 12.5 |
Note: The pKa values for the unsubstituted pyridyl methanols are predicted values from chemical suppliers. The pKa for this compound is an estimation based on established principles of physical organic chemistry.
Discussion of Acidity Trends: The Impact of Chloro Substituents
The significantly lower estimated pKa of this compound compared to the unsubstituted pyridyl alcohols is a direct consequence of the powerful electron-withdrawing inductive effect of the two chlorine atoms.[6]
Inductive Effect (-I): Chlorine is a highly electronegative atom. When attached to the pyridine ring, it pulls electron density away from the ring through the sigma bonds.[6] This electron withdrawal is transmitted to the hydroxymethyl group, making the oxygen-hydrogen bond more polarized and the proton more acidic. The presence of two chlorine atoms, particularly at the ortho positions relative to the nitrogen, substantially amplifies this effect.
The increased acidity can be rationalized by considering the stability of the conjugate base. Upon deprotonation of the hydroxyl group, a negative charge develops on the oxygen atom. The two electron-withdrawing chlorine atoms help to delocalize and stabilize this negative charge, making the formation of the alkoxide more favorable.[7] Consequently, the equilibrium of the acid-base reaction is shifted towards the dissociated form, resulting in a stronger acid and a lower pKa.
Caption: Electronic effects leading to increased acidity.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a substance.[7] The following protocol outlines the steps for determining the pKa of a pyridyl alcohol.
Materials and Reagents:
-
Pyridyl alcohol sample of high purity
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
High-purity water (deionized or distilled)
-
Methanol or another suitable co-solvent if the sample has low water solubility
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL, Class A)
-
Beakers (100 mL)
-
Volumetric flasks
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 0.1 mmol of the pyridyl alcohol and dissolve it in a known volume (e.g., 50 mL) of high-purity water in a beaker. If necessary, a co-solvent like methanol can be used, but the amount should be kept to a minimum and be consistent across all measurements.
-
Add a magnetic stir bar to the beaker.
-
-
pH Meter Calibration:
-
Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.
-
-
Titration Setup:
-
Place the beaker with the analyte solution on the magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Position the burette filled with the standardized NaOH solution above the beaker.
-
-
Titration Process:
-
Start stirring the solution at a moderate speed.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Continue this process until the pH has risen significantly past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated and deprotonated forms of the pyridyl alcohol are equal.
-
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The acidity of pyridyl alcohols is a key determinant of their chemical behavior and biological activity. This guide has demonstrated that the presence of strong electron-withdrawing groups, such as the two chlorine atoms in this compound, significantly increases the acidity of the hydroxyl proton compared to unsubstituted pyridyl methanols. This is primarily due to the stabilization of the conjugate base through the inductive effect. The provided experimental protocol for potentiometric titration offers a reliable method for the empirical determination of these pKa values, which is essential for researchers in medicinal chemistry and drug development.
References
- Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A. [Link]
- Acid strength and pKa. Chemistry LibreTexts. [Link]
- 4-Pyridinemethanol. ChemBK. [Link]
- 2-pyridylmethanol. ChemBK. [Link]
- 4-Hydroxymethylpyridine. PubChem. [Link]
- 2,6-Dichloropyridine. PubChem. [Link]
- The Effect of Substituents on pKa. Chemistry LibreTexts. [Link]
- Calculated and experimental pK a values of ortho-substituted phenols in water at 25°C.
- How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]
- Chapter 24: Phenols. Alcohols contain an OH group bonded. University of Missouri-St. Louis. [Link]
- Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]
- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). University of Tartu. [Link]
- Lower pKa pyridine derivatives more attracted to electrophiles? Reddit. [Link]
- The Effect of Substituents on pKa. Chemistry LibreTexts. [Link]
- How does one calculate Pka value for Pyridinium by using pka value of pyridine?
- Substituent Effects on Acidity.
- pyridin-4-ylmethanol.
- pKa Data Compiled by R. Williams.
- 3-Pyridinemethanol. PubChem. [Link]
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
- Piconol. PubChem. [Link]
- 2,6-Dichloropyridine. Wikipedia. [Link]
- Determination of the pKa values of some pyridine derivatives by computational methods.
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Unlocking the Dopamine D1 Receptor: A Comparative Guide to the Structure-Activity Relationships of Tetrahydroisoquinoline-Based Positive Allosteric Modulators
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dopamine D1 receptor (D1R), a key player in cognition, motor control, and motivation, has long been an attractive, yet challenging, target for therapeutic intervention in neuropsychiatric disorders.[1] Direct agonists have been hampered by issues of poor pharmacokinetics, tachyphylaxis, and a narrow therapeutic window, often leading to an inverted U-shaped dose-response curve.[1] A more nuanced and promising approach has emerged in the form of positive allosteric modulators (PAMs). These molecules do not activate the receptor directly but instead enhance the affinity and/or efficacy of the endogenous ligand, dopamine.[2] This mechanism offers the potential for a more physiological and fine-tuned modulation of D1R signaling.[2]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a prominent class of D1R PAMs based on a tetrahydroisoquinoline (THIQ) scaffold, acylated with derivatives of (2,6-Dichlorophenyl)acetic acid. The flagship compound of this series, Mevidalen (LY3154207), has advanced to Phase 2 clinical trials for Lewy body dementia, highlighting the therapeutic potential of this chemical scaffold.[3][4] We will dissect the key structural modifications that influence the potency and selectivity of these compounds, supported by experimental data and detailed protocols to empower researchers in the design of next-generation D1R modulators.
The Core Scaffold: A Privileged Structure for D1R Modulation
The journey to potent and selective D1R PAMs has led to the identification of a core tetrahydroisoquinoline scaffold. The general structure consists of a (1S,3R)-1-methyl-3-(hydroxymethyl)-3,4-dihydroisoquinoline core, N-acylated with a 2-(2,6-dichlorophenyl)acetyl moiety. This specific stereochemistry and substitution pattern have been found to be crucial for activity.
The development of this class of compounds was a result of extensive medicinal chemistry efforts to identify non-catechol-based D1R modulators with improved drug-like properties. The 2-(2,6-dichlorophenyl)acetyl group plays a critical role in the interaction with an allosteric binding site on the D1R, while the substituted THIQ core positions this group optimally and contributes to the overall pharmacological profile.
Structure-Activity Relationship (SAR) Insights
The following sections detail the impact of structural modifications at key positions of the tetrahydroisoquinoline scaffold and the N-acyl group on D1R PAM activity. The primary measure of in vitro potency discussed is the EC50 value from a cAMP accumulation assay, which quantifies the concentration of the compound required to produce 50% of the maximal potentiation of the dopamine response.[3]
Modifications of the Tetrahydroisoquinoline Core
The THIQ core offers several positions for modification, with the C1, C3, and C5 positions being of particular interest.
-
C1 Position: A methyl group at the C1 position in the (S)-configuration is crucial for high potency. Removal or alteration of this group generally leads to a significant decrease in activity. This suggests a specific hydrophobic interaction in the allosteric binding pocket that accommodates this methyl group.
-
C3 Position: A hydroxymethyl group at the C3 position in the (R)-configuration is a key feature of the most potent compounds. This group is believed to form a critical hydrogen bond within the allosteric site. Modifications to this group, such as conversion to a methoxymethyl or removal, are detrimental to activity.
-
C5 Position: The C5 position of the THIQ ring has been a major point of diversification to optimize potency and pharmacokinetic properties. A variety of substituents have been explored, revealing a pocket that can accommodate bulky and functionalized groups.
| Compound | C5-Substituent | D1R PAM EC50 (nM) | Reference |
| LY3154207 (Mevidalen) | 3-hydroxy-3-methylbutyl | 3 | [3] |
| Analog 1 | 2-hydroxypropan-2-yl | 76 | [5] |
| Analog 2 | H | >1000 | [3] |
| Analog 3 | Methyl | 500 | [3] |
Table 1: SAR at the C5 position of the tetrahydroisoquinoline core.
As demonstrated in Table 1, a bulky, hydroxylated substituent at the C5 position is highly favorable. The 3-hydroxy-3-methylbutyl group of Mevidalen provides a significant enhancement in potency compared to smaller or non-hydroxylated alkyl groups. The complete removal of the C5 substituent (Analog 2) results in a dramatic loss of activity, underscoring the importance of this interaction.
Modifications of the N-Acyl Group
The 2-(2,6-dichlorophenyl)acetyl moiety is another critical component for potent D1R PAM activity.
-
Dichlorophenyl Ring: The 2,6-dichloro substitution pattern on the phenyl ring is optimal. Moving the chlorine atoms to other positions or replacing them with other halogens or alkyl groups generally reduces potency. This indicates a strict requirement for the size and electronic properties of the substituents at these positions to fit within a specific sub-pocket of the allosteric site.
-
Acetyl Linker: The length and nature of the linker between the phenyl ring and the THIQ nitrogen are also important. The acetyl linker appears to provide the optimal spacing and conformational flexibility for the dichlorophenyl ring to engage with its binding site.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key intermediate and the primary functional assay used to characterize these compounds.
Synthesis of 2-(2,6-Dichlorophenyl)acetic acid
This key building block can be synthesized from the commercially available 2,6-dichlorophenylacetonitrile.[6]
Step 1: Hydrolysis of 2,6-Dichlorophenylacetonitrile
-
To a solution of 2,6-dichlorophenylacetonitrile (18.6 g, 100 mmol) in ethanol (40 mL) and water (50 mL), add potassium hydroxide (30 g).[6]
-
Heat the mixture to 80°C and stir for 20 hours.[6]
-
Cool the reaction mixture to room temperature and acidify to pH 3 with concentrated HCl.[6]
-
Extract the product with chloroform (5 x 50 mL).[6]
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2-(2,6-dichlorophenyl)acetic acid as a solid.[6]
Dopamine D1 Receptor cAMP Accumulation Assay
This functional assay measures the ability of a compound to potentiate the dopamine-induced production of cyclic AMP (cAMP) in cells expressing the D1 receptor.[7]
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D1 receptor.
-
Assay buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[8]
-
Dopamine (agonist).
-
Test compounds (PAMs).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[1][8]
Procedure:
-
Cell Preparation: Plate the D1R-expressing cells in a 384-well white opaque plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (PAMs) and a fixed, submaximal concentration (e.g., EC20) of dopamine in assay buffer.
-
Assay Protocol: a. Remove the culture medium from the cells and add the assay buffer. b. Add the test compounds to the wells, followed by the addition of the fixed concentration of dopamine. c. Incubate the plate at room temperature for 30 minutes.[8] d. Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: a. Generate a dose-response curve by plotting the cAMP signal against the log of the test compound concentration. b. Calculate the EC50 value, which represents the concentration of the PAM that produces 50% of the maximal potentiation of the dopamine response.
Visualizing the SAR Workflow and D1R Signaling
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general SAR workflow and the mechanism of D1R PAM action.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Mechanism of Dopamine D1 Receptor Positive Allosteric Modulation.
Conclusion and Future Directions
The tetrahydroisoquinoline-based D1R PAMs represent a significant advancement in the modulation of the dopaminergic system. The SAR studies have clearly defined the key structural features required for high potency, namely the (1S,3R)-1-methyl-3-(hydroxymethyl)tetrahydroisoquinoline core, a bulky C5-substituent, and the N-(2,6-dichlorophenyl)acetyl group. The lead compound, Mevidalen (LY3154207), demonstrates the therapeutic potential of this class of molecules.
Future research in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds. This could involve fine-tuning the C5-substituent to enhance brain penetration and metabolic stability, as well as exploring alternative N-acyl groups to potentially improve selectivity and reduce off-target effects. The detailed experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to build upon in the quest for novel and improved D1R PAMs for the treatment of debilitating neuropsychiatric disorders.
References
- Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., ... & Svensson, K. A. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]
- Wilbraham, D., Biglan, K. M., Svensson, K. A., Tsai, M., Pugh, M., Ardayfio, P., & Kielbasa, W. (2021). Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor–Positive Allosteric Modulator, in Patients With Parkinson Disease. Clinical Pharmacology in Drug Development, 10(4), 394-403. [Link]
- Svensson, K. A., Hao, J., & Bruns, R. F. (2019). Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders. Advances in pharmacology (San Diego, Calif.), 86, 273–305. [Link]
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- Sibley, D. R., Luderman, K. D., Free, R. B., & Shi, L. (2021). Novel Cryo-EM structures of the D1 dopamine receptor unlock its therapeutic potential. Signal Transduction and Targeted Therapy, 6(1), 205. [Link]
- Wang, T., Li, Z., Cvijic, M. E., & Sittampalam, G. S. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Wilbraham, D., Biglan, K. M., Svensson, K. A., Tsai, M., Pugh, M., Ardayfio, P., & Kielbasa, W. (2020). Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator (D1PAM), in Healthy Subjects. Clinical and Translational Science, 13(6), 1195-1203. [Link]
- McCarthy, A. P., Svensson, K. A., Shanks, E., Brittain, C., Eastwood, B. J., Kielbasa, W., ... & Wafford, K. A. (2022). The dopamine D1 receptor positive allosteric modulator mevidalen (LY3154207) enhances wakefulness in the humanized D1 mouse and in sleep-deprived healthy male volunteers. The Journal of Pharmacology and Experimental Therapeutics, 380(3), 143-152. [Link]
- Alzforum. (2024, May 3). Mevidalen.
- Chen, J., Song, Y., Ma, L., Jin, Y., Yu, J., Guo, Y., & Huang, Y. (2023). The molecular mechanism of positive allosteric modulation at the dopamine D1 receptor. Computational and Structural Biotechnology Journal, 21, 3536-3545. [Link]
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- 3. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor‐Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. resources.revvity.com [resources.revvity.com]
A Head-to-Head Comparison of Synthetic Routes to (2,6-Dichloropyridin-3-yl)methanol: A Guide for Researchers
For chemists engaged in the synthesis of pharmaceutical intermediates and other fine chemicals, the selection of an optimal synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides a detailed, head-to-head comparison of common synthetic pathways to (2,6-dichloropyridin-3-yl)methanol, a valuable building block in medicinal chemistry. We will delve into the experimental details, mechanistic underpinnings, and practical considerations of each route to empower researchers to make informed decisions for their specific applications.
Introduction to this compound
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the dichloropyridine core and the reactive hydroxymethyl group makes it a versatile scaffold for further chemical modifications. The efficiency and practicality of its synthesis are therefore of significant interest to the drug development community. This guide will compare three primary synthetic strategies:
-
Route 1: Reduction of 2,6-Dichloronicotinic Acid and its Esters
-
Route 2: Reduction of 2,6-Dichloropyridine-3-carbaldehyde
-
Route 3: Grignard Reaction of a 3-Halogenated-2,6-dichloropyridine with a Formaldehyde Source
Route 1: Reduction of 2,6-Dichloronicotinic Acid and its Esters
This route is a straightforward and often high-yielding approach that starts from the readily available 2,6-dichloronicotinic acid or its corresponding esters. The core of this method lies in the chemoselective reduction of the carboxylic acid or ester functionality to the primary alcohol.
Reaction Scheme
Caption: General scheme for the reduction of 2,6-dichloronicotinic acid or its ester.
Experimental Protocol: Reduction of Methyl 2,6-dichloronicotinate with Sodium Borohydride
-
Esterification (if starting from the acid): To a solution of 2,6-dichloronicotinic acid (1.0 eq) in methanol, add sulfuric acid (catalytic amount) and reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 2,6-dichloronicotinate.
-
Reduction: The methyl 2,6-dichloronicotinate (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol. The solution is cooled to 0-5 °C in an ice bath.
-
Sodium borohydride (1.5-2.0 eq) is added portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water or dilute hydrochloric acid.
-
The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Performance Data
| Parameter | Value/Observation | Source |
| Typical Yield | 85-95% | [1] |
| Purity | Generally high after standard workup and purification. | |
| Scalability | Readily scalable. | |
| Key Reagents | Sodium borohydride, Lithium aluminum hydride. | |
| Solvents | Methanol, Ethanol, Tetrahydrofuran (THF). |
Expert Insights
This method is often favored for its high yields and the commercial availability of the starting material, 2,6-dichloronicotinic acid.[2][3][4][5] The use of sodium borohydride is advantageous due to its lower cost and milder reactivity compared to lithium aluminum hydride (LiAlH4), which would also be effective but requires more stringent anhydrous conditions. For large-scale production, the esterification of the acid followed by reduction is a common and cost-effective strategy.
Route 2: Reduction of 2,6-Dichloropyridine-3-carbaldehyde
This two-step approach involves the initial formation of the aldehyde from a suitable precursor, followed by its reduction to the target alcohol. While it involves an additional step compared to Route 1, the starting materials for the aldehyde synthesis can sometimes be more accessible.
Reaction Scheme
Caption: Two-step synthesis via formylation and subsequent reduction.
Experimental Protocol: Synthesis and Reduction of 2,6-Dichloropyridine-3-carbaldehyde
Step A: Synthesis of 2,6-Dichloropyridine-3-carbaldehyde
-
Lithiation: A solution of 2,6-dichloropyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Formylation: N,N-Dimethylformamide (DMF) (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated ammonium chloride solution and extracted with ethyl acetate.
-
The organic layer is dried and concentrated. The crude product is purified by column chromatography to give 2,6-dichloropyridine-3-carbaldehyde.[6]
Step B: Reduction to this compound
-
The procedure is analogous to the reduction of the ester in Route 1, using sodium borohydride in methanol or ethanol.
Performance Data
| Parameter | Step A: Formylation | Step B: Reduction | Overall |
| Typical Yield | 50-70% | 90-98% | 45-68% |
| Purity | Requires chromatographic purification. | High after workup. | Good after purification. |
| Scalability | The lithiation step requires careful temperature control and inert conditions, which can be challenging on a large scale. | Readily scalable. | Moderate. |
| Key Reagents | n-Butyllithium, DMF, Sodium borohydride. | ||
| Solvents | Anhydrous THF, Methanol, Ethanol. |
Expert Insights
The success of this route hinges on the efficient synthesis of the intermediate aldehyde.[7] While the reduction of the aldehyde is typically very high-yielding, the initial formylation via lithiation can be lower yielding and more technically demanding, especially at a larger scale. This route may be advantageous if 2,6-dichloropyridine is a more readily available or cost-effective starting material than 2,6-dichloronicotinic acid. A known alternative to formylation is the oxidation of the target alcohol, which highlights the close chemical relationship between these compounds.
Route 3: Grignard Reaction of a 3-Halogenated-2,6-dichloropyridine
This route offers a classic organometallic approach to forming the C-C bond and introducing the hydroxymethyl group. It requires the preparation of a Grignard reagent from a suitable 3-halo-2,6-dichloropyridine, followed by its reaction with a formaldehyde equivalent.
Reaction Scheme
Caption: Synthesis via a Grignard reagent intermediate.
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 eq) are stirred in anhydrous THF. A small crystal of iodine can be added to initiate the reaction. A solution of 3-bromo-2,6-dichloropyridine (1.0 eq) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Formaldehyde: The Grignard solution is cooled to 0 °C. Gaseous formaldehyde (generated from the pyrolysis of paraformaldehyde) is bubbled through the solution, or a solution of paraformaldehyde in THF is added.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated ammonium chloride solution. The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Performance Data
| Parameter | Value/Observation |
| Typical Yield | 40-60% |
| Purity | Requires careful purification to remove byproducts. |
| Scalability | Can be challenging due to the exothermic nature of Grignard reagent formation and the handling of gaseous formaldehyde. |
| Key Reagents | Magnesium, 3-Bromo-2,6-dichloropyridine, Formaldehyde/Paraformaldehyde. |
| Solvents | Anhydrous THF. |
Expert Insights
The Grignard route is a powerful tool in organic synthesis, but it presents several challenges in this specific case. The formation of the Grignard reagent from dihalopyridines can be sluggish and may be complicated by side reactions. The reactivity of the Grignard reagent also requires strict anhydrous conditions to prevent quenching. This route is generally less favored than the reduction routes due to lower yields, more stringent reaction conditions, and potential difficulties in scaling up.
Head-to-Head Comparison Summary
| Feature | Route 1: Reduction of Acid/Ester | Route 2: Reduction of Aldehyde | Route 3: Grignard Reaction |
| Overall Yield | High (85-95%) | Moderate (45-68%) | Low to Moderate (40-60%) |
| Number of Steps | 1-2 | 2 | 2 |
| Scalability | Excellent | Moderate | Challenging |
| Reagent Cost | Moderate | Moderate to High (n-BuLi) | Low to Moderate |
| Safety & Handling | NaBH4 is relatively safe. LiAlH4 requires care. | n-BuLi is pyrophoric. | Grignard formation is exothermic. Formaldehyde is toxic. |
| Starting Material | 2,6-Dichloronicotinic acid | 2,6-Dichloropyridine | 3-Bromo-2,6-dichloropyridine |
Conclusion and Recommendations
For the synthesis of this compound, the reduction of 2,6-dichloronicotinic acid or its ester (Route 1) stands out as the most efficient and scalable method. Its high yields, coupled with the use of relatively inexpensive and manageable reagents, make it the preferred choice for both laboratory-scale synthesis and larger-scale production.
Route 2, the reduction of the corresponding aldehyde, is a viable alternative, particularly if the starting 2,6-dichloropyridine is more readily accessible. However, the challenges associated with the initial formylation step, especially on a larger scale, make it a less attractive option.
The Grignard approach (Route 3) is the least favorable of the three for this specific target molecule. The lower yields, stringent reaction conditions, and scalability issues make it a more academic exercise than a practical synthetic route for producing significant quantities of the desired product.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory. However, based on the evidence presented, the reduction of 2,6-dichloronicotinic acid or its ester provides the most robust and reliable pathway to this compound.
References
- JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents.
- (2,5-dichloropyridin-3-yl)methanol - ChemBK.
- 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem.
- 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC - NIH.
- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents.
- US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents.
- The rate of 2,6-dichlorophenolindophenol (DCPIP) reduction measured by... - ResearchGate.
- The Grignard Reaction (Worksheet Solutions Walkthrough) - YouTube.
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate.
- US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents.
- 2,6-Dichloropyridine-3-carbaldehyde | C6H3Cl2NO | CID 12259383 - PubChem.
- DNA methylation and hydroxymethylation combined with transcriptional profiling identify key regulators of hyperoxia-induced bronchopulmonary dysplasia - NIH.
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- 7. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE CAS#: 55304-73-9 [amp.chemicalbook.com]
A Comparative Guide to Confirming the Structure of (2,6-Dichloropyridin-3-yl)methanol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
(2,6-Dichloropyridin-3-yl)methanol is a versatile building block in synthetic chemistry, offering multiple reaction sites for the generation of a diverse range of derivatives. The inherent reactivity of the hydroxymethyl group and the two chlorine atoms on the pyridine ring allows for a variety of transformations, including oxidation, reduction, and substitution. Accurate structural confirmation of the resulting products is paramount for the advancement of research and development in pharmaceuticals and materials science. This guide provides a comprehensive comparison of the expected products from key reactions of this compound and details the analytical methodologies required for their unambiguous structural elucidation.
I. Core Reactions and Product Landscape
The primary reactive sites of this compound are the benzylic alcohol and the chloro-substituents at the C2 and C6 positions of the pyridine ring. This allows for three main classes of reactions:
-
Oxidation of the Hydroxymethyl Group: Conversion of the primary alcohol to an aldehyde.
-
Reduction of the Hydroxymethyl Group: Transformation of the alcohol to a methyl group.
-
Substitution Reactions: Displacement of the hydroxyl group or the chlorine atoms.
The expected products from these transformations are outlined below:
| Starting Material | Reaction Type | Expected Product |
| This compound | Oxidation | 2,6-Dichloropyridine-3-carbaldehyde |
| This compound | Reduction | 2,6-Dichloro-3-methylpyridine |
| This compound | Hydroxyl Substitution | 3-(Chloromethyl)-2,6-dichloropyridine |
| This compound | Chloro Substitution (e.g., Suzuki Coupling) | 2-Aryl-6-chloro-3-(hydroxymethyl)pyridine |
II. Comparative Analysis of Reaction Pathways and Reagents
The choice of reagents is critical in directing the reaction towards the desired product and minimizing side reactions. This section compares common and alternative reagents for the key transformations of this compound.
A. Oxidation to 2,6-Dichloropyridine-3-carbaldehyde
The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to a carboxylic acid.[1]
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild conditions, high yields, broad functional group tolerance.[2] | Stoichiometric use of a hypervalent iodine reagent. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Readily available and effective for a wide variety of alcohols.[3] | Chromium-based reagent, posing environmental and health concerns.[4] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt | High yields, avoids heavy metals.[1] | Requires cryogenic temperatures and careful control of reagents. |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution | Strong and inexpensive oxidizing agent. | Prone to over-oxidation to the carboxylic acid.[4][5] |
Experimental Workflow: Oxidation using Dess-Martin Periodinane
Caption: Workflow for the oxidation of this compound.
B. Reduction to 2,6-Dichloro-3-methylpyridine
The reduction of a benzylic alcohol to the corresponding alkane can be achieved through several methods.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydriodic Acid / Red Phosphorus | Toluene/water, reflux | Effective for a range of benzylic alcohols, tolerates various functional groups.[6][7] | Requires strong acid and heating. |
| Catalytic Hydrogenation | H₂, Pd/C, acidic conditions | "Green" method with high atom economy. | May also reduce the pyridine ring or cause dechlorination under harsh conditions. |
| Triethylsilane / Trifluoroacetic Acid | CH₂Cl₂, room temperature | Mild conditions. | Requires stoichiometric silane and strong acid. |
Experimental Protocol: Reduction using Hydriodic Acid and Red Phosphorus
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
Addition of Reagents: Add aqueous hydriodic acid (57%, 3.0 eq) and red phosphorus (0.6 eq).
-
Reaction: Heat the biphasic mixture to reflux and stir vigorously for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and quench with a 10% aqueous solution of Na₂S₂O₃.
-
Extraction: Separate the layers and extract the aqueous phase with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
C. Substitution Reactions
The hydroxyl group is a poor leaving group and typically requires activation before substitution.
| Reagent | Product | Mechanism | Notes |
| Thionyl Chloride (SOCl₂) | 3-(Chloromethyl)-2,6-dichloropyridine | Sₙi or Sₙ2 | Often performed in the presence of a base like pyridine.[8] |
| Phosphorus Tribromide (PBr₃) | 3-(Bromomethyl)-2,6-dichloropyridine | Sₙ2 | Good for converting primary and secondary alcohols to alkyl bromides. |
| Iodine (catalytic) | Substituted ether or C-C bond | Sₙ1-type | Allows for direct substitution with various nucleophiles under mild conditions.[4] |
The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The reactivity order in SₙAr is generally F > Cl > Br > I.[9]
| Reaction Type | Key Reagents | Product Type | Notes |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted pyridine | A versatile method for C-C bond formation.[2] |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted pyridine | A powerful tool for C-N bond formation.[10] |
| Nucleophilic Aromatic Substitution (SₙAr) | Strong nucleophile (e.g., alkoxide, amine) | Ether or amino-substituted pyridine | Can be regioselective depending on the substrate and reaction conditions.[11] |
Logical Relationship: Palladium-Catalyzed Cross-Coupling
Caption: Pathways for functionalization via cross-coupling reactions.
III. Spectroscopic Confirmation of Product Structures
Unambiguous structural confirmation relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
A. NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals provide detailed information about the chemical environment of the nuclei.
Comparative ¹H NMR Data (Predicted/Reported, in ppm)
| Proton | This compound | 2,6-Dichloropyridine-3-carbaldehyde | 2,6-Dichloro-3-methylpyridine |
| -CH₂OH | ~4.7 (s, 2H) | - | - |
| -CHO | - | ~10.3 (s, 1H) | - |
| -CH₃ | - | - | ~2.5 (s, 3H) |
| Py-H4 | ~7.8 (d) | ~8.1 (d) | ~7.5 (d) |
| Py-H5 | ~7.4 (d) | ~7.6 (d) | ~7.1 (d) |
Comparative ¹³C NMR Data (Predicted/Reported, in ppm)
| Carbon | This compound | 2,6-Dichloropyridine-3-carbaldehyde | 2,6-Dichloro-3-methylpyridine |
| -CH₂OH | ~60 | - | - |
| -CHO | - | ~188 | - |
| -CH₃ | - | - | ~18 |
| Py-C2 | ~152 | ~153 | ~151 |
| Py-C3 | ~135 | ~133 | ~138 |
| Py-C4 | ~140 | ~141 | ~139 |
| Py-C5 | ~122 | ~123 | ~121 |
| Py-C6 | ~150 | ~151 | ~149 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[12][13]
B. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.
Expected Molecular Ion Peaks (m/z)
| Compound | Molecular Formula | Expected [M]⁺ |
| This compound | C₆H₅Cl₂NO | 177/179/181 |
| 2,6-Dichloropyridine-3-carbaldehyde | C₆H₃Cl₂NO | 175/177/179 |
| 2,6-Dichloro-3-methylpyridine | C₆H₅Cl₂N | 161/163/165 |
The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic M, M+2, and M+4 peaks for dichlorinated compounds.
IV. Conclusion
The structural confirmation of reaction products of this compound requires a systematic approach that combines the careful selection of synthetic routes with thorough spectroscopic analysis. By comparing the expected outcomes of different reactions and utilizing the detailed analytical data from NMR and mass spectrometry, researchers can confidently identify the structures of their target molecules. This guide serves as a foundational resource for navigating the synthetic landscape of this important building block and ensuring the integrity of the resulting chemical entities.
V. References
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Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
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Filo. (2025, February 11). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. Retrieved from [Link]
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Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Retrieved from [Link]
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Hüttel, W., & Schneider, S. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry, 8, 330–336. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
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Hüttel, W., & Schneider, S. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. ResearchGate. [Link]
-
PubChem. (n.d.). 2,6-Dichloro-3-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloropyridine-3-carbaldehyde. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol? Retrieved from [Link]
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Filo. (2025, February 19). Convert the followingBenzyl alcohol to benzyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 9). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (2013, July 3). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? Retrieved from [Link]
-
Zhang, Y., et al. (2024). Dehydroxylation of alcohols for nucleophilic substitution. Nature Communications, 15(1), 1-9. [Link]
-
J-Stage. (n.d.). Direct Substitution of a Hydroxyl Group by a Carboxyl Group at the Benzylic Position in Benzyl Alcohols by Electrochemical Reduction in the Presence of Carbon Dioxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
TRACE: Tennessee Research and Creative Exchange. (n.d.). Development of a new method for the conversion of alcohols into chlorides. Retrieved from [Link]
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Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Disposal of (2,6-Dichloropyridin-3-yl)methanol
As Senior Application Scientists, our commitment extends beyond providing high-quality reagents to ensuring our partners in research can handle and manage these materials with the utmost safety and environmental responsibility. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of safe laboratory practice and a cornerstone of scientific integrity.
This guide provides a detailed, step-by-step framework for the proper disposal of (2,6-Dichloropyridin-3-yl)methanol. This compound, a chlorinated pyridine derivative, requires careful handling due to its specific toxicological and environmental profile. The procedures outlined below are synthesized from established safety protocols and regulatory guidelines to ensure you can manage its waste stream confidently and compliantly.
Part 1: Hazard Profile and Rationale for Specialized Disposal
Understanding the "why" behind disposal protocols is fundamental to fostering a strong safety culture. This compound is not a benign substance; its chemical structure necessitates its classification as hazardous waste.
Causality of Hazard:
-
Acute Toxicity: Like many pyridine derivatives, this compound is classified as toxic if swallowed.[1][2] The pyridine ring can impact the nervous system and liver.[3]
-
Irritation: It is a known skin and serious eye irritant, capable of causing significant discomfort and potential damage upon contact.[1][2]
-
Environmental Persistence: Chlorinated organic compounds can be persistent in the environment and exhibit toxicity to aquatic life. The U.S. Environmental Protection Agency (EPA) specifically regulates the manufacturing and disposal of chlorinated hydrocarbons for this reason.[4][5]
Therefore, indiscriminate disposal via sanitary sewers or standard trash is strictly prohibited.[6][7] Such actions risk contaminating water systems and endangering public health and wildlife. The only acceptable method is collection for treatment by a licensed hazardous waste disposal facility, which typically employs high-temperature incineration to ensure complete destruction.[8]
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][9] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][10] | Wear chemically resistant gloves and a lab coat.[10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][10] | Wear safety glasses or goggles.[10] |
| Environmental Hazard | As a chlorinated organic, it is presumed to be hazardous to the environment. | Prevent from entering drains or waterways.[1] |
Part 2: The Core Disposal Workflow: A Step-by-Step Protocol
The following protocol details the necessary steps for safely collecting and preparing this compound waste for disposal. This workflow ensures compliance with standard laboratory safety guidelines.[6][11][12]
Step 1: Waste Identification and Segregation
Immediately classify any of the following as hazardous waste:
-
Unused or expired this compound.
-
Solutions containing the compound.
-
Grossly contaminated items (e.g., weigh boats, pipette tips, gloves).
-
Solvent rinses from cleaning contaminated glassware (see Part 3).
-
Materials used to clean up spills of the compound.[6]
This waste must be segregated into a dedicated waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on its form. Never mix this waste with non-halogenated solvents, acids, bases, or other incompatible materials.[11][13]
Step 2: Containerization
Proper containment is crucial to prevent leaks and exposures.
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with chlorinated compounds (e.g., glass or high-density polyethylene). Ensure the container and its screw-top cap are in good condition, with no cracks or deterioration.[11][14]
-
Prevent Overfilling: Fill the container to no more than 90% capacity, leaving at least one inch of headroom to allow for expansion.[11]
-
Keep Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[7][12]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[7] The label must include:
-
The full chemical name : "this compound". Do not use abbreviations or chemical formulas.[12]
-
An accurate list of all contents by percentage, including solvents.
-
The relevant hazard information (e.g., "Toxic," "Irritant").
-
Your name, lab location, and the date the container was filled.[6]
Step 4: Accumulation and Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11]
-
The SAA must be at or near the point of generation.
-
Store the container in a secondary containment bin to catch any potential leaks.[6][12]
-
Ensure the storage area is away from sources of ignition and incompatible materials.[13]
Step 5: Scheduling Disposal
Once the container is full or you no longer generate this waste stream, contact your institution's EHS department to schedule a pickup. Do not allow waste to accumulate for more than one year, even if the container is not full.[11]
Disposal Workflow Diagram
Caption: Decision workflow for handling different forms of this compound waste.
Part 3: Handling Special Cases and Decontamination
Disposal of Empty Containers
An "empty" container that held a toxic chemical is not considered empty for disposal purposes until it has been properly decontaminated.[7]
| Step | Action | Rationale |
| 1 | Initial Rinse | Add a small amount of a suitable solvent (e.g., acetone, methanol) that can dissolve the compound. Cap and shake thoroughly to rinse all interior surfaces. |
| 2 | Collect Rinseate | This first rinseate is hazardous waste. [6][12] Decant it into your designated "Halogenated Organic Liquid" waste container. |
| 3 | Repeat | Repeat the rinse process two more times. Subsequent rinses can often be managed according to your lab's specific solvent waste streams, but consult your EHS officer. The most conservative approach is to collect all three rinses as hazardous waste. |
| 4 | Final Preparation | Allow the container to air-dry completely in a fume hood.[12] Completely remove or deface the original chemical label.[6][7] The container may now be disposed of in the regular trash or designated glass disposal bin.[7] |
Disposal of Contaminated Labware and Spill Debris
-
Non-Reusable Items: Disposable items like contaminated gloves, weigh paper, and plasticware should be placed directly into the "Halogenated Organic Solids" waste container.
-
Reusable Glassware/Tools: Clean contaminated glassware and tools using the triple-rinse method described above, collecting the first rinse as hazardous waste.
-
Spill Cleanup: All materials used to absorb and clean a spill (e.g., absorbent pads, vermiculite, contaminated PPE) must be collected in a sealed bag or container, labeled as hazardous waste with the full chemical name of the spilled substance, and disposed of through EHS.[9]
Part 4: Summary of Best Practices
Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
| Do | Do Not |
| ✓ Always wear appropriate PPE, including gloves and safety goggles.[9] | ✗ Do not dispose of this chemical down the drain.[7] |
| ✓ Segregate as halogenated organic waste.[11] | ✗ Do not place in regular trash or with non-hazardous waste.[7] |
| ✓ Use a compatible, sealed, and clearly labeled waste container.[12][14] | ✗ Do not mix with incompatible waste streams like acids or oxidizers.[13] |
| ✓ Keep the waste container closed when not in use.[6] | ✗ Do not evaporate as a method of disposal.[7] |
| ✓ Store waste in a designated Satellite Accumulation Area with secondary containment.[11] | ✗ Do not allow waste to accumulate for more than one year.[11] |
| ✓ Triple-rinse empty containers and collect the first rinse as hazardous waste.[12] | ✗ Do not dispose of a container without defacing the original label.[7] |
| ✓ Always consult your institution's EHS department for specific guidance. | ✗ Do not guess. If unsure about a procedure, ask your EHS officer. |
By integrating these protocols into your daily laboratory operations, you contribute to a culture of safety and environmental stewardship, building trust in your research practices.
References
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- Dartmouth College. Hazardous Waste Disposal Guide. [Link]
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- Washington State Department of Ecology. Laboratory Guide for Managing Dangerous Waste. [Link]
- Lehigh University. Hazardous Waste Disposal Procedures Handbook. [Link]
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- U.S. Environmental Protection Agency.
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Operational Guide: Personal Protective Equipment for Handling (2,6-Dichloropyridin-3-yl)methanol
As Senior Application Scientists, our primary goal is to empower your research by ensuring that robust safety protocols are not just guidelines, but integral components of your experimental design. This document provides a comprehensive, technically grounded framework for the safe handling of (2,6-Dichloropyridin-3-yl)methanol. The causality behind each recommendation is explained to build a self-validating safety system within your laboratory.
Critical Hazard Assessment
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by analyzing data from structurally analogous compounds, such as other dichloropyridines and chloropyridinyl methanols. This approach allows us to establish a conservative and protective safety protocol. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system, with potential for acute toxicity if ingested.[1][2][3][4][5][6][7]
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | Category | GHS Statement | Source Basis |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][4][5][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2][4][5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][4][7] |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed |[3][4][6] |
These classifications mandate a stringent approach to personal protective equipment to prevent any direct contact or inhalation.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a critical control system designed to isolate the researcher from the chemical hazard.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[2] This is the most critical safety measure, as it captures airborne dust and vapors at the source, providing a fundamental layer of respiratory protection and containment.[1]
Eye and Face Protection
Due to the classification as a serious eye irritant, standard safety glasses are insufficient.
-
Mandatory: Tight-fitting chemical safety goggles that provide a seal around the eyes are required to protect against airborne particulates and splashes.[2] These must conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2]
-
Recommended for Splash Risk: When handling solutions or performing vigorous reactions, a full-face shield should be worn over the safety goggles to protect the entire face.
Hand Protection
The "Causes skin irritation" classification necessitates the use of appropriate chemical-resistant gloves.[2][3]
-
Glove Type: While no specific breakthrough data for this compound is published, nitrile gloves are a standard and effective initial choice for protection against solid chemicals and incidental splashes.
-
Protocol:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning.
-
Double Gloving: For extended procedures or when handling larger quantities, consider wearing two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Immediate Removal: If a glove is knowingly contaminated, remove it immediately using the proper technique (peeling it off from the cuff without touching the outer surface with bare skin) and wash your hands thoroughly.
-
Skin and Body Protection
-
Lab Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to prevent contact with skin and personal clothing.[1][2]
-
Clothing: Full-length pants and closed-toe shoes are required at all times in the laboratory.
Respiratory Protection
A respirator is a secondary line of defense and should not be required if all work is conducted within a properly functioning fume hood.[2] However, a NIOSH-approved respirator with particulate filters (e.g., an N95 or P100) must be available for emergency situations, such as a large spill outside of containment.[2][8]
Step-by-Step Safe Handling Workflow
This protocol provides a self-validating sequence of operations designed to minimize exposure at every stage.
-
Preparation:
-
Donning PPE:
-
Put on all required PPE in the correct order: lab coat, safety goggles, and then gloves.
-
-
Chemical Handling:
-
Post-Handling & Cleanup:
Caption: Workflow for Safe Handling of this compound.
Spill, Exposure, and Disposal Plan
Emergency Exposure Procedures
Immediate action is critical to mitigate the effects of exposure.[1]
-
Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[3]
Chemical Waste Disposal
Improper disposal is a regulatory violation and an environmental hazard.[9]
-
Solid Waste: Collect all waste this compound and any materials contaminated with it (e.g., weigh boats, paper towels, contaminated gloves) in a designated, sturdy, leak-proof container with a tight-fitting lid.[9][10]
-
Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag that lists all contents by their full chemical name and approximate percentages.[10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, pending pickup by your institution's environmental health and safety (EHS) department.[10]
-
Prohibition: Never dispose of this chemical down the drain or in the regular trash.[1][10][11]
Empty Container Decontamination
Empty containers must be managed as hazardous waste until properly decontaminated.
-
Thoroughly empty any remaining solid into the hazardous waste container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[10] Given the acute toxicity potential, it is best practice to collect the first three rinses as hazardous waste.[10]
-
After triple rinsing and air drying, obliterate or deface the original label and dispose of the container according to your institutional policy for decontaminated glassware or plastic.[9]
References
- PubChem. (n.d.). (5,6-Dichloropyridin-3-yl)methanol. National Center for Biotechnology Information.
- Capot Chemical. (2025, December 3). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

